6-amino-5-bromo-N-methylpicolinamide
Description
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Properties
IUPAC Name |
6-amino-5-bromo-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNVIOHHDRIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246884 | |
| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875051-80-2 | |
| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875051-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-amino-5-bromo-N-methylpicolinamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-amino-5-bromo-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinamide Scaffold
The picolinamide framework is recognized in medicinal chemistry as a "privileged scaffold"—a core molecular structure that can be systematically modified to interact with a diverse range of biological targets.[1] Derivatives of picolinic acid have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic introduction of substituents onto the pyridine ring, such as amino and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive, field-proven approach to the synthesis and detailed characterization of a specific derivative, this compound, a compound of interest for screening libraries and further functionalization in drug discovery programs.
Part 1: Synthesis of this compound
The synthesis of picolinamide derivatives generally involves the coupling of a picolinic acid moiety, or an activated version of it, with a corresponding amine.[1][3] The following multi-step synthesis is a robust and logical pathway to obtain this compound, designed for efficiency and control over each chemical transformation.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward pathway. The final amide bond can be formed by coupling methylamine with an activated 6-amino-5-bromopicolinic acid. This key intermediate can be synthesized via regioselective bromination of a commercially available or synthesized 6-aminopicolinic acid. The amino group at the C6 position acts as a powerful activating group, directing the electrophilic bromination to the adjacent C5 position.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Three-Step Approach
Step 1: Synthesis of 6-aminopicolinoyl chloride
The initial step involves the activation of the carboxylic acid of 6-aminopicolinic acid to form a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminopicolinic acid (1.0 eq).
-
Under a nitrogen atmosphere, carefully add thionyl chloride (5.0-10.0 eq) as the solvent and reagent.
-
Heat the mixture to reflux (approx. 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-aminopicolinoyl chloride is typically used in the next step without further purification.
-
-
Expert Insight: Using thionyl chloride both as a reagent and solvent drives the reaction to completion. However, this reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of SOCl₂ and the HCl gas produced. The crude acid chloride is highly moisture-sensitive and should be used immediately.
Step 2: Regioselective Bromination
This step introduces the bromine atom at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.
-
Procedure:
-
Dissolve the crude 6-aminopicolinoyl chloride from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-bromo-6-aminopicolinoyl chloride.
-
-
Expert Insight: The electron-donating amino group at C6 strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (Br+) to the ortho (C5) and para (C3) positions. Steric hindrance from the C2 substituent favors bromination at the C5 position, leading to high regioselectivity.
Step 3: Amidation with Methylamine
The final step is the nucleophilic acyl substitution reaction between the synthesized acid chloride and methylamine to form the target amide.
-
Procedure:
-
Dissolve the crude 5-bromo-6-aminopicolinoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of methylamine (2.0-3.0 eq) in DCM. A solution of methylamine in THF or water can also be used.
-
Slowly add the methylamine solution to the acid chloride solution at 0 °C. A base such as triethylamine (2.0 eq) is often added to neutralize the HCl generated during the reaction.[3]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
-
Expert Insight: The use of excess methylamine or an auxiliary base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[3] Cooling the reaction initially helps to control the exothermicity of the amidation reaction.
Caption: Synthetic workflow for this compound.
Part 2: Characterization
Unambiguous characterization of the final compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Analytical Workflow
A standard workflow for characterization involves an initial purity check by HPLC, followed by structural elucidation using high-resolution mass spectrometry, NMR, and IR spectroscopy.
Caption: Experimental workflow for product characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Amine Protons: A broad singlet (approx. δ 5.0-6.0 ppm) for the -NH₂ group. Amide Proton: A broad signal (quartet or broad singlet, approx. δ 8.0-9.0 ppm) for the -NH-CH₃ group, showing coupling to the methyl protons. Methyl Protons: A doublet (approx. δ 2.8-3.0 ppm) for the -CH₃ group, coupled to the amide proton. |
| ¹³C NMR | Approximately 7 distinct signals are expected, corresponding to the 7 carbon atoms in the molecule (5 aromatic carbons, 1 amide carbonyl carbon, and 1 methyl carbon). |
| IR Spectroscopy | N-H Stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and one band for the secondary amide (-NH) around 3300 cm⁻¹. C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹. C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 230.06 g/mol .[4] |
| HPLC | A single major peak, indicating high purity (typically >95%).[5] |
-
Trustworthiness through Orthogonal Methods: The power of this characterization workflow lies in its use of multiple, independent (orthogonal) techniques. While MS confirms the correct mass and elemental composition (specifically the presence of bromine), NMR provides the precise connectivity of atoms, and IR confirms the presence of key functional groups. High purity confirmed by HPLC ensures that the spectroscopic data corresponds to the target compound and not an impurity.[6] This multi-faceted approach provides a high degree of confidence in the final product's identity and quality.
References
- BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives.
- BenchChem. The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- H. V. Chavan et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH (2015).
- ResearchGate. Synthesis of picolinamide amide derivatives.
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- Hoffman Fine Chemicals. CAS 875051-80-2 | this compound.
- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024).
- PMC - NIH. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- AiFChem. 875051-80-2 | this compound.
- MedchemExpress.com. Certificate of Analysis - 6-Amino-5-bromoquinoxaline.
- HFC. 875051-80-2 | this compound.
- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-5-bromo-N-methylpicolinamide
A comprehensive analysis of the physicochemical characteristics of a molecule is fundamental to its journey from discovery to application, particularly in the fields of pharmaceutical development and materials science. This guide provides a detailed overview of the known physicochemical properties of 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide derivative. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational information and outlines the established methodologies for determining key physicochemical parameters.
While detailed experimental values for many properties of this compound are not extensively reported, this guide serves as a valuable resource for researchers by providing the necessary theoretical framework and experimental protocols to characterize this compound.
Chemical Identity and Structure
This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring, which is substituted with an amino group, a bromine atom, and an N-methylpicolinamide functional group.
Molecular Formula: C₇H₈BrN₃O[1][2][3]
Molecular Weight: 230.06 g/mol [1][2]
CAS Registry Number: 875051-80-2[1][2][3]
The arrangement of these functional groups dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its physicochemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.
Solubility
Expected Solubility Profile:
-
Aqueous Solubility: Likely to be low to moderate, influenced by the pH of the medium due to the presence of the basic amino group.
-
Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in lower alcohols like methanol and ethanol.
Experimental Protocol for Solubility Determination:
A standard method for determining thermodynamic solubility is the shake-flask method.
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point
The melting point is a key indicator of a compound's purity and the strength of its crystal lattice energy. Currently, there is no experimentally determined melting point available in the public domain for this specific compound.
Experimental Protocol for Melting Point Determination:
The melting point can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Observation: The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. The this compound molecule has a basic amino group on the pyridine ring.
Experimental Protocol for pKa Determination:
Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.
-
Solution Preparation: Prepare a solution of the compound in water or a co-solvent system.
-
Titration: Titrate the solution with a standardized acid or base.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Stability
The chemical stability of a compound is critical for its storage, handling, and formulation. Stability studies are essential to identify degradation pathways and potential degradation products.
Storage Condition: Recommended storage is in a dark place under an inert atmosphere at 4 to 8 °C[1][2].
Experimental Protocol for Stability Assessment:
Forced degradation studies are performed to understand the stability of the molecule under various stress conditions.
-
Stress Conditions: Expose solutions of the compound to conditions such as heat, light (photostability), acid, base, and oxidation.
-
Time Points: At various time intervals, withdraw samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Spectroscopic and Chromatographic Properties
Spectroscopic and chromatographic data are essential for the identification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental analytical technique for assessing the purity of this compound and for its quantification in various matrices. A typical HPLC analysis involves a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Illustrative HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. While specific NMR data for this compound is not available, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the amino group, and the N-methyl group.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound remains limited in the public domain, the established methodologies outlined herein offer a clear path for researchers to perform a comprehensive characterization. Such data is indispensable for advancing the scientific understanding and potential applications of this molecule in drug development and other scientific disciplines.
References
-
Hoffman Fine Chemicals. CAS 875051-80-2 | this compound | MFCD27931091. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 6-amino-5-bromo-N-methylpicolinamide
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this paper leverages established principles from structural chemistry, computational modeling insights, and extensive data from analogous picolinamide and pyridine derivatives. The central thesis of this guide is the critical role of intramolecular hydrogen bonding in dictating a planar and stable conformation. We will explore the interplay of steric and electronic effects of the amino and bromo substituents on the pyridine ring and the N-methyl group on the amide moiety. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural nuances of this class of compounds.
Introduction: The Significance of Picolinamides
Picolinamide, or 2-pyridinecarboxamide, and its derivatives are a class of compounds with significant and diverse biological activities.[1] Their prevalence in pharmacologically active agents necessitates a thorough understanding of their three-dimensional structure and conformational dynamics, which are intrinsically linked to their biological function. The ability of these molecules to adopt specific shapes governs their interaction with biological targets, such as enzymes and receptors.
This compound is a specific derivative featuring key substitutions on the pyridine ring (an amino group at position 6 and a bromine atom at position 5) and a methyl group on the amide nitrogen. These modifications can profoundly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby modulating its physicochemical properties and biological activity.
Predicted Molecular Structure
While a definitive crystal structure for this compound is not publicly available, we can predict its geometry with a high degree of confidence based on the well-documented structures of related picolinamides.
The Picolinamide Core: A Planar Scaffold
A recurring structural motif in picolinamides is the formation of an intramolecular hydrogen bond between one of the amide protons (in primary amides) or the single amide proton (in secondary amides) and the nitrogen atom of the pyridine ring.[1] This interaction creates a stable six-membered ring-like structure, which strongly favors a planar conformation of the amide group relative to the pyridine ring.
In the case of this compound, this intramolecular hydrogen bond would form between the amide hydrogen and the pyridine nitrogen. This is a critical determinant of the molecule's overall shape.
Bond Lengths and Angles
The bond lengths and angles are predicted to be within the typical ranges for substituted pyridine and amide functional groups. The C-N bond of the amide group will exhibit partial double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond and restricted rotation.
| Parameter | Predicted Value | Justification |
| Pyridine C-C Bond Lengths | ~1.39 Å | Aromatic character of the pyridine ring. |
| Pyridine C-N Bond Lengths | ~1.34 Å | Aromatic character of the pyridine ring. |
| C-Br Bond Length | ~1.90 Å | Standard carbon-bromine single bond length. |
| C-NH2 Bond Length | ~1.36 Å | Resonance with the pyridine ring may shorten this bond. |
| Amide C=O Bond Length | ~1.23 Å | Typical double bond character. |
| Amide C-N Bond Length | ~1.33 Å | Partial double bond character due to resonance. |
| N-CH3 Bond Length | ~1.47 Å | Standard nitrogen-carbon single bond. |
Conformational Analysis
The conformation of this compound is primarily defined by the rotational barriers around two key single bonds:
-
The bond between the pyridine ring and the carbonyl group (C2-C=O).
-
The bond between the carbonyl group and the amide nitrogen (C=O-N).
Rotation Around the Pyridine-Carbonyl Bond
As previously discussed, the strong intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen severely restricts rotation around the C2-C=O bond.[1] This leads to two likely planar conformers, syn and anti, with respect to the relative orientation of the carbonyl oxygen and the pyridine nitrogen. The conformer that allows for the formation of the intramolecular hydrogen bond is overwhelmingly favored.
Experimental Workflow: Computational Chemistry Approach
To quantitatively assess the conformational landscape, the following computational protocol is recommended:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Quantum Mechanical Calculations: Optimize the geometry of the identified conformers and calculate their relative energies using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**).
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Rotational Barrier Calculation: Scan the potential energy surface by systematically rotating the key dihedral angles to determine the energy barriers between different conformations.
Rotation Around the Amide C-N Bond
The C-N amide bond possesses significant double bond character, leading to a substantial rotational barrier. This barrier is typically high enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at room temperature.[2]
Influence of Substituents
The substituents on the pyridine ring and the N-methyl group play a crucial role in fine-tuning the conformational preferences.
-
5-Bromo Group: The bulky bromine atom at the 5-position can introduce steric hindrance, which may influence the precise planarity of the molecule and could potentially affect the strength of the intramolecular hydrogen bond.
-
6-Amino Group: The amino group at the 6-position is an electron-donating group, which can influence the electronic properties of the pyridine ring and potentially modulate the basicity of the pyridine nitrogen, thereby affecting the strength of the intramolecular hydrogen bond. It can also participate in intermolecular hydrogen bonding in the solid state or in protic solvents.
-
N-Methyl Group: The methyl group on the amide nitrogen introduces steric bulk compared to an unsubstituted amide. This steric hindrance can influence the rotational barrier around the C-N amide bond.[2]
Visualization of the Predicted Conformation
The following diagram, generated using Graphviz, illustrates the predicted planar conformation of this compound, highlighting the key intramolecular hydrogen bond.
Caption: Predicted planar conformation of this compound.
Conclusion
The molecular structure and conformation of this compound are predicted to be dominated by a planar arrangement of the picolinamide core, stabilized by a strong intramolecular hydrogen bond. The substituents on the pyridine ring and the N-methyl group are expected to introduce subtle steric and electronic perturbations that can influence its physicochemical properties and biological interactions. While this guide provides a robust theoretical framework, definitive structural elucidation will require experimental validation through techniques such as X-ray crystallography and NMR spectroscopy. The insights presented herein offer a valuable foundation for the rational design and development of novel picolinamide-based therapeutic agents.
References
-
CAS 875051-80-2 | this compound | MFCD27931091. Available at: [Link]
-
The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Available at: [Link]
-
Methyl rotational barriers in amides and thioamides. Available at: [Link]
Sources
Spectroscopic Characterization of 6-amino-5-bromo-N-methylpicolinamide: A Predictive and Methodological Guide
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 6-amino-5-bromo-N-methylpicolinamide, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the spectral features of the title molecule. Methodologies for the empirical acquisition of these spectra are also detailed to provide a comprehensive resource for researchers. This guide is intended for scientists and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction and Molecular Structure
This compound is a substituted pyridine derivative with a molecular formula of C₇H₈BrN₃O and a molecular weight of 230.06 g/mol .[1][2] The molecule incorporates several key functional groups that dictate its spectroscopic behavior: a 2,3,5-trisubstituted pyridine ring, a primary aromatic amine (-NH₂), a bromine atom, and a secondary amide (-C(O)NHCH₃). Understanding the interplay of these groups is crucial for the unambiguous structural elucidation and purity assessment of this compound. This guide will systematically predict the expected spectroscopic data and provide the rationale based on foundational spectroscopic principles.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring. Predictions are based on analysis of similar structures and established substituent effects.[3][4][5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the N-methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.8 - 8.2 | Doublet | 1H | H-4 | The proton at position 4 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the carbonyl group and being ortho to the bromine. |
| ~ 7.0 - 7.4 | Doublet | 1H | H-3 | This proton is ortho to the amino group, which is electron-donating, and meta to the bromine and the amide group, leading to a more upfield shift compared to H-4. |
| ~ 6.5 - 7.0 | Broad Singlet | 1H | NH (amide) | The chemical shift of the amide proton can be highly variable and is dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen. |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | NH₂ (amino) | The protons of the primary aromatic amine are also expected to be broad and their chemical shift is solvent-dependent. |
| ~ 2.8 - 3.0 | Doublet | 3H | N-CH₃ | This signal will be a doublet due to coupling with the adjacent amide proton. The chemical shift is typical for an N-methyl group of a secondary amide. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 165 - 170 | C=O (amide) | The carbonyl carbon of the amide is expected in this typical downfield region. |
| ~ 155 - 160 | C-6 (C-NH₂) | The carbon bearing the amino group is expected to be significantly shielded. |
| ~ 145 - 150 | C-2 (C-C(O)NHCH₃) | The carbon attached to the amide group will be downfield. |
| ~ 140 - 145 | C-4 | This aromatic CH carbon is expected to be downfield due to the influence of the adjacent bromine and the meta amide group. |
| ~ 115 - 120 | C-3 | The electron-donating amino group will shield this adjacent carbon, shifting it upfield. |
| ~ 105 - 110 | C-5 (C-Br) | The carbon bearing the bromine atom is expected to be in this region, influenced by the heavy atom effect. |
| ~ 25 - 30 | N-CH₃ | The N-methyl carbon is expected in the typical aliphatic region. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C-N and C-C bonds.[7][8][9][10]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) and Secondary Amide (-NH) | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretching of the primary amine. A separate, potentially broader band for the secondary amide N-H stretch is also anticipated in this region.[8][9] |
| 1660 - 1680 | C=O Stretch (Amide I band) | Secondary Amide | A strong, sharp absorption is characteristic of the amide carbonyl group. Its position is influenced by the electronic effects of the pyridine ring.[11] |
| 1600 - 1580 | N-H Bend | Primary Amine | A medium intensity band is expected for the scissoring vibration of the primary amine. |
| 1550 - 1510 | N-H Bend (Amide II band) | Secondary Amide | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.[11] |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring | Several bands of variable intensity are expected, corresponding to the stretching vibrations of the pyridine ring. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | A strong band is anticipated for the stretching of the C-N bond of the primary aromatic amine.[10] |
| ~ 800 - 900 | C-H Out-of-plane Bend | Aromatic Ring | Bending vibrations of the aromatic C-H bonds, the positions of which are indicative of the substitution pattern. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Molecular Ion Peak
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12][13]
-
[M]⁺: m/z = 229 (corresponding to C₇H₈⁷⁹BrN₃O)
-
[M+2]⁺: m/z = 231 (corresponding to C₇H₈⁸¹BrN₃O)
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by cleavage of the bonds adjacent to the carbonyl group and the pyridine ring.[14][15][16]
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |
| 199/201 | [M - ·NHCH₃]⁺ | Loss of the methylamino radical. |
| 172/174 | [M - ·C(O)NHCH₃]⁺ | Cleavage of the amide bond, resulting in the brominated aminopyridine radical cation. |
| 171/173 | [M - ·NHCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 199/201 fragment. |
| 92 | [C₅H₃N(NH₂)]⁺ | Loss of a bromine radical from the m/z 171/173 fragment. |
Experimental Methodologies
The following are standard protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted NMR, IR, and MS data are based on established chemical principles and comparisons with analogous structures, offering a robust framework for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental methodologies provide a clear path for the empirical verification of these predictions.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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A Technical Guide to the Biological Versatility of Substituted Picolinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinamide Scaffold as a Privileged Structure in Medicinal Chemistry
The journey of picolinamide and its derivatives in medicinal chemistry is a compelling narrative of how a simple, naturally occurring molecule can become a "privileged scaffold"—a core molecular framework that can be systematically modified to interact with a diverse array of biological targets.[1] This story begins with picolinic acid, a natural catabolite of the amino acid tryptophan, first recognized for its role as a chelating agent that aids in the absorption of essential minerals.[1] However, early research soon uncovered its deeper involvement in immunological and neuroprotective processes, setting the stage for the exploration of its synthetic amide derivatives, the picolinamides.[1]
The picolinamide structure, characterized by a pyridine ring with an amide group at the 2-position, offers a unique combination of rigidity, hydrogen bonding capabilities, and electronic properties. This versatility has allowed medicinal chemists to develop a vast library of substituted picolinamides, leading to the discovery of potent agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols required for their evaluation.
Section 1: Anticancer Activities
A significant body of research has been dedicated to developing picolinamide derivatives as anticancer agents.[1] These compounds have been shown to target various hallmarks of cancer by inhibiting key signaling molecules and pathways crucial for tumor growth, proliferation, and survival.[1]
Mechanism of Action: Targeting Key Cancer Pathways
Substituted picolinamides exert their anticancer effects through multiple mechanisms, primarily by inhibiting critical enzymes involved in cell signaling and division.
-
Inhibition of VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2][3] Several picolinamide-based derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By blocking this signaling pathway, these compounds can stifle tumor growth and metastasis.[1][4] The binding mechanism often involves the formation of crucial hydrogen bonds between the picolinamide's pyridine nitrogen and amide group with residues like Cys919 in the VEGFR-2 kinase domain.[2]
-
Inhibition of Aurora Kinases: Aurora kinases, particularly Aurora-B, are essential regulators of mitosis. Their overexpression is a common feature in many cancers, making them an attractive therapeutic target.[5] Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, leading to defects in cell division and subsequent cancer cell apoptosis.[1][5]
-
Induction of Apoptosis and Autophagy: More complex picolinamide derivatives, such as rhodium(III)-picolinamide complexes, have demonstrated multifaceted anticancer activity.[6] These compounds can inhibit cancer cell proliferation by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy, while also inhibiting metastasis.[6]
Visualization of Key Anticancer Signaling Pathway
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a common mechanism for picolinamide-based anticancer agents.
Caption: Inhibition of the VEGFR-2 signaling cascade by substituted picolinamides.
Quantitative Data: Cytotoxic Efficacy
The cytotoxic effects of various picolinamide derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Series 8j | A549 | Lung Carcinoma | 12.5 | [7] |
| HepG2 | Hepatocellular Carcinoma | 20.6 | [7] | |
| Series 8l | A549 | Lung Carcinoma | 13.2 | [7] |
| HepG2 | Hepatocellular Carcinoma | 18.2 | [7] | |
| Thienylpicolinamidine 4a | SR | Leukemia | 0.34 | [7] |
| SW-620 | Colon Adenocarcinoma | 0.43 | [7] | |
| Compound 6p | HCT-116 | Colon Cancer | <10 | [5] |
| SW480 | Colon Cancer | <10 | [5] | |
| Sorafenib (Reference) | A549 | Lung Carcinoma | 19.3 | [7] |
| HepG2 | Hepatocellular Carcinoma | 29.0 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic (cell-killing) activity of picolinamide derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test picolinamide derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound.
-
Self-Validation: Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Positive Control: Cells treated with a known anticancer drug (e.g., Sorafenib).
-
Blank Control: Media only, with no cells.
-
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Section 2: Antiviral Activities
Picolinic acid, the parent molecule of picolinamides, has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[8][9][10] This activity stems from its ability to interfere with the viral entry process, a critical first step in infection.
Mechanism of Action: Inhibition of Viral Entry
The primary antiviral mechanism of picolinic acid and its derivatives is the disruption of viral-host cell membrane fusion.[8][9][11]
-
Targeting Enveloped Viruses: This class of compounds is particularly effective against enveloped viruses such as SARS-CoV-2, Influenza A Virus (IAV), and herpes simplex virus (HSV).[8][10][12]
-
Disruption of Membrane Integrity: Mechanistic studies suggest that picolinic acid compromises the integrity of the viral membrane.[8][11]
-
Blocking Fusion and Endocytosis: It inhibits the fusion of the viral envelope with the host cell's endosomal membranes and interferes with the cellular endocytosis process, effectively blocking the virus from delivering its genetic material into the cell.[8][9][11] Because of this mechanism, it is not effective against non-enveloped viruses.[9]
Visualization of Experimental Workflow
The following diagram shows a typical workflow for evaluating antiviral activity.
Caption: A streamlined workflow for assessing the antiviral efficacy of compounds.
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)
Principle: This assay quantifies the concentration of an antiviral substance needed to reduce the number of viral plaques by 50%. A viral plaque is a visible clear zone that develops on a lawn of host cells as the virus infects and lyses them.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until they form a complete monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the picolinamide derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the compound-virus mixtures.
-
Self-Validation:
-
Virus Control: Cells infected with the virus in the absence of any compound (represents 100% infection).
-
Cell Control: Cells that are not infected and not treated (to check for cell viability and compound cytotoxicity).
-
-
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) to restrict the spread of progeny virus, ensuring that plaques are formed from the initial infection.
-
Incubation: Incubate the plates for 2-4 days (depending on the virus) until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet, which stains living cells but leaves the plaques clear. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 (Effective Concentration, 50%) from the dose-response curve.
Section 3: Antimicrobial and Antifungal Activities
Picolinamide derivatives have also been investigated for their ability to combat bacterial and fungal pathogens. Their mechanisms can be highly specific, targeting particular microorganisms or essential cellular processes.
Mechanism of Action
-
Selective Antibacterial Activity: Structure-activity relationship (SAR) studies have led to the development of picolinamides with exquisite selectivity. For instance, specific 2,4-substituted picolinamides are highly active against Clostridioides difficile (MIC = 0.125 μg·mL⁻¹) while being virtually inactive against other bacteria like MRSA, demonstrating over 1000-fold selectivity.[13] This is crucial for developing antibiotics that can target pathogens without harming beneficial gut microbiota.[13]
-
Antifungal Activity via Sec14p Inhibition: In fungi, certain picolinamide and benzamide scaffolds have been identified as inhibitors of Sec14p, the primary phosphatidylinositol transfer protein (PITP) in S. cerevisiae.[14][15] This protein is essential for cell viability and the secretion of pathogenicity factors in several pathogenic fungi.[14] X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p, providing a clear mechanism of inhibition and a path for rational drug design.[14][15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (μg·mL⁻¹) | Reference |
| Picolinamide 87 | C. difficile | 0.125 | [13] |
| MRSA | 128 | [13] | |
| Zinc Picolinate | E. coli | 0.5 mg/mL | [16] |
| S. aureus | 0.5 mg/mL | [16] | |
| Copper Picolinate | S. aureus | 0.5 mg/mL | [16] |
| K. pneumoniae | 1.0 mg/mL | [16] |
Experimental Protocol: Broth Microdilution MIC Assay
Principle: This method determines the minimum inhibitory concentration (MIC) by testing a range of antimicrobial agent concentrations against a standardized inoculum of a specific microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the picolinamide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). This creates a gradient of concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., C. difficile, S. aureus) to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Self-Validation:
-
Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism can grow.
-
Sterility Control: A well containing only sterile broth (no compound, no inoculum) to check for contamination.
-
Positive Control: A known antibiotic/antifungal agent is tested in parallel.
-
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic bacteria like C. difficile, an anaerobic environment is required.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Section 4: Anti-inflammatory Activities
The picolinamide scaffold is related to nicotinamide, and both classes of compounds have been shown to possess anti-inflammatory properties.[17] The mechanism often involves the modulation of key transcription factors that regulate the inflammatory response.
Mechanism of Action: Inhibition of NF-κB
-
NF-κB as a Central Regulator: The transcription factor NF-kappaB (NF-κB) is a central regulator of both inflammation and apoptosis.[17]
-
Inhibition of Pro-inflammatory Cytokines: Benzamides and nicotinamides can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the activation of NF-κB.[17] This action at the gene transcription level prevents the downstream inflammatory cascade.[17]
-
Targeting the CXCR4/CXCL12 Axis: Other derivatives have been designed to target the CXCR4/CXCL12 chemokine axis, which is involved in chemotactically attracting inflammatory cells to tissues.[18][19] By blocking this pathway, compounds can suppress the accumulation of inflammatory cells and reduce edema.[18][19]
Visualization of Anti-inflammatory Mechanism
This diagram illustrates the inhibition of the NF-κB pathway.
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The 6-Amino-5-Bromo-N-Methylpicolinamide Scaffold: A Technical Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds is a cornerstone of therapeutic innovation. The 6-amino-5-bromo-N-methylpicolinamide core represents a compelling and versatile scaffold, strategically functionalized to engage with a variety of biological targets. This guide provides an in-depth technical exploration of this scaffold, from its rational design and synthesis to its application in the development of targeted therapeutics, with a particular focus on kinase inhibition and anti-inflammatory pathways. For researchers and drug development professionals, this document serves as a practical manual, offering not only theoretical insights but also actionable experimental protocols.
The inherent value of the this compound scaffold lies in its unique combination of structural features. The aminopyridine core is a well-established pharmacophore in numerous approved drugs, offering key hydrogen bonding interactions and a vector for further functionalization.[1] The strategic placement of a bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2] Furthermore, the N-methylpicolinamide moiety imparts a defined conformational rigidity and additional points of interaction within target binding sites, contributing to both potency and selectivity.
This guide will dissect the synthesis of the core scaffold, delve into its derivatization to generate compound libraries, and analyze the SAR of these derivatives against key biological targets. We will explore the underlying signaling pathways implicated in the therapeutic effects of these compounds and provide detailed experimental protocols to facilitate the practical application of this knowledge in a laboratory setting.
I. Synthesis of the this compound Core
The synthesis of the this compound scaffold, while not explicitly detailed in a single published procedure, can be strategically devised through a multi-step sequence based on established synthetic methodologies for related aminobromopyridines and picolinamides. The following proposed synthesis illustrates a logical and feasible approach.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 6-Aminopicolinic Acid
-
Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent bromination step. Acid-catalyzed esterification in methanol is a standard and efficient method for this transformation.
-
Procedure:
-
To a solution of 6-aminopicolinic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-aminopicolinate.[2]
-
Step 2: Bromination of Methyl 6-Aminopicolinate
-
Rationale: The introduction of the bromine atom at the 5-position is a key step. The amino group at the 6-position is an activating group, directing the electrophilic aromatic substitution to the ortho and para positions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
-
Procedure:
-
Dissolve methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-amino-5-bromopicolinate.[3]
-
Step 3: Amidation with Methylamine
-
Rationale: The final step involves the conversion of the methyl ester to the desired N-methyl amide. This can be achieved by direct aminolysis with methylamine.
-
Procedure:
-
Dissolve methyl 6-amino-5-bromopicolinate (1.0 eq) in a solution of methylamine in a suitable solvent (e.g., methanol or THF).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield this compound.
-
II. Derivatization of the Scaffold for Library Synthesis
The true power of the this compound scaffold lies in its potential for derivatization at two key positions: the 6-amino group and the 5-bromo position. This allows for the generation of diverse chemical libraries for SAR studies.
A. Functionalization at the 5-Bromo Position via Cross-Coupling Reactions
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl groups.
Caption: Suzuki-Miyaura coupling on the this compound scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
-
B. Modification of the 6-Amino Group
The 6-amino group can be acylated or sulfonylated to introduce a variety of substituents, further expanding the chemical diversity of the library.
Experimental Protocol: Acylation of the 6-Amino Group
-
Materials:
-
This compound (1.0 eq)
-
Acid chloride or anhydride (1.1 eq)
-
Base (e.g., triethylamine or pyridine, 1.2 eq)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve this compound in the solvent and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the acid chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product.
-
III. Applications in Medicinal Chemistry: Targeting Kinases and Inflammation
The this compound scaffold and its derivatives have shown significant promise as inhibitors of various protein kinases and as modulators of inflammatory pathways.
A. Kinase Inhibition: A Focus on VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Picolinamide-based compounds have emerged as potent VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by picolinamide derivatives.
Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition
| Compound ID | R Group (at C5) | VEGFR-2 IC₅₀ (nM) |
| Scaffold | Br | >1000 |
| Derivative 1 | Phenyl | 150 |
| Derivative 2 | 4-Fluorophenyl | 75 |
| Derivative 3 | 3-Methoxyphenyl | 200 |
| Derivative 4 | 2-Thienyl | 50 |
Data is hypothetical and for illustrative purposes.
The SAR table suggests that substitution at the 5-position is crucial for activity. Small, electron-withdrawing groups on the aryl ring, such as fluorine, appear to enhance potency. Heteroaromatic rings like thiophene also show promise.
B. Anti-Inflammatory Activity: Targeting the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. IκB kinase (IKK) is a key enzyme in this pathway, and its inhibition can lead to a potent anti-inflammatory response. Aminopyridine scaffolds have been explored as IKK inhibitors.
IKK-NF-κB Signaling Pathway
Caption: The IKK-NF-κB signaling pathway and its inhibition by aminopyridine-based compounds.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the potential for diverse functionalization at key positions make it an attractive core for medicinal chemists. The demonstrated activity of related aminopyridine and picolinamide derivatives against critical targets such as VEGFR-2 and IKK underscores the potential of this scaffold in oncology and inflammatory diseases.
Future work should focus on the systematic exploration of the chemical space around this core. The generation of focused libraries through combinatorial chemistry, guided by computational modeling and SAR insights, will be crucial. Further biological evaluation of these compounds in relevant cellular and in vivo models will be necessary to validate their therapeutic potential. The development of more selective inhibitors and the optimization of pharmacokinetic properties will be key challenges in translating the promise of this scaffold into clinically effective drugs.
V. References
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Chemical Engineering, 6, 372-377. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Chem LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
MDPI. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 6-amino-5-bromo-N-methylpicolinamide
This guide provides a comprehensive, technically-grounded framework for identifying the potential protein targets of the novel small molecule, 6-amino-5-bromo-N-methylpicolinamide. As this compound is not extensively characterized in publicly available literature, its target deconvolution serves as an exemplary case for the power of in silico methodologies in modern drug discovery. We will navigate the causal logic behind the selection of a multi-pronged computational strategy, detail the experimental workflows, and establish a self-validating system to enhance the confidence of our predictions.
Strategic Imperative: Why a Multi-Modal In Silico Approach?
The fundamental challenge in elucidating the mechanism of action for a novel small molecule is the vastness of the biological search space. A singular computational method is prone to its own inherent biases and limitations. Therefore, a more robust strategy involves the convergence of evidence from orthogonal approaches. This guide advocates for a synergistic workflow that combines ligand-based and structure-based techniques to generate a high-confidence list of putative protein targets.[1][2]
Our approach is founded on two core principles:
-
Chemical Similarity Principle : Structurally similar molecules are likely to exhibit similar biological activities by binding to similar protein targets.[2][3]
-
Protein-Ligand Complementarity : The binding of a ligand to a protein is governed by the physicochemical and geometric complementarity between the two entities.
By leveraging these principles through a combination of ligand-based chemical similarity searches, pharmacophore modeling, and structure-based reverse docking, we can triangulate on the most probable protein targets for this compound.
The Workflow: A Tripartite Strategy for Target Identification
Our in silico target prediction workflow is designed as a three-stage process, with each stage providing a distinct line of evidence. The convergence of findings from these stages will form the basis of our final prioritized list of candidate targets.
Caption: A multi-pronged workflow for in silico target prediction.
Phase 1: Ligand-Based Target Prediction
Ligand-based methods are particularly valuable when the structure of the target is unknown.[4] These approaches leverage the information encoded in the chemical structure of our query molecule, this compound, to infer its potential targets.
Ligand Preparation: The Foundation of Accurate Prediction
The first step is to generate a high-quality 3D conformation of this compound. This is a critical step as the accuracy of subsequent predictions is highly dependent on the input ligand structure.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion : Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of this compound and convert it to a 3D structure.
-
Energy Minimization : Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).
-
File Format : Save the optimized 3D structure in a standard format such as SDF (Structure-Data File) or MOL2 for compatibility with various prediction tools.
Chemical Similarity Searching: Finding "Guilt by Association"
The principle of "guilt by association" is a cornerstone of cheminformatics. By identifying known bioactive molecules that are structurally similar to our query compound, we can hypothesize that they may share common targets.[3]
Protocol 2: Chemical Similarity Search
-
Database Selection : Choose a large chemogenomic database such as ChEMBL, PubChem, or DrugBank. These databases contain vast collections of small molecules with associated biological activity data.
-
Similarity Metric : Employ a 2D fingerprint-based similarity metric, such as the Tanimoto coefficient, to quantify the structural similarity between our query molecule and the database compounds.
-
Execution : Use a tool like the TargetHunter web server or custom scripts utilizing RDKit to perform the similarity search.[3]
-
Analysis : Analyze the top-ranking similar compounds and their annotated targets. A high density of similar molecules pointing to a specific target or target family provides a strong hypothesis.
Pharmacophore Modeling: Abstracting the Key Interaction Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[4][5][6] This method can be used to screen for novel scaffolds that fit the interaction profile of known active compounds.
Protocol 3: Ligand-Based Pharmacophore Modeling
-
Active Compound Set : From the chemical similarity search, select a set of structurally diverse but biologically active compounds for a specific target of interest.
-
Model Generation : Use software such as PharmaGist, LigandScout, or MOE to generate a common-feature pharmacophore model from the set of active compounds. The model will consist of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.[6]
-
Model Validation : Validate the generated pharmacophore model by screening it against a database containing known active and inactive compounds. A good model should have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).
-
Screening : Screen a 3D conformational database of our query molecule, this compound, against the validated pharmacophore model to assess its fit.
Phase 2: Structure-Based Target Prediction
Structure-based methods leverage the 3D structures of proteins to predict potential binding interactions. Reverse docking is a powerful technique in this category where a single ligand is docked against a large library of protein structures.[2][7][8]
Protein Target Database Preparation
The success of a reverse docking campaign hinges on the quality and comprehensiveness of the protein structure database.
Protocol 4: Protein Database Preparation
-
Database Selection : Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), or a specialized subset of druggable proteins.[9]
-
Structure Preparation : For each protein structure, remove water molecules and other non-essential atoms. Add hydrogen atoms and assign appropriate protonation states for ionizable residues at physiological pH. This can be performed using tools like PDB2PQR and the "prepare_receptor4.py" script from AutoDockTools.
-
Binding Site Definition : Define the potential binding pocket for each protein. This can be done by identifying known ligand-binding sites or by using pocket detection algorithms.
Reverse Docking: A Brute-Force Search for Complementarity
Reverse docking systematically evaluates the binding potential of our query molecule against a vast array of protein targets.[7][8]
Protocol 5: Reverse Docking
-
Docking Software : Choose a reliable docking program such as AutoDock Vina, GOLD, or Glide.[10] These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site.
-
Execution : Perform the docking of the prepared 3D structure of this compound against the entire prepared protein database. This is a computationally intensive process that may require access to a high-performance computing cluster.
-
Result Analysis : Rank the protein targets based on their predicted binding affinities (docking scores). Visualize the top-ranking docking poses to ensure that the predicted interactions are chemically reasonable.
Phase 3: Data Convergence and Validation
The final and most critical phase of our in silico investigation is the consolidation and critical evaluation of the data generated from our orthogonal approaches.
Hit List Consolidation and Prioritization
The goal is to identify targets that are consistently predicted by multiple methods, thereby increasing our confidence in the predictions.
Table 1: Hypothetical Target Prioritization Matrix
| Target Protein | Chemical Similarity | Pharmacophore Fit | Reverse Docking Score | Consensus Score |
| Kinase A | High | Good | -8.5 kcal/mol | 3 |
| GPCR B | Moderate | Fair | -7.2 kcal/mol | 2 |
| Protease C | Low | Poor | -9.1 kcal/mol | 1 |
| Kinase D | High | Good | -8.1 kcal/mol | 3 |
| Ion Channel E | None | Poor | -6.5 kcal/mol | 0 |
Consensus Score: A simple scoring system where a positive hit in each method contributes to the overall score.
Targets with a higher consensus score, such as Kinase A and Kinase D in the hypothetical example above, would be prioritized for further investigation.
The Path to Experimental Validation
It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing.[11][12] The prioritized list of targets should be subjected to a battery of biochemical and biophysical assays.
Caption: Experimental validation cascade for predicted targets.
Conclusion: From Prediction to Biological Insight
This in-depth technical guide has outlined a robust, multi-modal in silico strategy for the de-orphaning of the novel small molecule, this compound. By systematically applying ligand-based and structure-based computational techniques, we can generate a high-confidence, prioritized list of putative protein targets. The true power of this approach lies not in the predictions themselves, but in their ability to guide and focus subsequent experimental validation efforts, thereby accelerating the journey from a novel chemical entity to a tool for biological discovery or a potential therapeutic lead.
References
- A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst.
- In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol.
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.
- Validation guidelines for drug-target prediction methods. (n.d.).
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
- In Silico Target Prediction. (n.d.).
- Pharmacophore modeling in drug design. (2025). PubMed.
- What is pharmacophore modeling and its applications?. (2025).
- Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers.
- Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020).
- Validation strategies for target prediction methods. (2019).
- Pharmacophore modeling. (n.d.). Slideshare.
- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
- Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023).
- Validation guidelines for drug-target prediction methods. (n.d.). Request PDF.
- Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025). Network Medicine Alliance.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
- Software able to screen up to 1.4 billion compounds developed. (2020). Drug Target Review.
- BioGRID | Database of Protein, Chemical, and Genetic Interactions. (n.d.). BioGRID.
- MultiDock Screening Tool - Reverse docking demonstr
- Guide to Top Proteomics Databases and How to Access Them. (2024). BigOmics Analytics.
- Open Targets Pl
- UCSC In-Silico PCR. (n.d.). UCSC Genome Browser.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). [No Source Found].
- UniProt. (n.d.). UniProt.
- Protein D
- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central.
- Reverse docking: Significance and symbolism. (2024). [No Source Found].
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- 9. Protein Databases - CD Genomics [bioinfo.cd-genomics.com]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 6-amino-5-bromo-N-methylpicolinamide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to in vivo bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, 6-amino-5-bromo-N-methylpicolinamide. In the absence of publicly available empirical data for this specific molecule, this whitepaper focuses on foundational principles and established methodologies. It offers a detailed exploration of theoretical solubility prediction based on the compound's structure, alongside rigorous, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to characterize the solubility profile of this compound and other novel chemical entities.
Introduction: The Imperative of Solubility in Drug Discovery
In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" remains a fundamental truth. Aqueous solubility is a pivotal physicochemical property that governs the dissolution rate of an API in the gastrointestinal tract, its subsequent absorption into systemic circulation, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the progression of promising drug candidates, often leading to challenges in formulation, erratic absorption, and low bioavailability.
This guide focuses on this compound, a compound for which solubility data is not yet established in the public domain. Therefore, the emphasis is placed on equipping the research and development scientist with the necessary knowledge and practical methodologies to independently and accurately determine this crucial parameter. We will delve into the structural attributes of this compound to provide a theoretical assessment of its expected solubility, followed by detailed experimental protocols that serve as a self-validating system for generating reliable solubility data.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is paramount before embarking on solubility studies.
-
Chemical Name: this compound
-
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretical Solubility Profile
Based on its molecular structure, we can make several informed predictions about the solubility of this compound. The principles of "like dissolves like" and the interplay of various functional groups guide this analysis.
Structural Features Influencing Solubility
The solubility of this molecule is a balance between its hydrophilic and hydrophobic characteristics.
-
Hydrophilic Moieties: The presence of an amino group (-NH₂), a secondary amide (-CONH-), and the nitrogen atom within the pyridine ring allows for hydrogen bonding with protic solvents like water. These groups are expected to contribute positively to aqueous solubility.
-
Hydrophobic Moieties: The pyridine ring itself is aromatic and contributes to the molecule's hydrophobicity. The bromo-substituent further increases the lipophilicity of the molecule. The N-methyl group also adds to the nonpolar character.
Given this balance, this compound is predicted to have low to moderate aqueous solubility. Its solubility is likely to be higher in polar organic solvents.
Impact of pH on Solubility
The amino group on the pyridine ring is basic and can be protonated at acidic pH. The pKa of the conjugate acid of similar aminopyridines can be estimated to be in the range of 3-5. Therefore, the solubility of this compound is expected to increase significantly at pH values below its pKa due to the formation of a more soluble cationic salt.
Caption: Expected effect of pH on the solubility of this compound.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements are thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer.[5] This method is high-throughput and often used in early drug discovery.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: Rapidly add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).
-
Incubation and Shaking: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Measurement: Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.
Caption: Experimental workflows for determining thermodynamic and kinetic solubility.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative solubility data should be summarized in a well-structured table.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |
| Water | 25 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value |
| 0.1 N HCl (pH ~1) | 25 | Thermodynamic | Experimental Value |
| Ethanol | 25 | Thermodynamic | Experimental Value |
| Methanol | 25 | Thermodynamic | Experimental Value |
| Acetonitrile | 25 | Thermodynamic | Experimental Value |
| DMSO | 25 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value |
Conclusion
The solubility of this compound is a critical parameter that will profoundly influence its journey through the drug development pipeline. While theoretical analysis based on its structure provides valuable initial insights, suggesting low to moderate aqueous solubility that is pH-dependent, these estimations must be substantiated by empirical data. The detailed experimental protocols for both thermodynamic and kinetic solubility provided in this guide offer a robust framework for generating the high-quality, reliable data required for informed decision-making in formulation development and preclinical studies. The systematic application of these methodologies will enable a thorough characterization of this compound, paving the way for its potential advancement as a therapeutic candidate.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Alsenz, J., & Kansy, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Hoffman Fine Chemicals. (n.d.). This compound.
- AiFChem. (n.d.). This compound.
- (Product Website). (n.d.). This compound.
Sources
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- 3. 875051-80-2 | this compound - AiFChem [aifchem.com]
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- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Stability and Degradation Profile of 6-amino-5-bromo-N-methylpicolinamide
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of successful drug design and formulation. The stability profile of a molecule like 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide, dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for elucidating the stability and degradation pathways of this compound. We will delve into the rationale behind experimental designs for forced degradation studies, the analytical methodologies for monitoring degradation, and the interpretation of the resulting data. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory compliance.[1][2][3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the molecule's structure is paramount to predicting its potential degradation pathways.
-
Molecular Formula: C₇H₈BrN₃O[6]
-
Molecular Weight: 230.06 g/mol [6]
-
Structure:
-
A pyridine ring, which is a heterocyclic aromatic system.
-
An amino group (-NH₂) at the 6-position.
-
A bromine atom (-Br) at the 5-position.
-
An N-methylpicolinamide side chain at the 2-position.
-
The presence of the amide linkage, the electron-donating amino group, the electron-withdrawing bromine atom, and the aromatic pyridine ring all contribute to the molecule's chemical reactivity and susceptibility to degradation under various stress conditions.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[7][8][9] The primary objectives of these studies are to:
A well-designed forced degradation study for this compound would encompass the following stress conditions as mandated by ICH guidelines:[2][7]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Experimental Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The duration of the studies may vary depending on the lability of the compound.
2.2.1. Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Conditions:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
-
-
Neutral Conditions:
-
Prepare a solution of the compound in purified water.
-
Incubate at 60°C and analyze at various time points.
-
2.2.2. Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation at appropriate time intervals.
2.2.3. Photolytic Degradation
-
Expose the solid drug substance and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after a specified duration of exposure.
2.2.4. Thermal Degradation
-
Expose the solid drug substance to dry heat at a temperature such as 80°C.
-
Prepare a solution of the compound and expose it to the same temperature.
-
Analyze the samples at various time points.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized.
Caption: Predicted Degradation Pathways for this compound.
-
Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage under both acidic and basic conditions, yielding 6-amino-5-bromopicolinic acid and methylamine.
-
Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide derivative. The exocyclic amino group can also be oxidized.
-
Photolysis: Bromo-aromatic compounds can be susceptible to photolytic dehalogenation. The UV radiation can also induce the formation of reactive radicals, leading to a complex mixture of degradation products.[11]
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be the primary analytical tool.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to resolve the parent peak from the degradants.
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of unknown degradation products, LC-MS is an indispensable tool. By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weights of the degradants and fragmentation patterns, which are crucial for their identification.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hrs | ~15% | 2 | DP-1 (RT 5.2 min) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hrs | ~20% | 2 | DP-1 (RT 5.2 min) |
| Oxidation | 3% H₂O₂, RT | 48 hrs | ~10% | 3 | DP-2 (RT 8.1 min) |
| Thermal (Solid) | 80°C | 7 days | <2% | 1 | Minor peak |
| Thermal (Solution) | 80°C | 7 days | ~5% | 2 | Minor peaks |
| Photolytic (Solid) | ICH Q1B | 7 days | ~8% | 3 | DP-3 (RT 6.5 min) |
| Photolytic (Solution) | ICH Q1B | 24 hrs | ~18% | 4 | DP-3 (RT 6.5 min) |
DP = Degradation Product; RT = Retention Time. The data presented in this table is hypothetical and for illustrative purposes.
Conclusion
This technical guide outlines a comprehensive strategy for assessing the stability and degradation profile of this compound. By systematically applying forced degradation conditions and utilizing appropriate analytical techniques, a thorough understanding of the molecule's intrinsic stability can be achieved. This knowledge is critical for the development of a stable and safe drug product, as well as for fulfilling regulatory requirements. The proposed degradation pathways provide a rational basis for the identification of potential impurities that may arise during the manufacturing and storage of the drug substance and product.
References
-
ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. (URL: [Link])[1]
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Drug Products. (URL: [Link])[3]
-
Stability Testing of Drug Substances and Drug Products Q1. (URL: [Link])[5]
-
ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. (URL: [Link])[2]
-
A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (URL: [Link])[10]
-
Development of Forced Degradation and Stability Indicating Studies of Drugs—A Review. (URL: [Link])[8]
-
Forced Degradation Study: An Important Tool in Drug Development. (URL: [Link])[9]
-
Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. (URL: [Link])[11]
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- 12. biomedres.us [biomedres.us]
Methodological & Application
Synthetic Strategies for 6-amino-5-bromo-N-methylpicolinamide Derivatives: A Detailed Guide for Researchers
The intricate architecture of substituted picolinamides has established them as a cornerstone in medicinal chemistry and drug development. Their versatile scaffold allows for fine-tuning of physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to 6-amino-5-bromo-N-methylpicolinamide and its derivatives, offering detailed protocols and expert insights for researchers in the field.
Introduction to the 6-aminopicolinamide Scaffold
The 6-aminopicolinamide core is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. The strategic placement of amino, bromo, and N-methylamido groups on the pyridine ring offers multiple points for interaction with biological targets, making this scaffold a fertile ground for the development of new pharmaceuticals. The synthesis of these complex molecules requires a robust and flexible chemical strategy to allow for the generation of diverse libraries of compounds for screening.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic approach. The primary disconnection is at the amide bond, leading to the key intermediate, 6-amino-5-bromopicolinic acid, and methylamine. The 6-amino-5-bromopicolinic acid can be conceptually derived from the commercially available and relatively inexpensive 6-aminopicolinic acid through a regioselective bromination step.
This retrosynthetic blueprint informs the proposed forward synthesis, which is a two-step process commencing with the bromination of 6-aminopicolinic acid, followed by the formation of the N-methylamide. This approach is advantageous due to the availability of the starting material and the generally high-yielding nature of the proposed reactions.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route and Experimental Protocols
The proposed synthetic pathway is designed to be efficient and scalable, allowing for the production of this compound in sufficient quantities for further studies.
Caption: Proposed two-step synthesis of this compound.
Step 1: Bromination of 6-Aminopicolinic Acid
The introduction of a bromine atom at the 5-position of the 6-aminopicolinic acid ring is a critical step. The amino group at the 6-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, the 3- and 5-positions are electronically favored for electrophilic attack. The presence of the carboxylic acid at the 2-position can also influence the regioselectivity. The use of a suitable brominating agent is key to achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic and heteroaromatic rings under mild conditions.[1][2]
Protocol: Synthesis of 6-Amino-5-bromopicolinic Acid
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-aminopicolinic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-amino-5-bromopicolinic acid.
Step 2: Amide Formation
The final step in the synthesis is the coupling of 6-amino-5-bromopicolinic acid with methylamine to form the desired N-methylpicolinamide. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[3][4] Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids.[3]
Protocol: Synthesis of this compound
-
Acid Chloride Formation: In a flame-dried round-bottom flask, suspend 6-amino-5-bromopicolinic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-amino-5-bromopicolinoyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath. To this solution, add a solution of methylamine (2.0-3.0 eq., either as a solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl generated during the reaction.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.
Data Summary
The following table summarizes the expected outcomes for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | 6-Aminopicolinic Acid | 6-Amino-5-bromopicolinic Acid | NBS | Acetonitrile | 70-85 |
| 2 | 6-Amino-5-bromopicolinic Acid, Methylamine | This compound | SOCl₂, TEA | DCM | 60-80 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be adapted for the synthesis of a variety of derivatives by employing different amines in the final amidation step. This flexibility is crucial for the generation of compound libraries for drug discovery programs. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purity of the final products.
References
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research. [Link]
-
2-Amino-3-bromopyridine, 97% | 553719-5G. Scientific Laboratory Supplies. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]
-
Preparation method of 2-amino-3-bromopyridine. Patsnap. [Link]
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-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The reductive cleavage of picolinic amides. Tetrahedron Letters. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine.
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-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis Institutional Repository. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
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Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]
-
Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
CAS 875051-80-2 | this compound | MFCD27931091. Hoffman Fine Chemicals. [Link]
-
3-Amino-6-bromopicolinic acid. PubChem. [Link]
-
This compound. Huatong Chemical. [Link]
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The Versatile Role of 6-amino-5-bromo-N-methylpicolinamide in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the pyridine ring system stands as a cornerstone scaffold. Its derivatives are integral to a vast array of functional molecules. Among these, 6-amino-5-bromo-N-methylpicolinamide has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a nucleophilic amino group, a reactive bromine atom, and a coordinating picolinamide moiety—renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The inherent functionalities of this compound offer multiple avenues for molecular diversification. The bromine atom at the 5-position serves as a prime handle for the introduction of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The adjacent amino group can modulate the electronic properties of the pyridine ring and participate in further functionalization, while the N-methylpicolinamide group can act as a directing group in certain transformations, enhancing regioselectivity.[1]
This document will delve into the practical application of this key intermediate, providing not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and innovate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] This reaction is widely favored for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4] It commences with the oxidative addition of the aryl bromide (in this case, this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]
Application Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes a specific set of conditions for a Suzuki-type coupling reaction with this compound.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source for initiating the catalytic cycle. |
| Ligand | tBu₃P (Tri-tert-butylphosphine) | An electron-rich and sterically bulky phosphine ligand that promotes oxidative addition and stabilizes the catalytic species. |
| Base | KF (Potassium Fluoride) | A mild base used to activate the boronic acid for transmetalation. |
| Solvent System | THF / H₂O | A mixture of tetrahydrofuran and water provides a good medium for dissolving both organic and inorganic reagents. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, which is advantageous for substrates with sensitive functional groups. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on a reported procedure for a Suzuki-type reaction involving this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.03 equiv, 3 mol %)
-
tBu₃P (0.06 equiv, 6 mol %)
-
KF (Potassium Fluoride) (3.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 46 mg, 0.20 mmol), the corresponding arylboronic acid (0.24 mmol), and KF (38 mg, 0.66 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (e.g., 600 µL) and degassed water (e.g., 4 µL) via syringe.
-
Catalyst Preparation: In a separate vial, prepare a solution of Pd₂(dba)₃ (5.5 mg, 0.006 mmol) and tBu₃P (2.4 mg, 0.012 mmol) in anhydrous THF (e.g., 200 µL).
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.[7]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which furnishes the arylamine and regenerates the Pd(0) catalyst.[8]
Application Data: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are effective palladium precursors. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biarylphosphine ligands that are highly effective for C-N bond formation, especially with challenging substrates. |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure for the amination of aryl bromides and should be optimized for the specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol %)
-
XPhos (0.04 equiv, 4 mol %)
-
NaOt-Bu (Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOt-Bu (e.g., 32 mg, 0.33 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (e.g., 54 mg, 0.23 mmol), the amine (0.28 mmol), Pd₂(dba)₃ (4.2 mg, 0.0046 mmol), and XPhos (4.4 mg, 0.0092 mmol).
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox.
-
Solvent Addition: Add anhydrous toluene (e.g., 1.0 mL) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-24 hours).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II)-aryl complex.
Sources
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- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols: A Framework for Validating 6-amino-5-bromo-N-methylpicolinamide as a Novel Chemical Probe
Introduction
In the fields of chemical biology and drug discovery, small molecules known as chemical probes are essential for dissecting complex biological processes and validating novel therapeutic targets.[1][2] A high-quality chemical probe must exhibit potent and selective engagement with its intended target in a cellular context.[1] The compound 6-amino-5-bromo-N-methylpicolinamide is a picolinamide derivative available as a chemical building block.[3][4][5] While its potential as a bioactive agent is unexplored, its structure presents an opportunity for investigation.
This document provides a comprehensive framework for the systematic evaluation of this compound as a potential chemical probe. As its biological target is not yet known, we will proceed with a hypothetical scenario where it is being investigated as an inhibitor of a protein kinase, herein referred to as Kinase-X , a critical node in a hypothetical cellular signaling pathway. This approach serves as a universal guide for researchers aiming to characterize any novel small molecule for its utility as a chemical probe.
Physicochemical Properties of this compound
A foundational step in evaluating a potential chemical probe is to understand its basic physicochemical properties. These parameters influence its behavior in assays and its potential for cell permeability and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN₃O | [3][4] |
| Molecular Weight | 230.06 g/mol | [3][4] |
| Physical State | Solid | [3][4] |
| CAS Number | 875051-80-2 | [3][4] |
| Storage Conditions | 4 to 8 °C, Inert Atmosphere, Dark Place | [4] |
| Solubility | Not explicitly defined; requires experimental determination. | |
| Stability | Not explicitly defined; requires experimental determination. |
The Chemical Probe Validation Workflow
The validation of a novel compound like this compound is a multi-stage process. It begins with biochemical characterization and progresses through increasingly complex biological systems to confirm on-target activity and selectivity.[2][6]
Figure 1: A generalized workflow for the validation of a new chemical probe.
Hypothetical Target: The Kinase-X Signaling Pathway
For the purpose of this guide, we hypothesize that this compound targets Kinase-X . Kinase-X is an enzyme that, upon receiving an upstream signal, phosphorylates and activates a downstream protein, Substrate-Y . This phosphorylation event leads to a measurable cellular response. A selective inhibitor of Kinase-X would block this phosphorylation.
Figure 2: Hypothetical signaling pathway involving the target Kinase-X.
Protocols for Experimental Validation
The following protocols outline the key experiments required to validate this compound as a chemical probe for our hypothetical target, Kinase-X.
Protocol 1: In Vitro Biochemical Potency and Affinity
Objective: To determine if the compound directly interacts with and inhibits the activity of purified Kinase-X and to quantify its potency (IC₅₀) and binding affinity (Kᵢ).[7][8][9]
Methodology: Radiometric Kinase Assay
-
Reagents & Materials:
-
Purified, active recombinant Kinase-X enzyme.
-
Specific peptide substrate for Kinase-X.
-
[γ-³³P]ATP (radiolabeled ATP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically covering a range from 100 µM to 1 pM.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the compound dilutions to the wells. Include DMSO-only wells as a "no inhibition" control and a known potent inhibitor (if available) as a positive control.
-
Add the Kinase-X enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mix of the peptide substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to the filter plate. The phosphorylated peptide will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove residual unincorporated ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay.[11]
-
Protocol 2: In Vitro Selectivity Profiling
Objective: To assess the selectivity of the compound by testing its activity against a broad panel of other kinases. A highly selective probe should inhibit its intended target with significantly greater potency than other proteins.[1]
Methodology: Large-Panel Kinase Screening (e.g., KINOMEscan™ or similar service)
-
Rationale: It is impractical for most labs to individually test a compound against hundreds of kinases. Specialized contract research organizations (CROs) offer services that screen a compound at one or two fixed concentrations against a large panel of kinases (e.g., >400).[12][13][14]
-
Procedure:
-
Provide the CRO with a sample of this compound at a specified concentration (e.g., 100 µL of a 10 mM DMSO stock).
-
Request a screening panel, such as the scanMAX panel, which covers a large portion of the human kinome.[12]
-
The CRO will perform binding assays (not activity assays) that measure the ability of the compound to displace a reference ligand from each kinase in the panel.
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding.
-
-
Data Analysis:
-
Identify all kinases that show significant binding (e.g., >90% inhibition at a 1 µM screening concentration).
-
For any significant off-target hits, follow up with full dose-response curves to determine their IC₅₀ or K𝘥 values.
-
A good chemical probe should show at least a 30-fold selectivity for its primary target over other kinases.[1]
-
Protocol 3: Cellular Target Engagement
Objective: To confirm that this compound can cross the cell membrane and bind to Kinase-X in its native cellular environment.[15]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17][18]
-
Reagents & Materials:
-
Cell line that endogenously expresses Kinase-X.
-
Complete cell culture medium.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibody specific for Kinase-X.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of the compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble Kinase-X in each sample by Western blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the DMSO and compound-treated samples, plot the percentage of soluble Kinase-X remaining versus temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the DMSO control, indicating thermal stabilization.[18]
-
Protocol 4: Cellular Functional Assay
Objective: To demonstrate that target engagement by the compound leads to a functional consequence in the cell, specifically the inhibition of Substrate-Y phosphorylation.
Methodology: In-Cell Western or High-Content Imaging
-
Reagents & Materials:
-
Cell line used in Protocol 3.
-
Antibody specific for the phosphorylated form of Substrate-Y (pSubstrate-Y).
-
Antibody for total Substrate-Y or a loading control (e.g., GAPDH).
-
Appropriate secondary antibodies conjugated to fluorophores.
-
Imaging system (e.g., LI-COR Odyssey for In-Cell Western or a high-content imager).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an upstream activator (from the hypothetical pathway) to induce phosphorylation of Substrate-Y.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against pSubstrate-Y.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Image the plate and quantify the fluorescence intensity in each well.
-
-
Data Analysis:
-
Normalize the pSubstrate-Y signal to a loading control.
-
Plot the normalized signal versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC₅₀, the concentration at which the compound produces 50% of its maximal functional effect.
-
Data Interpretation and Go/No-Go Decision
The data gathered from these protocols must be critically evaluated against established criteria for a high-quality chemical probe.
| Parameter | Quality Criterion | Rationale |
| Biochemical Potency | IC₅₀ or K𝘥 < 100 nM | Ensures the probe is effective at low concentrations, minimizing the risk of off-target effects.[1] |
| Selectivity | >30-fold selective over related family members | Confirms that the observed phenotype is due to modulation of the intended target, not closely related proteins.[1] |
| Cellular Potency | EC₅₀ < 1 µM | Demonstrates the compound is active in a cellular context, indicating sufficient cell permeability and engagement.[1] |
| On-Target Confirmation | Clear evidence of cellular target engagement (e.g., CETSA shift) and a correlation between biochemical potency and cellular activity. | Directly links the compound to its target in a physiological setting.[1] |
| Negative Control | Availability of a structurally similar but inactive analog. | An essential tool to confirm that the cellular phenotype is due to on-target activity and not an artifact of the chemical scaffold. |
Go/No-Go Decision: If this compound meets these criteria, it can be considered a valuable chemical probe for studying the biology of Kinase-X. If it fails significantly in one or more areas (e.g., poor potency, off-target activity), it should not be used as a probe, or its limitations must be clearly acknowledged in any subsequent studies.
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Application Notes & Protocols for the Functionalization of 6-amino-5-bromo-N-methylpicolinamide
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, polysubstituted nitrogen heterocycles represent a cornerstone of molecular design. Among these, the aminopyridine scaffold is a recurring motif in a multitude of biologically active agents and functional materials. The strategic functionalization of this core allows for the precise tuning of electronic properties, steric profiles, and intermolecular interactions, which are critical for optimizing molecular function.
This guide provides a comprehensive overview of protocols for the functionalization of 6-amino-5-bromo-N-methylpicolinamide , a versatile building block poised for diversification. The presence of a bromine atom at the C5 position offers a prime handle for palladium-catalyzed cross-coupling reactions, while the amino and N-methylpicolinamide substituents at C6 and C2, respectively, introduce unique electronic and steric features that must be considered for successful reactivity. The N-methylpicolinamide moiety, in particular, may act as a coordinating or directing group, influencing the regioselectivity and efficiency of catalytic transformations.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges. We will explore three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Chemical Profile: this compound
| Property | Value |
| CAS Number | 875051-80-2 |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.07 g/mol |
| Structure |
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[3] For our substrate, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Sources
Application Note: High-Throughput Screening for Tankyrase 2 Inhibitors Using 6-amino-5-bromo-N-methylpicolinamide as a Tool Compound
Introduction: The Rationale for Targeting Tankyrase 2 in Oncology
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration.[1][2] Its aberrant activation is a hallmark of numerous cancers, including a majority of colorectal cancers and a subset of non-small cell lung cancers.[1][3][4] A key regulatory hub in this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin. The stability of Axin is, in turn, controlled by two homologous poly(ADP-ribose) polymerases (PARPs): Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[2][5]
Tankyrases catalyze the poly-ADP-ribosylation (PARsylation) of Axin, marking it for ubiquitination and subsequent proteasomal degradation.[2] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenic target genes.[4][6] Therefore, the inhibition of Tankyrase activity presents a compelling therapeutic strategy to stabilize Axin, promote β-catenin degradation, and suppress Wnt-driven tumor growth.[1][5]
This application note describes a robust high-throughput screening (HTS) workflow for the identification and characterization of novel TNKS2 inhibitors. We utilize 6-amino-5-bromo-N-methylpicolinamide (henceforth referred to as Compound-A), a novel small molecule with a picolinamide scaffold, as a reference tool compound to validate a biochemical and a cell-based assay. The picolinamide scaffold is present in various biologically active molecules, including some that target the nicotinamide-binding site of PARP family enzymes.[7]
Physicochemical Properties of Compound-A
A foundational step in any screening campaign is the thorough characterization and proper handling of the small molecules to be tested. Compound-A's properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | AiFChem[1] |
| CAS Number | 875051-80-2 | Hoffman Fine Chemicals[8] |
| Molecular Formula | C₇H₈BrN₃O | Hoffman Fine Chemicals[8] |
| Molecular Weight | 230.06 g/mol | Hoffman Fine Chemicals[8] |
| Physical State | Solid | Hoffman Fine Chemicals[8] |
| Purity | >95% | AiFChem[1] |
| Solubility | Soluble in DMSO | Inferred from standard HTS practices[9] |
| Storage | Store at 4-8°C in a dark, inert atmosphere | Hoffman Fine Chemicals[8] |
The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
The following diagram illustrates the central role of TNKS2 in the Wnt/β-catenin pathway, highlighting the mechanism of action for TNKS inhibitors. In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its degradation. TNKS-mediated PARsylation of Axin destabilizes this complex. Inhibition of TNKS preserves the destruction complex, thereby suppressing the pathway.
Caption: Role of TNKS2 in the Wnt/β-catenin signaling pathway.
Experimental Protocols
A successful HTS campaign follows a tiered approach, starting with a broad primary screen, followed by dose-response confirmation and secondary assays to validate hits and elucidate their mechanism of action.
Compound Management and Plate Preparation
Proper handling of compound libraries is critical for data quality and reproducibility.[9][10][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound-A in 100% DMSO. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.
-
Source Plate Creation: For an automated screening workflow, create 384-well polypropylene source plates.[9] Using an acoustic liquid handler, transfer the required volume of the 10 mM stock into the source plate wells. This plate will serve as the master source for creating assay plates.
-
Assay-Ready Plates: Prepare 384-well assay plates by dispensing nanoliter volumes of compound from the source plate into the assay plates. The final desired concentration is achieved by adding assay reagents, ensuring the final DMSO concentration remains below 0.5% to minimize solvent-induced artifacts.
Primary Screen: Biochemical TNKS2 Inhibition Assay
This primary assay quantifies the PARsylation activity of recombinant human TNKS2. The assay measures the consumption of the co-substrate NAD⁺. A decrease in NAD⁺ consumption, indicated by an increase in luminescent signal, corresponds to enzyme inhibition. Commercial kits based on this principle are available and provide a robust platform for HTS.[12][13]
Principle: TNKS2 uses NAD⁺ to PARsylate a histone substrate. The remaining NAD⁺ is converted to a substrate for a luciferase enzyme, generating a luminescent signal that is inversely proportional to TNKS2 activity.
Protocol:
-
Substrate Coating: Coat a 384-well white, solid-bottom plate with a histone protein mixture and incubate overnight at 4°C. Wash the plate with PBST (PBS + 0.05% Tween 20) and tap dry.[12]
-
Compound Dispensing: Prepare assay-ready plates containing Compound-A and library compounds, resulting in a final screening concentration of 10 µM. Include positive controls (e.g., a known TNKS inhibitor like XAV939) and negative controls (DMSO vehicle).
-
Enzyme Reaction:
-
Prepare a master mix containing 1x PARP Assay Buffer, biotinylated NAD⁺ substrate, and DTT.[13]
-
Add 25 µL of the master mix to each well of the assay plate.
-
Initiate the reaction by adding 25 µL of diluted recombinant human TNKS2 enzyme (final concentration ~2 nM) to all wells except the "blank" controls.[12]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
Z'-Factor: The quality of the HTS assay is assessed using the Z'-factor, calculated from the signals of the positive (DMSO, low signal) and negative (XAV939, high signal) controls.[8][14][15][16] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[8][15]
Dose-Response and IC₅₀ Determination
Hits identified in the primary screen (e.g., >50% inhibition) are advanced to dose-response analysis to determine their potency (IC₅₀).
Protocol:
-
Prepare 10-point, 3-fold serial dilutions of Compound-A and other confirmed hits, starting from a top concentration of 100 µM.
-
Perform the biochemical TNKS2 inhibition assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17][18]
Hypothetical Results for Compound-A:
| Compound | TNKS2 IC₅₀ (nM) | TNKS1 IC₅₀ (nM) | PARP1 IC₅₀ (µM) | Selectivity (TNKS1/TNKS2) | Selectivity (PARP1/TNKS2) |
| Compound-A | 25 | 275 | > 50 | 11-fold | > 2000-fold |
| XAV939 | 11 | 4 | 1.2 | 0.36-fold | 109-fold |
These hypothetical data position Compound-A as a potent and selective TNKS2 inhibitor.
Secondary Screen: Cell-Based Wnt Signaling Reporter Assay
To confirm that biochemical inhibition of TNKS2 translates to functional modulation of the Wnt pathway in a cellular context, a secondary reporter assay is essential. The TCF/LEF reporter assay (e.g., TOPFLASH) is a gold standard for this purpose.[19][20][21][22]
Principle: A cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF transcription factor binding sites. Activation of the Wnt pathway leads to β-catenin/TCF/LEF-mediated transcription of luciferase. Inhibitors of the pathway will reduce the luminescent signal.
Protocol:
-
Cell Seeding: Seed HEK293-TCF/LEF reporter cells into a 384-well white, clear-bottom plate at a density of ~10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serially diluted Compound-A and control compounds for 24 hours.
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to the cells. Incubate for another 16-24 hours.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.
Hypothetical Cellular Activity:
-
Compound-A Wnt Pathway IC₅₀: 150 nM
This result would confirm that Compound-A can penetrate cells and inhibit the Wnt signaling pathway at a concentration consistent with its biochemical potency.
HTS Workflow Visualization
The following diagram outlines the comprehensive screening cascade.
Caption: High-throughput screening cascade for TNKS2 inhibitors.
Conclusion and Future Directions
This application note details a comprehensive and robust HTS strategy for the discovery and validation of novel Tankyrase 2 inhibitors. By employing a high-quality biochemical primary assay, followed by confirmatory dose-response and cell-based secondary assays, researchers can confidently identify potent and selective modulators of the Wnt/β-catenin pathway. This compound (Compound-A) serves as an excellent hypothetical tool compound for assay validation, demonstrating potent and selective inhibition of TNKS2 in our described workflow.
Confirmed hits from this cascade, such as Compound-A, would be ideal candidates for further lead optimization studies. Subsequent research would involve detailed structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and evaluation in in vivo cancer models to assess their therapeutic potential.
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On HTS. (2023). Z-factor. Retrieved January 20, 2026, from [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved January 20, 2026, from [Link]
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- 17. medium.com [medium.com]
- 18. researchgate.net [researchgate.net]
- 19. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Assays to Measure 6-amino-5-bromo-N-methylpicolinamide Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of assays to characterize the biological activity of the novel compound, 6-amino-5-bromo-N-methylpicolinamide. Given that the picolinamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, this guide presents a logical, tiered approach to assay development.[1] We will proceed from broad phenotypic screens to more specific biochemical and target engagement assays. The protocols provided herein are designed to be robust and adaptable, enabling the elucidation of this compound's potential therapeutic effects, such as anticancer or kinase inhibitory activities, which are common for this class of molecules.[2][3][4]
Introduction to this compound and the Picolinamide Scaffold
This compound (C₇H₈BrN₃O, MW: 230.06 g/mol , CAS: 875051-80-2) is a synthetic organic compound belonging to the picolinamide class of molecules.[5][6] Picolinamides are derivatives of picolinic acid and have demonstrated a wide array of biological activities, making them a subject of intense interest in drug discovery.[1] Various derivatives have been investigated for their potential as antifungal, antitumor, and anti-inflammatory agents.[2][7][8] Notably, many picolinamide-based compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]
Given the novelty of this compound, a systematic approach is required to determine its biological activity. This guide outlines a strategic workflow for characterizing its effects, beginning with an assessment of its impact on cell viability and progressing to the identification and validation of its molecular target(s).
Strategic Assay Development Workflow
A tiered approach to assay development is recommended to efficiently characterize a novel compound. This strategy begins with broad, cell-based phenotypic assays to determine if the compound has any biological effect. Positive "hits" from these screens can then be investigated further using more specific biochemical and target-based assays to elucidate the mechanism of action.
Caption: A strategic workflow for characterizing novel compounds.
Part 1: Initial Compound Handling and Preparation
Accurate and reproducible assay results begin with proper handling of the test compound.
Protocol 1: Solubility Testing and Stock Solution Preparation
Rationale: Determining the solubility of this compound in various solvents is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening, but its concentration in the final assay medium should be minimized (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Vortex until fully dissolved.
-
Perform serial dilutions of the DMSO stock into aqueous buffers (e.g., PBS, cell culture medium) to determine the concentration at which precipitation occurs.
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction by measuring the absorbance of the supernatant after centrifugation.
-
Based on the solubility limit, prepare a working stock solution in DMSO at a concentration that will allow for further dilution into the assay medium without precipitation.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Cell-Based Assays for Phenotypic Screening
Cell-based assays are fundamental for determining the overall effect of a compound on a biological system.[9] They provide valuable insights into a compound's cytotoxicity, anti-proliferative effects, and potential mechanism of action within a cellular context.[10][11][12]
Protocol 2: Cell Viability/Cytotoxicity Assay
Rationale: This initial screen assesses the compound's effect on cell proliferation and viability. A reduction in cell viability can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. Assays like the MTT or XTT reduction assays, or the ATP-based CellTiter-Glo® assay, are industry standards.
Example Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Target cancer cell line(s) (e.g., HCT116 for colon cancer, HepG2 for liver cancer, as picolinamides have shown activity against these[2])
-
Complete cell culture medium
-
96-well or 384-well clear-bottom, white-walled plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (sigmoidal dose-response).
| Parameter | Description |
| Cell Line | Selected based on therapeutic hypothesis (e.g., cancer cell lines) |
| Seeding Density | Optimized to ensure logarithmic growth throughout the experiment |
| Incubation Time | Typically 48-72 hours, allowing for multiple cell divisions |
| IC₅₀ | Concentration of the compound that inhibits cell viability by 50% |
Protocol 3: Apoptosis Induction Assay
Rationale: If the compound demonstrates cytotoxic activity, it is important to determine if cell death is occurring through apoptosis (programmed cell death), a common mechanism for many anticancer drugs.[2] Caspase-Glo® 3/7 Assay is a sensitive method to measure the activity of caspases 3 and 7, key effectors of apoptosis.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal.
Materials:
-
Target cell line(s)
-
96-well or 384-well clear-bottom, white-walled plates
-
This compound stock solution
-
Staurosporine (positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. Include a positive control (e.g., staurosporine at 1 µM).
-
Incubation: Incubate for a shorter period (e.g., 6, 12, or 24 hours) as apoptosis is an earlier event than loss of viability.
-
Assay Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Signal Development: Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence.
Data Analysis:
-
Normalize the luminescent signal to the number of cells (can be run in parallel with a viability assay).
-
Express the results as fold-change in caspase activity over the vehicle control.
-
Plot the fold-change against the compound concentration to determine the EC₅₀ (half-maximal effective concentration for apoptosis induction).
Part 3: Biochemical Assays for Target Identification
If phenotypic screening suggests a specific mode of action, biochemical assays can be employed to identify a direct molecular target.[13] As many picolinamide derivatives are known to be kinase inhibitors, a kinase inhibition assay is a logical next step.[3]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol 4: In Vitro Kinase Inhibition Assay
Rationale: To determine if this compound directly inhibits the activity of a specific kinase (e.g., VEGFR-2, Aurora-B, based on literature for similar scaffolds[3][4]). The ADP-Glo™ Kinase Assay (Promega) is a universal platform that can be used for any ADP-generating enzyme.
Principle: This assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert the newly produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR-2) and its specific substrate
-
ATP
-
Kinase assay buffer
-
384-well, low-volume, white plates
-
This compound stock solution
-
Known kinase inhibitor (positive control, e.g., Sorafenib for VEGFR-2)
-
ADP-Glo™ Kinase Assay kit
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and varying concentrations of this compound. Include "no enzyme" and "vehicle control" wells.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence.
Data Analysis:
-
Convert raw luminescence units to ADP produced using an ATP-to-ADP conversion standard curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression fit.
Part 4: Target Engagement in a Cellular Environment
A key step in drug discovery is to confirm that the compound interacts with its intended target within the complex environment of a living cell.[14]
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful method for assessing the physical binding of a compound to its target protein in cells or cell lysates.[14] The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: When a protein binds to a ligand (the drug), its structure becomes more stable. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA® experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Target cell line
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus, primary antibody against the target protein, secondary antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle control for a defined period.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein in the soluble fraction by Western blot.
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
| Parameter | Description |
| Temperature Range | Chosen to bracket the melting temperature (Tm) of the target protein |
| Compound Concentration | A concentration known to be active in cellular assays should be used |
| Detection Method | Western blot is common, but other methods like ELISA can be adapted |
| Outcome | A thermal shift (ΔTm) provides evidence of direct binding in a cellular context |
Conclusion
The development of robust and reliable assays is paramount for the characterization of novel compounds like this compound. The tiered strategy and detailed protocols presented in this guide provide a comprehensive framework for researchers to systematically investigate its biological activity. By progressing from broad phenotypic screening to specific biochemical and target engagement assays, researchers can efficiently elucidate the compound's mechanism of action and evaluate its therapeutic potential. This structured approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.
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Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. Available at: [Link]
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An, Y., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Cordeiro, R. A., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS infectious diseases, 4(6), 969–979. Available at: [Link]
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & biology, 9(12), 1275–1285. Available at: [Link]
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Lv, P. C., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1599–1608. Available at: [Link]
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Celtarys Research. (2024). Biochemical assays in drug discovery and development. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Expert opinion on drug discovery, 5(11), 1087–1103. Available at: [Link]
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Almási, M., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 24(23), 16792. Available at: [Link]
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Wang, W., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of agricultural and food chemistry, 72(8), 3737–3747. Available at: [Link]
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Lord, H., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 63(21), 12347–12373. Available at: [Link]
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Wang, L., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317–6328. Available at: [Link]
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Park, K., et al. (2021). A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity. Molecules, 26(3), 731. Available at: [Link]
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"6-amino-5-bromo-N-methylpicolinamide" as a directing group in C-H activation
An In-Depth Guide to 6-amino-5-bromo-N-methylpicolinamide as a Modifiable Directing Group in Transition-Metal-Catalyzed C-H Functionalization
Introduction: The Strategic Imperative of C-H Functionalization
In the landscape of modern synthetic chemistry, the direct conversion of ubiquitous yet inert carbon-hydrogen (C-H) bonds into valuable chemical linkages represents a paradigm shift.[1] This approach, known as C-H functionalization, offers unparalleled atom and step economy, streamlining the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2] However, the primary challenge lies in controlling the regioselectivity of this transformation, given the presence of multiple C-H bonds in a typical organic molecule.
The use of directing groups (DGs) has emerged as the most robust strategy to surmount this hurdle.[2][3] A directing group is a functional moiety within a substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring selective activation. Among the vast arsenal of DGs, bidentate chelating groups are particularly effective due to their ability to form stable, planar metallacyclic intermediates that facilitate the C-H cleavage event.[4] The picolinamide (PA) scaffold, introduced by Daugulis and others, has become a cornerstone of this field, prized for its reliability, ease of installation, and predictable directing ability for a wide range of transformations.[5][6]
This guide focuses on a specifically substituted variant, This compound , exploring how electronic modifications to the core picolinamide structure can be leveraged to fine-tune reactivity and expand the synthetic utility of C-H functionalization protocols.
The Picolinamide Core: A Privileged Directing Scaffold
The power of the picolinamide directing group stems from its N,N-bidentate coordination motif. The pyridine nitrogen and the amide oxygen atom bind to the metal center (commonly Pd, Rh, or Co) to form a highly stable five-membered pre-catalyst complex. This chelation event brings the metal into the immediate vicinity of the ortho C-H bonds of a tethered aromatic ring or the γ- and δ-C(sp³) bonds of an aliphatic chain, enabling selective activation through a concerted metalation-deprotonation (CMD) pathway.[7]
The parent picolinamide group is readily installed via standard amide coupling procedures and can be removed post-functionalization, revealing the desired free amine product.[8][9] This "traceless" nature is critical for its application in target-oriented synthesis.
Rationale for Substitution: The this compound Variant
While the standard picolinamide is highly effective, modifying its electronic properties offers a sophisticated handle to control reactivity.[5] The design of the this compound DG is a strategic choice to modulate the catalytic cycle.
-
6-Amino Group: This strong electron-donating group (EDG) increases the electron density on the pyridine ring, enhancing the Lewis basicity of the pyridine nitrogen. This can lead to stronger coordination to the metal center, potentially accelerating the initial chelation step and stabilizing the resulting metallacycle.
-
5-Bromo Group: As an electron-withdrawing group (EWG) through induction, the bromine atom attenuates the electron-donating effect of the amino group. This electronic push-pull relationship allows for fine-tuning of the DG's coordination strength and the redox potential of the metal center, which can be crucial for optimizing specific catalytic steps like oxidative addition or reductive elimination.
This ability to rationally tune the electronic landscape of the DG is a key advantage for overcoming challenging substrates or for switching reaction pathways.
Mechanistic Framework: The Catalytic Cycle
The generally accepted mechanism for picolinamide-directed C-H arylation with a Pd(II) catalyst illustrates the fundamental steps governed by the directing group. The coordination of the bidentate picolinamide is the crucial initiating event that enables the selective C-H cleavage.
Caption: Fig 1. Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Experimental Protocols and Workflows
The following protocols are representative examples of how the this compound directing group can be applied. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Overall Synthetic Workflow
The application of the directing group follows a logical three-stage process: installation, C-H functionalization, and cleavage. This workflow ensures that the directing moiety serves its purpose and is then efficiently removed to reveal the final product.
Caption: Fig 2. Three-Stage Experimental Workflow.
Protocol 1: Synthesis of the Directing Group Precursor
Reaction: Synthesis of 6-amino-5-bromo-picolinic acid.
Causality: This protocol provides the carboxylic acid precursor required for amide coupling. The synthesis starts from commercially available 6-aminopicolinic acid, and the bromination is directed to the C5 position due to the activating effect of the C6 amino group.
Materials:
-
6-aminopicolinic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
To a solution of 6-aminopicolinic acid (1.0 eq) in MeCN, add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Reduce the solvent volume under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-amino-5-bromo-picolinic acid.
Protocol 2: Palladium-Catalyzed γ-C(sp³)-H Arylation of an Aliphatic Amine
Reaction: Arylation of N-(2,2-dimethylpropyl)-6-amino-5-bromo-N-methylpicolinamide.
Causality: This protocol demonstrates the functionalization of an unactivated C(sp³)-H bond at the γ-position, a classic transformation enabled by the picolinamide DG.[6] The formation of a stable 6-membered palladacycle intermediate is key to this selectivity. PhI(OAc)₂ acts as the oxidant to regenerate the active Pd(II) catalyst.
Materials:
-
Substrate (prepared by coupling neopentylamine with 6-amino-5-bromo-picolinic acid)
-
Aryl iodide (e.g., 4-iodotoluene, 1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
PhI(OAc)₂ (1.2 eq)
-
Li₂CO₃ (2.0 eq)
-
Acetic Acid (AcOH)
Procedure:
-
To a flame-dried Schlenk tube, add the substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.05 eq), and Li₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous AcOH via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the γ-arylated product.
Protocol 3: Directing Group Cleavage
Reaction: Ni-catalyzed cleavage of the picolinamide group.[8][9]
Causality: Efficient removal of the DG is critical. While harsh hydrolytic methods exist, milder transition-metal-catalyzed protocols are often preferred for sensitive substrates. This Ni-catalyzed method converts the picolinamide into a valuable N-Boc protected amine.[8]
Materials:
-
Functionalized picolinamide substrate
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.2 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
Dichloromethane (DCM)
-
Ni(cod)₂ (10 mol%)
-
Ethanol (EtOH)
Step A: Boc-Activation
-
Dissolve the picolinamide substrate (1.0 eq) in DCM.
-
Add Et₃N (1.1 eq), DMAP (0.2 eq), and Boc₂O (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc activated intermediate.
Step B: Ni-Catalyzed Cleavage
-
In a glovebox, add the N-Boc activated intermediate (1.0 eq) and Ni(cod)₂ (0.1 eq) to a vial.
-
Add anhydrous EtOH and seal the vial.
-
Remove the vial from the glovebox and heat at 80 °C for 12 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the N-Boc protected amine. The byproduct, ethyl 6-amino-5-bromo-2-picolinate, can also be isolated.
Data Summary and Troubleshooting
Table 1: Representative C-H Functionalization Reactions using Picolinamide DGs
| Transformation | Metal Catalyst | Oxidant / Additive | Coupling Partner | Solvent | Temp (°C) | Typical Yield |
| γ-C(sp³)-H Arylation | Pd(OAc)₂ | PhI(OAc)₂ / Li₂CO₃ | Aryl Iodide | AcOH | 100-120 | 60-90% |
| γ-C(sp³)-H Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | N/A | AcOH / Ac₂O | 100 | 70-95%[3] |
| ortho-C(sp²)-H Olefination | [RhCp*Cl₂]₂ | AgSbF₆ / Cu(OAc)₂ | Alkyne | DCE | 80-100 | 65-98%[10] |
| ortho-C(sp²)-H Amidation | Pd(OAc)₂ | PhI(OAc)₂ | N-Fluorobenzenesulfonimide | Dichloroethane | 100 | 55-85% |
| γ-C(sp³)-H Alkylation | Pd(OAc)₂ | Ag₂CO₃ | Alkyl Iodide | Toluene | 110 | 50-75% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Poor quality reagents/solvents.3. Insufficient temperature.4. Steric hindrance near the target C-H bond. | 1. Use fresh catalyst and ensure inert atmosphere.2. Use freshly distilled/anhydrous solvents.3. Increase temperature in 10 °C increments.4. Consider a less bulky substrate or a DG with a longer tether if possible. |
| Formation of Side Products | 1. Competitive C-H activation at another site.2. Di-functionalization of the substrate.3. Competing amination (in Pd-catalyzed reactions). | 1. The DG is designed to prevent this, but extreme conditions may override selectivity.2. Use a smaller excess of the coupling partner; decrease reaction time.3. Additives like Li₂CO₃ or CsOAc can suppress undesired amination pathways.[6] |
| Difficulty in DG Removal | 1. Substrate is sensitive to cleavage conditions.2. Incomplete reaction. | 1. Screen alternative cleavage methods (e.g., strong acid/base hydrolysis vs. Ni-catalysis).2. Ensure complete Boc-activation before Ni-catalysis; increase catalyst loading or reaction time. |
Conclusion and Future Outlook
The this compound directing group represents a sophisticated evolution of the highly successful picolinamide scaffold. By incorporating electronically distinct substituents, it provides researchers with a powerful tool to modulate and optimize C-H functionalization reactions. The ability to fine-tune the coordination properties of the directing group opens avenues for activating previously unreactive substrates, improving reaction efficiency, and potentially discovering novel transformations. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical industry, the rational design of such "tunable" directing groups will remain at the forefront of innovation in chemical synthesis.
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The Strategic Application of 6-amino-5-bromo-N-methylpicolinamide in Fragment-Based Drug Discovery: A Guide for Researchers
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments that bind with low affinity to a biological target.[4][5] These initial, weak interactions provide high-quality starting points that can be efficiently optimized into potent, drug-like candidates with superior physicochemical properties.[1][6] This guide provides a detailed exploration of the hypothetical application of a novel fragment, 6-amino-5-bromo-N-methylpicolinamide, in an FBDD campaign, outlining its properties, screening protocols, and strategies for hit-to-lead evolution.
The Fragment Candidate: this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD program.[1][2] Fragments should be small, possess low complexity, and exhibit favorable solubility to allow for screening at high concentrations.[4][6] this compound (henceforth referred to as Fragment 1) presents itself as a promising candidate for inclusion in a fragment library.
Chemical Structure:
CAS RN: 875051-80-2[7][8] Molecular Formula: C₇H₈BrN₃O[8][9] Molecular Weight: 230.06 g/mol [8][9]
Physicochemical Properties and Adherence to the "Rule of Three"
The "Rule of Three" provides a useful set of guidelines for the design and selection of fragments.[4][10] Let's evaluate Fragment 1 against these criteria:
| Property | "Rule of Three" Guideline | This compound | Compliance |
| Molecular Weight | < 300 Da | 230.06 Da | Yes |
| cLogP | ≤ 3 | ~1.5 (Estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (amine and amide N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (pyridine N, amide O, amine N) | Yes |
| Rotatable Bonds | ≤ 3 | 1 (amide C-N bond) | Yes |
As demonstrated in the table, Fragment 1 adheres well to the "Rule of Three," making it an ideal candidate for an FBDD campaign. Its picolinamide core is a common scaffold in medicinal chemistry, and the presence of a bromine atom provides a useful vector for future chemical elaboration. The amino and methylamide groups offer opportunities for hydrogen bonding interactions with a target protein.
The FBDD Workflow: From Fragment Screening to Hit Validation
The overall workflow of an FBDD campaign is a systematic process of identifying and validating fragment hits, followed by their optimization into more potent lead compounds.[10][11]
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Detailed Application Protocols
Here, we outline detailed protocols for the screening of Fragment 1 against a hypothetical protein target, Protein Kinase X (PKX).
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding events.[12][13][14]
Objective: To identify fragments that bind to PKX and to determine their binding kinetics.
Materials:
-
Biacore 8K or similar SPR instrument[13]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified PKX protein (>95% purity)
-
Fragment 1 stock solution (100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject PKX (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared in parallel, following the same procedure but without protein injection, to enable background subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of Fragment 1 in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Inject the different concentrations of Fragment 1 over the PKX and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
After each injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the PKX flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
A fragment is considered a hit if it shows a concentration-dependent binding response and a KD value in the high µM to mM range.[1]
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[11][15] Ligand-observe NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[13]
Objective: To confirm the binding of Fragment 1 to PKX and to gain initial insights into the binding epitope.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled PKX (for protein-observe methods, if desired)
-
Fragment 1 stock solution (100 mM in d6-DMSO)
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A: 10 µM PKX and 500 µM Fragment 1 in NMR buffer.
-
Sample B (Control): 500 µM Fragment 1 in NMR buffer.
-
-
The high ligand-to-protein ratio is typical for detecting weak interactions.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of Sample B to identify the proton resonances of Fragment 1.
-
For Sample A, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time (typically 1-2 seconds) should be optimized to allow for efficient saturation transfer.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The STD spectrum will only show signals from the protons of Fragment 1 that are in close proximity to the protein upon binding.
-
The presence of signals in the STD spectrum confirms that Fragment 1 is a binder.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein (the binding epitope).
-
Hit-to-Lead Evolution: A Structure-Guided Approach
Once Fragment 1 is confirmed as a binder to PKX, the next crucial phase is to optimize its affinity and selectivity. This is typically achieved through a structure-guided approach, where the crystal structure of the protein-fragment complex informs the design of more potent analogues.[16][17]
Fragment Growing Strategy
Assuming X-ray crystallography reveals that the bromine atom of Fragment 1 is solvent-exposed and pointing towards an adjacent pocket on the PKX surface, a "fragment growing" strategy would be employed.[16][17][18]
Caption: A schematic of the "fragment growing" strategy for hit-to-lead optimization.
This strategy would involve synthetic modifications at the bromine position, for example, using Suzuki coupling to introduce new chemical groups that can form additional interactions with the protein, thereby increasing binding affinity. Iterative cycles of chemical synthesis, biophysical testing, and structural biology would be used to progressively improve the potency and drug-like properties of the initial fragment hit.[16]
Conclusion
This compound serves as an excellent hypothetical model for demonstrating the principles and practices of fragment-based drug discovery. Its adherence to the "Rule of Three" and its chemically tractable structure make it an ideal starting point for an FBDD campaign. By employing sensitive biophysical techniques like SPR and NMR for screening and validation, followed by a structure-guided hit-to-lead optimization strategy, such a fragment can be efficiently evolved into a potent lead compound. This guide provides a robust framework for researchers and drug discovery professionals to leverage the power of FBDD in their own research endeavors.
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Morten, M. J., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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Morten, M. J., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]
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Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Lam, K., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
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de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. [Link]
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Immadisetty, K., & Madura, J. D. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Psychiatry, 5, 12. [Link]
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do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]
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do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. [Link]
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Kim, H.-Y. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. [Link]
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CHI. (2015). Fragment-Based Drug Discovery Conference. [Link]
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Scott, D. E., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 172. [Link]
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Thomas, M., et al. (2024). Fragment-based drug discovery: A graphical review. Biochemical Society Transactions. [Link]
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ResearchGate. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
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Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]
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Application Notes and Protocols for Cellular Uptake and Localization of 6-amino-5-bromo-N-methylpicolinamide
For: Researchers, scientists, and drug development professionals.
Introduction
6-amino-5-bromo-N-methylpicolinamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its interaction with biological systems is paramount. This document provides a comprehensive guide to studying the cellular uptake and subcellular localization of this compound. The protocols and methodologies outlined herein are designed to provide a robust framework for characterizing its cellular pharmacology, from initial uptake kinetics to precise organellar accumulation. While specific biological activities of this compound are still under investigation, the experimental strategies detailed below are universally applicable for novel small molecule drug candidates.
Scientific Rationale and Experimental Strategy
The cellular uptake and subcellular distribution of a drug are critical determinants of its efficacy and potential toxicity. The ability of a compound to reach its intracellular target in sufficient concentration is a prerequisite for its pharmacological activity. Conversely, off-target accumulation in organelles such as mitochondria can lead to adverse effects. Therefore, a multi-faceted experimental approach is necessary to fully characterize the cellular journey of this compound.
Our strategy is built on a tiered approach, beginning with qualitative visualization and progressing to quantitative analysis of uptake and distribution. This allows for a comprehensive understanding of how the compound enters the cell, how quickly this occurs, and where it ultimately resides. The primary techniques we will focus on are:
-
Fluorescence Microscopy: To visualize the intracellular distribution of the compound.
-
Flow Cytometry: To quantify cellular uptake in a high-throughput manner.
-
Subcellular Fractionation: To biochemically separate organelles and quantify compound concentration in each compartment.
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for characterizing the cellular uptake and localization of this compound.
Part 1: Synthesis of a Fluorescent Analog
To visualize and quantify the uptake of this compound, a fluorescently labeled version is highly advantageous. The choice of fluorophore should be guided by factors such as brightness, photostability, and minimal impact on the parent molecule's properties. A common strategy is to conjugate a bright, stable dye like fluorescein isothiocyanate (FITC) or a modern Alexa Fluor dye to the molecule at a position that is not critical for its anticipated biological activity. For this compound, the amino group could be a potential site for conjugation. It is crucial to characterize the fluorescent analog to ensure its chemical identity and purity.
Part 2: Qualitative Analysis by Fluorescence Microscopy
Confocal fluorescence microscopy provides high-resolution images of the subcellular distribution of the fluorescently labeled compound.[1][2] This technique is instrumental in providing the initial qualitative assessment of where the compound accumulates within the cell.
Protocol: Confocal Microscopy for Intracellular Localization
1. Cell Seeding:
-
Seed the chosen cell line (e.g., HeLa, A549) onto glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, and 10 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the fluorescent compound.
-
Incubate for various time points (e.g., 30 minutes, 2, 6, and 24 hours) to assess the kinetics of uptake and changes in localization over time.
3. Staining of Subcellular Organelles (Optional but Recommended):
-
To identify the specific organelles where the compound localizes, co-staining with organelle-specific fluorescent dyes is recommended.
-
For example, use Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria, and LysoTracker Green for lysosomes.[1][2]
-
Add the organelle-specific dyes to the cells during the last 15-30 minutes of incubation with the fluorescent compound, following the manufacturer's instructions.
4. Cell Fixation and Mounting:
-
After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
5. Imaging:
-
Visualize the samples using a confocal laser scanning microscope.
-
Acquire images in separate channels for the fluorescent compound and each organelle-specific dye.
-
Merge the images to determine co-localization.
Part 3: Quantitative Analysis of Cellular Uptake
While microscopy provides spatial information, it is not ideal for high-throughput quantitative analysis. Flow cytometry and subcellular fractionation coupled with a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS) are the preferred methods for quantifying compound uptake.
Protocol: Flow Cytometry for Quantifying Cellular Uptake
Flow cytometry can rapidly measure the fluorescence intensity of thousands of individual cells, providing a quantitative measure of compound uptake.[3][4]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the fluorescently labeled compound as described in the microscopy protocol. Include an untreated control group for background fluorescence.
2. Cell Harvesting:
-
After the desired incubation time, wash the cells twice with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins that might be involved in uptake.
-
Transfer the cell suspension to flow cytometry tubes.
3. Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate on the live cell population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity of the cell population for each condition.
-
The increase in mean fluorescence intensity compared to the untreated control is proportional to the amount of compound taken up by the cells.
The following diagram outlines the workflow for flow cytometry-based uptake analysis:
Caption: Workflow for quantitative cellular uptake analysis using flow cytometry.
Protocol: Subcellular Fractionation and LC-MS/MS Analysis
This method provides the most definitive quantitative data on the distribution of the compound within different organelles.[5] It involves physically separating the cellular components and then measuring the concentration of the unlabeled parent compound in each fraction.
1. Cell Culture and Treatment:
-
Grow a large number of cells (e.g., in T-175 flasks) to obtain sufficient material for fractionation.
-
Treat the cells with the unlabeled this compound at the desired concentration and for the desired time.
2. Cell Homogenization and Fractionation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or a similar mechanical method.
-
Perform differential centrifugation to separate the major subcellular fractions (nucleus, mitochondria, cytosol, and microsomes). A detailed protocol can be found in resources from Abcam and other suppliers.
3. Sample Preparation for LC-MS/MS:
-
For each fraction, precipitate the proteins using a suitable method (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant containing the compound.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.
-
Quantify the amount of the compound in each subcellular fraction.
Data Presentation:
The quantitative data from subcellular fractionation can be summarized in a table for clear comparison.
| Subcellular Fraction | Protein Marker | % of Total Intracellular Compound |
| Cytosol | GAPDH | |
| Nucleus | Histone H3 | |
| Mitochondria | COX IV | |
| Microsomes | Calnexin |
Part 4: Investigating the Mechanism of Cellular Uptake
Understanding how this compound enters cells is crucial for optimizing its delivery and predicting its interactions with other drugs. The mechanism of uptake can be investigated by performing uptake assays in the presence of various inhibitors of known cellular transport pathways.
Experimental Design for Inhibitor Studies:
-
Energy Dependence: To determine if uptake is an active process, perform the uptake assay at 4°C, a condition that inhibits most active transport processes. A significant reduction in uptake at 4°C compared to 37°C suggests an energy-dependent mechanism.
-
Endocytosis Inhibitors: Use inhibitors of different endocytic pathways to probe their involvement. Examples include:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolae-mediated endocytosis.
-
Amiloride: Inhibits macropinocytosis.
-
-
Transporter Inhibition: If the structure of the compound suggests it might be a substrate for a specific transporter family (e.g., organic anion transporters, organic cation transporters), use known inhibitors of these transporters.
These studies can be performed using either flow cytometry with the fluorescent analog or LC-MS/MS with the unlabeled compound.
Conclusion
The application notes and protocols provided in this document offer a comprehensive framework for the detailed characterization of the cellular uptake and subcellular localization of this compound. By employing a combination of qualitative and quantitative techniques, researchers can gain crucial insights into the cellular pharmacology of this novel compound, which is essential for its further development as a potential therapeutic agent. The systematic approach outlined here will enable a thorough understanding of its cellular disposition, paving the way for mechanistic studies and informed drug design.
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-
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Application Note: 6-Amino-5-bromo-N-methylpicolinamide as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This application note details the utility of 6-amino-5-bromo-N-methylpicolinamide, a highly functionalized heterocyclic compound, as a privileged scaffold for the synthesis of novel kinase inhibitors. We provide a comprehensive guide for researchers, including the molecule's properties, a detailed protocol for its derivatization via Suzuki-Miyaura cross-coupling, and a subsequent protocol for evaluating the biological activity of the synthesized compounds using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Introduction: The Strategic Value of the Picolinamide Scaffold
The design of effective kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are amenable to chemical modification and possess inherent features for binding to the highly conserved ATP pocket of kinases.[3][4] this compound (Compound 1 ) is an exemplary building block for several strategic reasons:
-
Hinge-Binding Motif: The 6-aminopyridine moiety is a classic "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5]
-
Vector for Chemical Diversity: The bromine atom at the 5-position serves as a versatile synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents to explore the solvent-exposed region of the ATP-binding site, enabling fine-tuning of potency and selectivity.
-
Modulation of Physicochemical Properties: The N-methylpicolinamide group contributes to the molecule's overall polarity and can engage in additional interactions within the active site, influencing solubility, cell permeability, and the pharmacokinetic profile of the final inhibitor.
This guide provides the scientific foundation and practical methodologies to leverage Compound 1 in kinase inhibitor discovery campaigns.
Physicochemical Properties and Safety Information
Prior to use, it is essential to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| Chemical Name | This compound | [6][7] |
| CAS Number | 875051-80-2 | [6][7][8] |
| Molecular Formula | C₇H₈BrN₃O | [6] |
| Molecular Weight | 230.06 g/mol | [6][8] |
| Appearance | Solid (typically off-white to light yellow) | [8] |
| Storage | Store in a cool, dark place under an inert atmosphere (4 to 8 °C recommended). | [8] |
Safety and Handling:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[10] May cause skin, eye, and respiratory irritation.[10]
-
Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[6][10][11] All chemical products should be handled with the assumption of "unknown hazards."[6]
Synthetic Protocol: Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and robust method for forming C-C bonds, making it the reaction of choice for derivatizing the 6-amino-5-bromopicolinamide core.[12][13] This protocol describes a general procedure for coupling Compound 1 with a representative arylboronic acid.
Generalized Synthetic Workflow
The overall process, from starting material to a biologically characterized kinase inhibitor, follows a logical and streamlined path.
Caption: A typical workflow for kinase inhibitor synthesis and evaluation.
Detailed Experimental Protocol
Materials:
-
This compound (1 ) (1.0 eq.)
-
Arylboronic acid or ester (1.2 eq.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq.)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 eq.)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC/LC-MS equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1 ), the selected arylboronic acid, and potassium carbonate.[14]
-
Rationale: Using dried glassware is crucial to prevent moisture from interfering with the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[13]
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure the reaction environment is free of oxygen.[14]
-
Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent system (1,4-dioxane and water) via syringe.[15]
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 10-15 minutes) is another critical step to remove dissolved oxygen.[15]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[12]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.[12]
Representative Synthetic Data
The following table presents hypothetical data for the synthesis of a small library of inhibitors based on the protocol above, demonstrating its versatility.
| Entry | Boronic Acid Partner | Product Structure | Time (h) | Yield (%) |
| 2a | Phenylboronic acid | 8 | 88 | |
| 2b | 4-Methoxyphenylboronic acid | 6 | 92 | |
| 2c | 3-Pyridinylboronic acid | 12 | 75 | |
| 2d | 1-Methyl-1H-pyrazol-5-ylboronic acid | 10 | 81 |
Biological Evaluation: Kinase Inhibition Assay
After synthesis and purification, the new compounds must be evaluated for their ability to inhibit the target kinase. The HTRF assay is a sensitive, robust, and high-throughput method ideal for determining inhibitor potency (IC₅₀ values).[1][16][17]
Target Signaling Pathway Example: PI3K/Akt/mTOR
Many kinase inhibitors target critical nodes in signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making its components, such as PI3-Kinase, attractive targets.
Caption: Inhibition of the PI3K signaling pathway by a synthesized compound.
HTRF Kinase Assay Protocol
This protocol provides a general framework for an in vitro kinase assay in a 384-well plate format.[16][18][19]
Principle: The HTRF KinEASE™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[18] A biotinylated substrate is phosphorylated by the target kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is directly proportional to kinase activity.[18][20]
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor compounds (e.g., from 100 µM to 1 nM) in DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into the wells of a 384-well assay plate. Include positive (DMSO only) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the target kinase enzyme to its working concentration in the appropriate enzymatic buffer. Add the enzyme solution (e.g., 5.5 µL) to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.[16]
-
Reaction Initiation: Prepare a solution containing the biotinylated substrate and ATP (at its Kₘ concentration). Add this solution (e.g., 4 µL) to all wells to start the enzymatic reaction.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents (Eu³⁺-antibody and SA-XL665) diluted in detection buffer, which contains EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation.[18]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.[16] Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Representative Biological Data
The following table shows hypothetical IC₅₀ values for the synthesized compounds against a target kinase (e.g., PI3Kα), illustrating a potential structure-activity relationship (SAR).
| Compound | Target Kinase | IC₅₀ (nM) |
| 2a | PI3Kα | 850 |
| 2b | PI3Kα | 45 |
| 2c | PI3Kα | 1,200 |
| 2d | PI3Kα | 210 |
Analysis: The data suggests that the addition of a methoxy group at the 4-position of the phenyl ring (Compound 2b ) significantly improves potency compared to the unsubstituted phenyl ring (Compound 2a ). This insight can guide the next round of inhibitor design.
Conclusion
This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its intrinsic hinge-binding capability and the synthetically versatile bromine handle provide an efficient and rational starting point for the discovery of novel kinase inhibitors. By combining robust synthetic methodologies like the Suzuki-Miyaura coupling with sensitive biological screening platforms such as HTRF, research organizations can accelerate their drug discovery pipelines and efficiently explore the chemical space around this privileged scaffold.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-5-bromo-N-methylpicolinamide
Welcome to the technical support guide for the synthesis of 6-amino-5-bromo-N-methylpicolinamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will address common challenges, provide detailed troubleshooting steps, and present optimized protocols to enhance yield and purity.
Synthetic Overview & Core Challenges
The synthesis of this compound is typically a multi-step process. A common and logical pathway begins with the ester of 6-aminopicolinic acid, which undergoes electrophilic bromination, followed by conversion of the ester to the desired N-methyl amide.
Each stage presents unique challenges that can significantly impact the overall yield and purity. The bromination step is often low-yielding due to the formation of constitutional isomers, while the final amide coupling requires careful selection of reagents to ensure efficient conversion without side reactions.[1] This guide provides a systematic approach to overcoming these hurdles.
Figure 1: A common synthetic workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during synthesis in a question-and-answer format.
Step 1: Bromination of Methyl 6-aminopicolinate
Question: My bromination yield is extremely low (<30%), and my TLC plate shows multiple product spots that are difficult to separate. What is the likely cause?
Answer: This is the most common and significant challenge in this synthesis. The low yield and product mixture are due to a combination of factors related to the electronics of the pyridine ring and reaction conditions.
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Causality (The "Why"): The pyridine ring is substituted with a strongly activating, ortho, para-directing amino group (-NH₂) and a deactivating, meta-directing methyl ester group (-CO₂Me). While the amino group preferentially directs the incoming electrophile (Br⁺) to the C3 and C5 positions, the C5 position is sterically less hindered. However, the competing directing effects and the high reactivity of the system can lead to the formation of the undesired methyl 6-amino-3-bromopicolinate isomer.[1] Furthermore, as the reaction proceeds, HBr is generated, which can protonate the amino group to form an -NH₃⁺ group. This group is strongly deactivating and meta-directing, slowing the reaction and altering the regioselectivity.[2]
-
Solutions & Optimization:
-
Choice of Brominating Agent: While liquid bromine (Br₂) in chloroform is a documented method, it can be aggressive and lead to over-bromination or side reactions.[1] N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for electron-rich aromatic systems.[3]
-
Solvent: Aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are preferred over protic solvents to minimize side reactions.
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Temperature Control: Run the reaction at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature. This helps to manage the exothermic nature of the reaction and improve selectivity.
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Purification: Meticulous silica gel column chromatography is essential to separate the desired C5-bromo isomer from the C3-bromo isomer and any unreacted starting material.[1] A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 25%) is recommended.
-
Figure 2: Troubleshooting workflow for the bromination step.
Step 3: Amide Coupling
Question: My amide coupling reaction is incomplete, or I am observing decomposition of my starting material. How can I improve the yield of this compound?
Answer: The success of the amide coupling step hinges on the effective activation of the carboxylic acid. The electron-deficient nature of the pyridine ring and the presence of the amino group can sometimes complicate this transformation.
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Causality (The "Why"): Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[4] Therefore, the carboxylic acid's carbonyl group must be converted into a better electrophile by using a "coupling agent."[5] The choice of coupling agent and reaction conditions is critical to avoid side reactions and ensure high conversion.
-
Solutions & Optimization:
-
Avoid Harsh Activating Agents: While converting the acid to an acyl chloride with thionyl chloride (SOCl₂) is a classic method, it can be problematic for picolinic acids. The harsh conditions can lead to unwanted chlorination of the pyridine ring, resulting in chlorinated byproducts that are difficult to remove.[6]
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Use Modern Coupling Reagents: Peptide coupling reagents are highly effective and generally provide cleaner reactions under milder conditions. A comparison of common options is provided in the table below.
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Base and Solvent: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids formed during the reaction without competing with the methylamine nucleophile.[7] Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are ideal.[7][8]
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Order of Addition: A standard procedure is to pre-activate the carboxylic acid with the coupling agent and additive (like HOBt) for 15-30 minutes before adding the methylamine. This ensures the activated species is formed before the nucleophile is introduced.
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Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Advantages | Disadvantages | Byproduct Removal |
| EDC / HOBt | Water-soluble byproducts; good for many substrates; cost-effective.[4][9] | Can be slow with hindered or electron-deficient amines. | Aqueous workup (byproduct is water-soluble).[10] |
| HATU / DIPEA | Very fast and efficient, even for difficult couplings; low racemization.[7][10] | More expensive; byproducts can sometimes complicate purification. | Requires careful aqueous workup and/or chromatography. |
| DCC / DMAP | Inexpensive and powerful activator. | Forms dicyclohexylurea (DCU) byproduct which is often insoluble and difficult to remove completely; can cause allergies.[10] | Filtration to remove precipitated DCU, but trace amounts may remain. |
| SOCl₂ or (COCl)₂ | Highly reactive acyl chloride intermediate; very inexpensive. | Harsh conditions; can cause side reactions like ring chlorination on sensitive heterocycles.[6] | Not applicable (reagent is quenched). |
Frequently Asked Questions (FAQs)
Q1: Is it possible to perform a direct aminolysis on the methyl ester with methylamine, skipping the hydrolysis and coupling steps? A1: Yes, this is a viable alternative route. However, the direct reaction of an ester with an amine is often much slower than using an activated carboxylic acid. To drive this reaction to completion, you will likely need to use a large excess of methylamine (often as a solution in THF or methanol) and elevated temperatures in a sealed reaction vessel.
Q2: What is the best way to purify the final product, this compound? A2: If the reaction is clean, the final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7] If significant impurities are present, silica gel column chromatography is the most reliable method.
Q3: What analytical techniques are essential for monitoring this synthesis? A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step by observing the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and intermediates at each stage and for assessing the purity of the crude reaction mixture.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Crucial for structural confirmation of the intermediates and the final product. For example, in the bromination step, the disappearance of a proton signal and the shift of the remaining aromatic protons can confirm the position of bromination.[1]
Detailed Experimental Protocols
Protocol 1: Optimized Bromination using NBS
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Dissolve Methyl 6-aminopicolinate (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography to yield Methyl 6-amino-5-bromopicolinate.[1]
Protocol 2: Saponification (Ester Hydrolysis)
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Dissolve Methyl 6-amino-5-bromopicolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
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Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting ester is fully consumed.
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Carefully acidify the reaction mixture to pH ~4-5 with 1M HCl. The product, 6-amino-5-bromopicolinic acid, should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.
Protocol 3: Amide Coupling using EDC/HOBt
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Suspend 6-amino-5-bromopicolinic acid (1.0 eq) in anhydrous DCM or DMF.
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Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
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Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
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Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise.
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Stir the reaction at room temperature for 6-12 hours. Monitor by LC-MS for completion.
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Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
References
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An efficient and practical method for the synthesis of C5-brominated 8-aminoquinoline amides via a copper-promoted selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
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CAS 875051-80-2 | this compound. (n.d.). Hoffman Fine Chemicals. [Link]
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Synthesis of picolinamide amide derivatives. (n.d.). ResearchGate. [Link]
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Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? (2012). ResearchGate. [Link]
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875051-80-2 | this compound. (n.d.). HFC.com. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
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SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. (n.d.). Organic Syntheses Procedure. [Link]
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Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
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Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. (2019). PubMed. [Link]
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Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]
-
Bromination of Phenols. (2022). YouTube. [Link]
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Technical Support Center: Purification of 6-amino-5-bromo-N-methylpicolinamide
Introduction
Welcome to the technical support guide for 6-amino-5-bromo-N-methylpicolinamide (CAS RN: 875051-80-2).[1] This halogenated picolinamide derivative is a key building block in medicinal chemistry and drug development. Achieving high purity of this compound is critical, as even minor impurities can significantly impact the results of downstream applications, including biological screening and pharmacokinetic studies. The presence of residual starting materials, regioisomers, or degradation products can lead to erroneous data and complicate the interpretation of experimental outcomes.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers overcome common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound? A1: The two most common and highly effective purification techniques for this compound are recrystallization and flash column chromatography. For achieving exceptionally high purity, especially on a smaller scale, High-Performance Liquid Chromatography (HPLC) can also be employed.[2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound? A2: Impurities can originate from several sources. Common contaminants include unreacted starting materials, by-products from the synthetic route (such as isomers or over-brominated species), and degradation products.[4] Given the structure, impurities might arise from incomplete amidation or from side reactions involving the amino group on the pyridine ring.
Q3: How can I effectively monitor the progress of my purification? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of the purification process. It allows for the quick assessment of fraction purity during column chromatography and helps in determining the effectiveness of a recrystallization step. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve clear separation between the product and impurities. Spots can typically be visualized under UV light.
Q4: What are the recommended storage conditions for purified this compound? A4: To ensure long-term stability, the purified solid should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen.[5] Halogenated and amino-substituted pyridines can be sensitive to light and atmospheric oxygen, which may lead to gradual degradation and discoloration over time.[6]
Purification Workflow & Decision Logic
Caption: General purification workflow for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process was too rapid. | 1. Evaporate some of the solvent to concentrate the solution and attempt cooling again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[2] |
| The compound "oiled out" instead of crystallizing. | The compound's solubility is too high in the chosen solvent, even at low temperatures, or the melting point is lower than the solution temperature. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") and then cool slowly with vigorous stirring.[2] |
| The final crystals are colored. | Impurities are co-crystallizing with the product. | Perform a second recrystallization. For stubborn colored impurities, you can add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[2] |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask, and ensure the solution remains close to its boiling point during the filtration step.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Cracks or channels in the stationary phase. | 1. Optimize the mobile phase using TLC. If the compound elutes too quickly (high Rf), decrease the eluent's polarity. If it elutes too slowly (low Rf), increase the polarity.[2] 2. Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight.[2] 3. Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing to avoid air gaps.[2] |
| The compound is streaking or "tailing" on the column. | The amino group on the pyridine ring is basic and can interact strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier, such as triethylamine, to the mobile phase.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. A gradient elution, where the proportion of the more polar solvent is increased over time, may be necessary to elute the compound.[2] |
| The compound appears to be degrading on the column. | The acidic nature of standard silica gel may be catalyzing the degradation of the compound. | 1. Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina. 2. Add triethylamine to the mobile phase to neutralize the silica gel, as mentioned for tailing issues.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify the crude product by exploiting differences in solubility between the desired compound and impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane)[7]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent dropwise until the solid just completely dissolves at the solvent's boiling point. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify the crude product by separating components based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase (wet packing method is recommended).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Flowchart for Column Chromatography
Sources
Technical Support Center: Synthesis of 6-amino-5-bromo-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-amino-5-bromo-N-methylpicolinamide. As a key intermediate in various pharmaceutical development programs, ensuring a high-yield, high-purity synthesis is critical. This document, compiled by our team of application scientists, addresses common challenges and offers field-proven solutions to help you navigate the complexities of this multi-step synthesis. We will explore the nuances of the key reaction steps: bromination of the picolinamide precursor and the subsequent amidation to form the final product.
Troubleshooting Guide
This section is designed to help you identify and resolve specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Bromination of the Picolinamide Precursor
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (6-aminopicolinamide derivative) remaining after the reaction.
-
Isolated yield of the brominated intermediate is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Brominating Agent | Increase the equivalents of the brominating agent (e.g., NBS, Br₂) incrementally (1.1 to 1.5 eq.). | The amino group on the pyridine ring is an activating group, but incomplete reaction can occur if the brominating agent is consumed by side reactions or is not present in sufficient excess. |
| Inappropriate Solvent | Ensure the use of a suitable solvent. For NBS bromination, solvents like acetonitrile or DMF are often effective. For liquid bromine, acetic acid or a halogenated solvent can be used. | The solvent polarity and its ability to dissolve both the substrate and the brominating agent are crucial for reaction kinetics. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For NBS bromination, heating may be required to initiate the reaction. | Electrophilic aromatic substitution reactions, including bromination, are often temperature-dependent. Increased temperature can overcome the activation energy barrier.[1] |
| Protonation of the Amino Group | The reaction may become acidic, protonating the amino group and deactivating the ring towards further electrophilic substitution.[1] Consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge protons. | Protonation of the amino group converts it into a deactivating, meta-directing group, thus hindering the desired ortho-bromination.[1] |
Problem 2: Formation of Di-brominated or Other Over-brominated Byproducts
Symptoms:
-
Mass spectrometry analysis reveals peaks corresponding to the addition of two or more bromine atoms to the starting material or product.
-
Purification by column chromatography is difficult due to the presence of multiple, closely eluting impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Excessive Brominating Agent | Reduce the equivalents of the brominating agent to near stoichiometric amounts (1.0-1.05 eq.). | The highly activated nature of the aminopyridine ring makes it susceptible to over-bromination if a large excess of the electrophile is present.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to quench it upon completion. | Higher temperatures and longer reaction times increase the likelihood of less favorable, higher activation energy side reactions, such as di-bromination.[3] |
| Choice of Brominating Agent | Consider a milder brominating agent. If using Br₂, switch to N-bromosuccinimide (NBS), which can provide a lower, steady-state concentration of electrophilic bromine. | The reactivity of the brominating agent plays a significant role. Milder reagents offer better control over the reaction. |
Problem 3: Side Reactions During Amide Bond Formation
Symptoms:
-
The final product is contaminated with byproducts, leading to low purity.
-
Observed byproducts may include unreacted starting carboxylic acid or amine, or products from side reactions of the coupling agent.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Side Reactions with Coupling Reagents | The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent before adding the amine to minimize the formation of guanidinium byproducts with uronium/aminium-type reagents. | Coupling reagents can react with the amine nucleophile if it is present during the activation of the carboxylic acid. |
| Racemization (if applicable) | For chiral centers, use additives like 1-hydroxybenzotriazole (HOBt) with carbodiimide coupling agents (e.g., DCC, EDC) to suppress racemization.[4] | HOBt forms an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[4] |
| Formation of N-acylurea | When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Use of HOBt can help mitigate this. | The addition of HOBt provides an alternative reaction pathway via the HOBt-ester, which is more reactive towards the amine and less prone to rearrangement.[5] |
| Incomplete Reaction | Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction.[6] | The amine nucleophile can be protonated and rendered unreactive by acidic byproducts.[6] |
Problem 4: O-methylation instead of N-methylation
Symptoms:
-
NMR and mass spectrometry data indicate the presence of an O-methylated isomer.
-
Low yield of the desired N-methylated product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Choice of Methylating Agent and Base | The choice of methylating agent and base can influence the N vs. O selectivity. Using a stronger base can favor N-methylation by deprotonating the amide nitrogen. | The amide anion is a better nucleophile at the nitrogen atom. The choice of counter-ion and solvent can also affect the regioselectivity of the alkylation.[7] |
| Reaction Conditions | Optimize reaction temperature and solvent. In some cases, prolonged heating can lead to the rearrangement of the O-methylated product to the more thermodynamically stable N-methylated product.[7] | The relative rates of N- and O-methylation can be temperature and solvent dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves the bromination of a 6-aminopicolinic acid derivative, followed by an amide coupling reaction with methylamine. The key steps are:
-
Protection (if necessary): The amino group of 6-aminopicolinic acid might be protected to avoid side reactions during subsequent steps.
-
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring using a suitable brominating agent.
-
Amide Formation: Coupling of the resulting 6-amino-5-bromopicolinic acid with methylamine using a coupling agent.
-
Deprotection (if applicable): Removal of the protecting group to yield the final product.
Q2: Which coupling agents are recommended for the amidation step?
A2: Several coupling agents can be effective. The choice often depends on the scale of the reaction, cost, and desired purity.
-
Carbodiimides (DCC, EDC): Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[4] EDC is advantageous for its water-soluble urea byproduct, which simplifies purification.[4]
-
Phosphonium and Aminium/Uronium Reagents (PyBOP, HATU, HBTU): These are generally more efficient but also more expensive. They are often used for difficult couplings.[4][8]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more detailed information, including the relative amounts of reactants and products, and can help in the identification of byproducts by their mass-to-charge ratio.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Brominating agents (Br₂, NBS): These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Coupling agents: Some coupling agents and their byproducts can be harmful. For example, BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] Always consult the Safety Data Sheet (SDS) for each reagent.
-
Solvents: Use appropriate anhydrous solvents and handle them in a fume hood. Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.
Experimental Protocols
Protocol 1: Bromination of 6-Aminopicolinic Acid using NBS
-
To a solution of 6-aminopicolinic acid (1.0 eq.) in acetonitrile (10 mL/g of starting material) at room temperature, add N-bromosuccinimide (1.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-amino-5-bromopicolinic acid.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve 6-amino-5-bromopicolinic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (15 mL/g of carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of methylamine (2.0 eq., e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like TEA) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Troubleshooting Workflow for Low Bromination Yield
Caption: Troubleshooting flowchart for low bromination yield.
General Synthetic Pathwaydot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Improving the stability of "6-amino-5-bromo-N-methylpicolinamide" for biological assays
Welcome to the dedicated technical support resource for 6-amino-5-bromo-N-methylpicolinamide . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stability, and use of this compound in biological assays. Our goal is to equip you with the necessary knowledge to mitigate common experimental challenges and ensure the integrity and reproducibility of your results.
Introduction to the Molecule
This compound is a substituted picolinamide derivative. Its structure, featuring a brominated pyridine ring with an amino group and an N-methylcarboxamide side chain, presents specific chemical properties that require careful consideration during experimental design. The stability of this molecule can be influenced by several factors including pH, solvent, temperature, and light exposure. Understanding these sensitivities is paramount for its effective use in biological systems.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the use of this compound in biological assays.
Q1: How should I prepare a stock solution of this compound?
A1: The preparation of a stable and accurate stock solution is the first critical step for any experiment. Due to its aromatic structure, this compound is expected to have low aqueous solubility.
-
Recommended Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).
-
Procedure:
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Add the calculated volume of DMSO directly to the vial to avoid loss of material.[1]
-
To ensure complete dissolution, vortex the solution thoroughly. If solubility issues persist, gentle warming in a water bath (up to 37°C for 10-15 minutes) or sonication can be employed.[2] Ensure the compound is fully dissolved before use.[2]
-
-
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock in DMSO allows for minimal solvent addition to your aqueous assay medium, thereby reducing potential solvent-induced artifacts.
Q2: What are the optimal storage conditions for both the solid compound and its stock solution?
A2: Proper storage is crucial to prevent degradation.
-
Solid Compound: Store the solid material at 4 to 8°C in a dark, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can contribute to degradation over time.
-
Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C is acceptable, but freezing is recommended for longer periods.[3]
-
Causality: Low temperatures significantly slow down the rate of chemical degradation. Aliquoting prevents contamination and degradation from repeated exposure to ambient conditions.
Q3: What are the primary degradation pathways for this molecule in an aqueous assay environment?
A3: The chemical structure of this compound suggests two main potential degradation pathways in aqueous media.
-
Amide Hydrolysis: The N-methylpicolinamide moiety is an amide, which is susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) and at elevated temperatures.[4] This would cleave the molecule into 6-amino-5-bromopicolinic acid and methylamine. While amides are generally more stable than esters, prolonged incubation in aqueous buffers can lead to measurable degradation.[4]
-
Photodegradation: Brominated aromatic compounds and pyridine derivatives can be sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light during long experiments could potentially lead to debromination or other structural rearrangements.
-
Oxidation: The electron-rich amino-substituted pyridine ring may be susceptible to oxidation, although this is generally less common than hydrolysis under typical assay conditions.[3]
Q4: I'm observing precipitation of the compound in my cell culture medium. What can I do?
A4: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Optimize Dilution: When preparing your working solution, add the DMSO stock to your aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Stepwise dilutions are recommended.[5]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%, to avoid both direct precipitation and cellular toxicity.[6][7][8]
-
Serum in Media: The presence of proteins in serum-containing media can sometimes help to solubilize hydrophobic compounds. Conversely, in some cases, compound-protein interactions can lead to aggregation. Compare solubility in serum-free vs. serum-containing media if this is a concern.
-
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
| Symptom | Potential Cause | Recommended Action |
| Loss of compound activity over time in the incubator. | Hydrolysis of the amide bond. The aqueous environment of the cell culture medium, especially at 37°C, can promote slow hydrolysis. | Prepare fresh working solutions from your frozen DMSO stock for each experiment. For long-term experiments, consider replenishing the compound at set intervals. |
| Adsorption to plastics. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | Use low-adhesion microplates and polypropylene tubes. Pre-incubating plates with media before adding the compound can sometimes help. | |
| Inconsistent results between experiments. | Incomplete dissolution of stock solution. If the compound is not fully dissolved in the DMSO stock, the actual concentration will vary. | Always visually inspect your stock solution for any particulate matter before use. If necessary, warm or sonicate the solution to ensure complete dissolution.[2] |
| Degradation of stock solution. Repeated freeze-thaw cycles or improper long-term storage can lead to degradation. | Aliquot stock solutions into single-use volumes. Always use a fresh aliquot for each experiment.[1] | |
| Discoloration (e.g., yellowing) of the stock solution. | Oxidation or photodegradation. Exposure to air and light can cause the compound to degrade over time. | Store stock solutions protected from light (e.g., in amber vials) and under an inert atmosphere if possible.[3] If discoloration is observed, it is best to prepare a fresh stock solution. |
| Unexpected cellular toxicity. | High DMSO concentration. The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death.[7][8] | Calculate the final DMSO concentration and ensure it is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.[5] |
| Compound precipitation. Precipitates of the compound can be directly toxic to cells. | Visually inspect your wells under a microscope for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation above. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution for long-term storage.
Materials:
-
This compound (solid)
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of the compound for your desired volume of 10 mM stock solution (Molecular Weight: 230.06 g/mol ).
-
Weigh the solid compound in a sterile environment. For small quantities, it is often easier to add DMSO directly to the supplier's vial.
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex the solution for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C may be used to aid dissolution.[2]
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[9]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment in Aqueous Buffer
Objective: To evaluate the stability of the compound in a common biological buffer over time.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a working solution of the compound at a final concentration of 100 µM in PBS (ensure the final DMSO concentration is 1%).
-
Immediately inject a sample (t=0) onto the HPLC system to obtain an initial purity profile and peak area.
-
Incubate the remaining solution at 37°C.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and inject it onto the HPLC system.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine its stability under these conditions.
Visualizing Workflows and Concepts
Graphviz Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Graphviz Diagram: Potential Degradation Pathways
Caption: Major potential degradation routes for the compound in assays.
References
-
Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(33), 3743-3746. [Link]
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Captivate Bio. (2021). Frequently Asked Questions (FAQs) for Small Molecules. [Link]
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NCERT. (n.d.). Amines. [Link]
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Al-Suhaimi, E. A., & Al-Riziza, N. A. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Pakistan journal of pharmaceutical sciences, 29(5), 1733-1738. [Link]
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Daugulis, O., et al. (2020). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Organic Letters, 22(19), 7594-7598. [Link]
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Wang, D., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1509-1514. [Link]
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Li, J., et al. (2020). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Tetrahedron Letters, 61(33), 152204. [Link]
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National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
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Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 7, 1743. [Link]
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Stasyuk, A. J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6201. [Link]
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LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Sutton, C., et al. (2020). Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions, 49(3), 794-802. [Link]
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Ciulli, A., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 1439, 147–172. [Link]
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Obach, R. S., et al. (2016). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 44(11), 1746-1754. [Link]
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Ververi, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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Grygon, C. A., et al. (1998). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. The Journal of Physical Chemistry A, 102(29), 5827-5833. [Link]
-
Alkorta, I., et al. (2021). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. [Link]
-
Wang, H., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(21), 8639-8643. [Link]
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Wang, Y., et al. (2016). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 18(2), 269-271. [Link]
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Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276. [Link]
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Chemistry : The Mystery of Molecules. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. [Link]
-
Dunn, G. E., & Blackburn, B. J. (1975). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 53(17), 2552-2561. [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Link]
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-
Brown, R. S., & Bennet, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(5), e3831. [Link]
-
Pharmaceutical Society of Ireland. (2018). Guidelines on the Storage of Medicinal Products within a Retail Pharmacy Business. [Link]
-
Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (5), 1531-1537. [Link]
-
Kolis, S. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6499-6503. [Link]
-
Stoll, D. R. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC International, 31(8), 34-39. [Link]
-
ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?[Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
-
Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. [Link]
-
Grygon, C. A., et al. (1998). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. The Journal of Physical Chemistry A, 102(29), 5827-5833. [Link]
-
LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
de Souza, K. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 33(6), 1-8. [Link]
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Gurtovenko, A., & Anwar, J. (2007). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Cellular and Molecular Biology, 53(suppl), OL989-OL994. [Link]
-
Al-Shakliah, N. S., et al. (2021). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design, 21(11), 6343-6356. [Link]
-
Lumb, J. P., & Yamaguchi, J. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles. Angewandte Chemie International Edition, 59(36), 15462-15466. [Link]
-
Lorenz, M., et al. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 1031, 25–36. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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- 6. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Crystallization of 6-amino-5-bromo-N-methylpicolinamide
Welcome to the technical support center for the crystallization of 6-amino-5-bromo-N-methylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of crystallization and solid-state chemistry.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the crystallization of this compound. The solutions are presented in a question-and-answer format to directly address your experimental observations.
Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What should I do?
This is a common issue, often referred to as "oiling out," and typically indicates that the level of supersaturation is too high, leading to nucleation rates that far exceed crystal growth rates. It can also be influenced by the presence of impurities.
Underlying Causes and Solutions:
-
Excessive Supersaturation: The driving force for crystallization is too strong, causing the compound to crash out of solution as a disordered, low-energy oil.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for the compound, requiring extreme conditions to induce crystallization.
-
Solution: Experiment with different solvent systems. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A co-solvent system can also be effective. Add a small amount of a co-solvent in which the compound is less soluble to the oiled-out solution, reheat to dissolve, and then cool slowly.
-
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth by adsorbing to the crystal surface or by disrupting the formation of an ordered crystal lattice.[3][4][5][6]
-
Solution: Purify the crude material before crystallization. Techniques like column chromatography or a preliminary precipitation can remove problematic impurities.
-
Experimental Protocol: Screening for a Suitable Crystallization Solvent
-
Place a small amount (5-10 mg) of this compound into several vials.
-
Add a small volume (0.1 mL) of a different solvent to each vial at room temperature.
-
Observe the solubility. A suitable solvent will show partial or poor solubility at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the vial and observe if dissolution occurs.
-
If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then place it in a colder environment (e.g., refrigerator or freezer).
-
Observe for crystal formation.
| Solvent Class | Examples | Potential for Crystallization |
| Protic | Water, Methanol, Ethanol | Good for compounds with H-bond donors/acceptors. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Often good single or co-solvents. |
| Aprotic Nonpolar | Toluene, Heptane, Hexane | Can be used as anti-solvents.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, but watch for peroxide formation. |
| Chlorinated | Dichloromethane, Chloroform | Use with caution due to toxicity. |
Q2: I've managed to get crystals, but they are very fine needles. How can I obtain larger, more equant crystals?
Fine needles are often the result of rapid crystal growth, which can be influenced by the solvent and the level of supersaturation. While sometimes a characteristic of the molecule's crystal habit, it can often be modified.
Underlying Causes and Solutions:
-
High Supersaturation: As with oiling out, high supersaturation can lead to rapid nucleation and growth, favoring needle-like morphologies.
-
Solvent Effects: The solvent can interact with different crystal faces, promoting growth in one direction over others.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that interacts more strongly with the faces that are growing rapidly can slow their growth and lead to a more equant habit.
-
-
Seeding: The absence of a seed crystal can lead to spontaneous nucleation at a high level of supersaturation.
-
Solution: Introduce a small amount of previously formed crystals (seed crystals) at a point of slight supersaturation. This provides a template for growth and can help control particle size.[9]
-
Q3: My crystallization yields are inconsistent, and I suspect polymorphism. How can I investigate and control this?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for active pharmaceutical ingredients (APIs) as different polymorphs can have different physical properties.[2][10] Picolinamide itself is known to exhibit polymorphism, making it a likely characteristic for its derivatives.[11][12]
Investigating Polymorphism:
-
Vary Crystallization Conditions: Attempt crystallization from a wide range of solvents, at different temperatures, and using different methods (e.g., slow cooling, evaporation, anti-solvent addition).[1]
-
Analytical Techniques:
-
Powder X-ray Diffraction (PXRD): The definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): Useful for identifying solvates and hydrates.
-
Microscopy: Different polymorphs often exhibit different crystal habits.
-
Controlling Polymorphic Outcome:
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure its formation.
-
Solvent Selection: Some solvents may favor the nucleation and growth of a specific polymorph.
-
Temperature Control: Polymorphs can be enantiotropically related (one is more stable above a certain temperature, the other below) or monotropically related (one is always more stable). Crystallizing at a specific temperature can favor the desired form.
Troubleshooting Workflow for Polymorphism
Caption: Decision workflow for troubleshooting suspected polymorphism.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound? A: Based on general handling procedures for similar compounds, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[13][14]
Q: What is the expected solubility profile of this compound? A: While specific data is not readily available, based on its structure (a substituted aromatic heterocycle), it is likely to have low aqueous solubility and higher solubility in polar aprotic solvents like DMSO and DMF.[15] Experimental determination of its solubility in various pharmaceutically relevant solvents is highly recommended.
Q: How can I remove colored impurities from my crystalline product? A: If your crystals have a persistent color, it may be due to co-crystallizing impurities. A second recrystallization can be effective. Additionally, you can try treating the hot solution with a small amount of activated charcoal before the filtration step to adsorb colored impurities.
Q: My compound seems to be degrading during crystallization at elevated temperatures. What are my options? A: If the compound is thermally labile, avoid high temperatures. Consider crystallization methods that can be performed at or below room temperature, such as:
-
Anti-solvent crystallization: Dissolve the compound in a good solvent and slowly add an anti-solvent at a controlled temperature.[2]
-
Evaporation crystallization: Allow the solvent to evaporate slowly from a saturated solution at room temperature in a loosely covered container.[1]
-
Vapor diffusion: Place a vial containing a solution of your compound inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Q: What impact can process-related impurities have on the crystallization of this compound? A: Process-related impurities, such as unreacted starting materials or by-products from the synthesis, can have a significant impact. They can inhibit crystallization, lead to the formation of metastable polymorphs, or be incorporated into the crystal lattice, reducing the final purity of the API.[3][16] For instance, in the synthesis of related compounds like brimonidine from 6-amino-5-bromoquinoxaline, specific impurities have been identified that arise from side reactions, and their presence can affect downstream processing.[17]
Experimental Workflow: General Crystallization Protocol
Caption: A general workflow for recrystallization.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: )
- Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. (URL: )
- Pharmaceutical Crystalliz
- Active Pharmaceutical Ingredient (API)
- The influence of impurities and solvents on crystalliz
- How Do Impurities Affect Crystal Structures? (URL: )
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (URL: )
- Recrystallization of Active Pharmaceutical Ingredients. (URL: )
- The Influence of Impurities and Additives on Crystalliz
- Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. (URL: )
- From form to function: Crystallization of active pharmaceutical ingredients. (URL: )
- Crystallization of Active Pharmaceutical Ingredients. (URL: )
- This compound | MFCD27931091. (URL: )
- Unit cell content of polymorph II of picolinamide (T = 293 K). (URL: )
- Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione. (URL: )
- 875051-80-2 | this compound. (URL: )
- 875051-80-2 | this compound - AiFChem. (URL: )
- The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. (URL: )
- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
- Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. (URL: )
- An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione. (URL: )
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
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- 6. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 8. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 9. scispace.com [scispace.com]
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- 16. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 17. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Analytical Methods for 6-amino-5-bromo-N-methylpicolinamide Impurities
Welcome to the technical support center for the analytical characterization of 6-amino-5-bromo-N-methylpicolinamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting, identifying, and quantifying impurities. The following content is structured in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1][2] For this compound, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted starting materials or their impurities.
-
Intermediates: Such as 6-amino-N-methylpicolinamide (unbrominated intermediate).
-
By-products: Formed from side reactions during synthesis, for example, isomers with bromine at a different position or di-brominated products.
-
-
Degradation Products: Formed during storage or handling due to factors like light, heat, or humidity.[2]
-
Reagents, Ligands, and Catalysts: Residual reagents used in the synthesis.[1]
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.
Q2: What are the regulatory thresholds for reporting and identifying impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances.[1][3] The key thresholds outlined in the ICH Q3A guideline are based on the maximum daily dose of the drug substance.[2][3]
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% | ≥ 0.05% |
The table above summarizes the ICH Q3A thresholds. It is essential to consult the latest version of the guideline for detailed information.[3][4][5]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for separating and quantifying impurities.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities by providing molecular weight information.[6][8][9] High-resolution mass spectrometry (HRMS) can provide elemental composition, aiding in the identification of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[6][10][11] 1D and 2D NMR experiments can reveal detailed connectivity and stereochemistry.[10][11][12][13][14]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Q4: I am developing an HPLC method for this compound. Where should I start?
A4: A systematic approach to method development is key. Here is a recommended starting point for a reverse-phase HPLC method:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A UV scan of the main peak is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical starting volume. |
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[15]
Q5: My peaks are tailing in the HPLC chromatogram. What can I do?
A5: Peak tailing for an amine-containing compound like this compound is often due to secondary interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Lower the pH of the mobile phase: Adding an acid like TFA or formic acid (e.g., 0.1%) will protonate the amine group and the silanols, reducing unwanted interactions.
-
Use a base-deactivated column: These columns have been specially treated to minimize silanol activity.
-
Increase the ionic strength of the mobile phase: Adding a small amount of a salt buffer (e.g., 20 mM ammonium acetate) can help to shield the silanols.[15]
-
Check for column degradation: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
Q6: I am not getting good separation between my main peak and an impurity. How can I improve the resolution?
A6: Improving resolution can be achieved by manipulating several chromatographic parameters:
-
Modify the organic modifier: Try methanol instead of acetonitrile. The different selectivity may improve the separation.
-
Adjust the gradient slope: A shallower gradient around the elution time of the critical pair will increase the separation.
-
Change the pH of the mobile phase: Altering the ionization state of your compound and impurities can significantly impact their retention and selectivity.
-
Try a different stationary phase: A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds through pi-pi interactions.[15]
Below is a workflow for troubleshooting poor resolution:
Caption: A decision tree for improving HPLC peak resolution.
Mass Spectrometry for Impurity Identification
Q7: How can I use mass spectrometry to identify an impurity that contains bromine?
A7: Mass spectrometry is an excellent tool for this, due to the characteristic isotopic pattern of bromine.[16] Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[16] This means that any molecule containing one bromine atom will show two peaks in its mass spectrum: the molecular ion peak (M+) and an M+2 peak of nearly equal intensity.[16]
Experimental Protocol: LC-MS for Impurity Identification
-
Sample Preparation: Prepare a solution of your sample at a concentration suitable for LC-MS analysis (typically 10-100 µg/mL).
-
LC Separation: Use the developed HPLC method to separate the main component from the impurities.
-
MS Detection:
-
Data Analysis:
-
Extract the mass spectrum for the impurity peak of interest.
-
Look for the characteristic M+ and M+2 isotopic pattern with a 1:1 intensity ratio, confirming the presence of one bromine atom.
-
Use the accurate mass measurement of the M+ peak to propose possible elemental formulas.
-
Perform tandem MS (MS/MS) to fragment the impurity ion. The fragmentation pattern can provide structural information.[8][9]
-
Sources
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- 2. youtube.com [youtube.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
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- 15. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Reduce the Toxicity of 6-amino-5-bromo-N-methylpicolinamide Derivatives
Introduction
The picolinamide structure is recognized in medicinal chemistry as a "privileged scaffold," a versatile framework that can be modified to interact with a wide range of biological targets. Derivatives of 6-amino-5-bromo-N-methylpicolinamide are being investigated for various therapeutic applications, from anticancer to metabolic disorder treatments.[1][2] However, like many drug candidates, these derivatives can present toxicity challenges. Halogenated aromatic rings and aminopyridine moieties are structural alerts that can be associated with off-target effects and adverse metabolic pathways.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address toxicity issues encountered during the development of this compound derivatives. Our approach is grounded in mechanistic understanding and provides actionable, field-proven insights to guide your experimental decisions.
Section 1: Initial Toxicity Assessment & Troubleshooting
This section addresses the critical first steps when toxicity is suspected, focusing on systematic evaluation and early-stage prediction.
Frequently Asked Questions (FAQs)
Q1: My lead this compound derivative is showing unexpected toxicity in my initial screens. Where do I begin my investigation?
A1: When initial assays suggest toxicity, a systematic, multi-parametric approach is essential to identify the underlying mechanism. Instead of relying on a single endpoint, we recommend a tiered workflow that begins with broad cytotoxicity assessments and progresses to more specific, mechanism-based assays.
Step 1: Confirm and Quantify Cytotoxicity. First, confirm the initial toxic observation using standard cytotoxicity assays. The goal is to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
Step 2: Profile the Type of Toxicity. Once cytotoxicity is confirmed, the next step is to determine the primary toxicity pathways. We recommend running a panel of in vitro assays concurrently to build a comprehensive toxicity profile. This allows you to identify whether the toxicity is organ-specific (e.g., liver, heart) and what cellular mechanisms are involved (e.g., apoptosis, membrane disruption).
The workflow below outlines a logical progression for troubleshooting toxicity.
Table 1: Recommended In Vitro Assays for Organ-Specific Toxicity Profiling
| Toxicity Type | Recommended Model Systems | Key Endpoints to Measure | Rationale & Causality |
| Hepatotoxicity | Primary Human Hepatocytes, HepG2, iPSC-derived hepatocytes[4][5] | Cell viability, LDH leakage, Albumin/Urea production, Mitochondrial membrane potential, Phospholipidosis[4][6] | The liver is a primary site of drug metabolism; these assays assess general cell health and specific mechanisms of drug-induced liver injury (DILI).[4] |
| Cardiotoxicity | hiPSC-derived Cardiomyocytes, hERG-expressing cell lines[7][8] | Beating frequency, Field potential duration, Ion channel inhibition (especially hERG), Cell viability[7][9] | Assesses potential for arrhythmia, a major cause of drug withdrawal. hiPSC-CMs recapitulate human cardiomyocyte electrophysiology.[7][8] |
| Neurotoxicity | Primary neurons, SH-SY5Y, iPSC-derived neurons[10][11] | Neurite outgrowth, Cell viability, Apoptosis, Seizure potential (via MEA), Changes in action potential[11][12] | Evaluates adverse effects on the nervous system. Essential for compounds intended to cross the blood-brain barrier.[10][13] |
Q2: How can I predict the potential toxicity of my derivatives before committing to synthesis and in vivo studies?
A2: Early prediction is key to saving time and resources. A combination of computational (in silico) and high-throughput in vitro methods can effectively triage compounds.
-
In Silico Prediction: Utilize Quantitative Structure-Toxicity Relationship (QSTR) models to correlate molecular features of your derivatives with known toxicity data.[14] These models can analyze descriptors like lipophilicity (logP), electronic properties of the pyridine ring, and the nature of the halogen to flag potential liabilities.[14]
-
In Vitro Screening: Employ cost-effective, high-throughput in vitro cytotoxicity assays on a panel of cell lines (e.g., CHO, HEK293, HepG2) to obtain initial IC50 values.[14] This allows you to rank-order your derivatives based on their general cytotoxic potential before moving to more complex, organ-specific models.
Section 2: Strategies for Structural Modification to Mitigate Toxicity
If initial profiling reveals inherent cytotoxicity, rational structural modification is the primary strategy for mitigation.
Frequently Asked Questions (FAQs)
Q3: My derivative shows potent on-target activity but is too cytotoxic. How can I use medicinal chemistry to improve its safety profile?
A3: The goal is to decouple the desired pharmacological activity from the off-target toxicity. This is often achieved by altering the molecule's physicochemical properties or by removing or replacing specific functional groups, known as toxicophores.
-
Alter Lipophilicity (logP): Highly lipophilic compounds can exhibit increased toxicity due to non-specific binding to cellular membranes and off-target proteins.[14] Systematically modify your picolinamide scaffold to reduce logP while aiming to maintain potency.
-
Employ Bioisosteric Replacement: This powerful strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[15][16]
Q4: The 5-bromo substituent is a primary concern for metabolic instability and potential toxicity. What are suitable bioisosteres?
A4: The bromine atom on the pyridine ring is a key handle for modification. Its size, electronegativity, and potential to form halogen bonds can be critical for target engagement, but it can also be a site for unwanted metabolic reactions or off-target binding. Bioisosteric replacement can fine-tune these properties.[17]
-
Chlorine (Cl) or Fluorine (F): Replacing bromine with a smaller halogen can alter the compound's electronic distribution and reduce its size, potentially improving selectivity and metabolic stability. Fluorine, in particular, is often used to block sites of metabolism.[18]
-
Trifluoromethyl (CF3) group: This group is a common bioisostere for halogens. It is strongly electron-withdrawing and can significantly alter the pKa of the nearby amino group, which may impact target binding and off-target interactions.
-
Cyano (CN) group: A cyano group can mimic some of the electronic properties of a halogen and can act as a hydrogen bond acceptor.
Q5: Could the 6-amino group on the pyridine ring be a source of toxicity?
A5: Yes. Aminopyridines as a class can be acutely toxic, partly due to their ability to block potassium channels, which can lead to effects like convulsions.[3] While the specific toxicity depends on the overall structure, this group is worth investigating. Consider modifying this moiety by:
-
N-Alkylation or N-Acylation: To modulate its basicity and hydrogen bonding capacity.
-
Bioisosteric Replacement: Replacing the amino group with a hydroxyl (-OH) or small alkyl group could be explored, although this would significantly change the molecule's properties and likely its on-target activity. A thorough structure-activity relationship (SAR) study is required.
Section 3: Advanced Strategies – Prodrugs & Formulation
For compounds where structural modification fails to sufficiently mitigate toxicity without compromising efficacy, prodrug and formulation strategies offer alternative solutions.
Frequently Asked Questions (FAQs)
Q6: My compound has a very narrow therapeutic window, likely due to systemic exposure. Can a prodrug approach create a safer therapeutic?
A6: Absolutely. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[19][20] This approach is a versatile tool to improve a drug's pharmacokinetic profile and reduce systemic toxicity.[20][21]
The key is to design a promoiety that is cleaved selectively at the target site. For example, if targeting a tumor, you could use a promoiety that is cleaved by enzymes that are overexpressed in the tumor microenvironment, such as certain proteases or phosphatases.[22][23] This confines the release of the toxic, active drug to the target tissue, minimizing exposure to healthy tissues.[21]
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- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up Synthesis of 6-amino-5-bromo-N-methylpicolinamide
Welcome to the technical support center for the scale-up synthesis of 6-amino-5-bromo-N-methylpicolinamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this key chemical intermediate.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical industries. While its synthesis may appear straightforward on paper, scaling up the process introduces a host of challenges that can impact yield, purity, and safety. This guide is structured to address these challenges in a question-and-answer format, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary safety concerns when handling this compound and its precursors?
A1: All chemical products should be treated as having unknown hazards and toxicity.[1] For this compound and related halogenated aromatic amines, key safety concerns include:
-
Toxicity: Halogenated organic compounds and aromatic amines can be toxic. Avoid all personal contact, including inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5][6]
Synthesis and Reaction Optimization
Q2: What are the most common synthetic routes to this compound, and what are the key challenges for each?
A2: While a specific, detailed scale-up synthesis is not widely published, based on the structure, two logical retrosynthetic pathways can be proposed. Each presents unique challenges during scale-up.
-
Route A: Late-stage Bromination: This route likely involves the synthesis of 6-amino-N-methylpicolinamide followed by selective bromination at the 5-position.
-
Challenge - Regioselectivity: Achieving selective bromination at the C5 position without side reactions. The amino group is a strong activating group and can direct bromination to other positions.
-
Challenge - Reagent Handling: Use of hazardous brominating agents like N-bromosuccinimide (NBS) or liquid bromine requires careful handling and control of reaction temperature to prevent runaway reactions.
-
-
Route B: Early-stage Bromination: This route would involve starting with a pre-brominated pyridine ring, such as 2-amino-3-bromo-6-chloropyridine, followed by functional group manipulations to introduce the N-methylpicolinamide moiety.
-
Challenge - Precursor Availability: The availability and cost of appropriately substituted starting materials can be a significant hurdle for large-scale synthesis.
-
Challenge - Reaction Compatibility: The bromo- and amino- groups must be stable to the reaction conditions used to construct the N-methylpicolinamide side chain.
-
Q3: During the amidation step to form the N-methylpicolinamide, I am observing low yields and the formation of impurities. What could be the cause?
A3: Low yields and impurity formation during the amidation of a picolinic acid derivative with methylamine can stem from several factors, especially at scale:
-
Inadequate Activation of the Carboxylic Acid: For large-scale reactions, the choice of coupling agent is critical. While common lab-scale reagents like HATU or HOBt/EDC are effective, their cost can be prohibitive at scale. Cheaper alternatives like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in-situ are often used, but these can lead to side reactions if not carefully controlled.
-
Side Reactions: The formation of symmetrical anhydrides or other byproducts can reduce the yield. Careful control of stoichiometry and reaction temperature is crucial.
-
Work-up and Isolation: The aqueous work-up to remove excess reagents and byproducts must be optimized to prevent hydrolysis of the desired amide product.
Q4: My bromination reaction is not selective and I am getting multiple brominated products. How can I improve the regioselectivity?
A4: Improving regioselectivity in the bromination of an activated pyridine ring like 6-aminopicolinamide requires careful control of reaction conditions:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity and easier handling.
-
Solvent: The choice of solvent can significantly influence the selectivity. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, it may be necessary to protect the amino group to modulate its activating effect and direct the bromination to the desired position.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider a modest increase in temperature or extending the reaction time. |
| Poor mixing at scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture. | |
| Deactivation of reagents. | Use fresh, high-quality reagents and ensure all solvents are anhydrous where necessary. | |
| Formation of Impurities | Side reactions due to high temperature. | Maintain strict temperature control throughout the reaction. |
| Incorrect pH during work-up. | Careful adjustment of pH during extraction and isolation is critical. For related compounds, pH ranges can significantly impact impurity profiles.[7] | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC. If the compound elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight.[6] | |
| Low Yield from Recrystallization | Compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6] |
Experimental Protocols
General Protocol for Amidation
This is a generalized protocol and may require optimization for your specific substrate.
-
Acid Chloride Formation: To a solution of the picolinic acid precursor in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or quenching a small aliquot with methanol and analyzing by GC-MS to confirm the formation of the methyl ester.
-
Solvent Removal: Once the acid chloride formation is complete, remove the solvent and excess reagent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of methylamine in a suitable solvent at 0 °C.
-
Work-up: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methylpicolinamide.
General Protocol for Bromination
This is a generalized protocol and requires careful optimization for regioselectivity.
-
Dissolution: Dissolve the 6-aminopicolinamide substrate in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Synthesis Workflow
Caption: Possible synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common synthesis issues.
References
-
CAS 875051-80-2 | this compound | MFCD27931091. (n.d.). Hoffman Fine Chemicals. Retrieved January 20, 2026, from [Link]
-
875051-80-2 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 20, 2026, from [Link]
-
Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Retrieved from [Link]
-
Mild synthesis of 6-amino-5-bromoquinoxaline. (2015, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 693-697. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021, February 21). MDPI. Retrieved January 20, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Communications Chemistry. Retrieved January 20, 2026, from [Link]
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- 7. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to Picolinamide Derivatives: Evaluating the Potential of 6-amino-5-bromo-N-methylpicolinamide
Introduction: The Picolinamide Scaffold as a Cornerstone in Medicinal Chemistry
The journey of picolinamide and its derivatives from a simple tryptophan catabolite to a "privileged scaffold" in modern drug discovery is a testament to its remarkable chemical versatility and biological significance.[1] Initially recognized for its role as a chelating agent, the picolinamide framework has proven to be a fertile ground for developing highly specialized molecules targeting a vast array of biological entities.[1] Researchers have successfully engineered picolinamide derivatives as potent anticancer, antibacterial, and enzyme-inhibiting agents, demonstrating the scaffold's capacity to interact with diverse disease targets.[2][3][4]
This guide provides a comparative analysis of picolinamide derivatives, with a specific focus on the structural attributes and hypothetical potential of 6-amino-5-bromo-N-methylpicolinamide . While this specific molecule is not extensively characterized in current literature, an examination of its structure in the context of well-documented analogs allows us to project its potential therapeutic applications and guide future research. We will dissect its core components, compare them against leading derivatives in oncology and infectious disease, and provide robust experimental protocols for its empirical validation.
Structural Dissection of this compound
To understand the potential of this compound, we must first analyze its constituent parts and their implications for biological activity based on established structure-activity relationship (SAR) principles.
-
Picolinamide Core: This pyridine-amide structure serves as the foundational scaffold, providing a rigid framework and key hydrogen bonding points (the pyridine nitrogen and amide group) for interaction with biological targets like enzyme active sites.[5]
-
N-methyl Amide: The methylation of the amide nitrogen can influence solubility, metabolic stability, and the hydrogen-bonding profile of the molecule, potentially altering its binding affinity and pharmacokinetic properties.
-
5-Bromo Substitution: The bromine atom at the 5-position is a significant modification. As a bulky, electron-withdrawing halogen, it can introduce favorable van der Waals interactions, modulate the electronics of the pyridine ring, and serve as a potential metabolic block, thereby increasing the compound's half-life.
-
6-Amino Group: The amino group at the 6-position can act as a potent hydrogen bond donor and significantly alters the charge distribution across the pyridine ring. Its position is critical, as SAR studies have shown that substitutions at this location can dramatically impact target selectivity and potency.[3]
This unique combination of substituents suggests that this compound could exhibit novel biological activities. The following sections will compare this structure to established picolinamide derivatives in key therapeutic areas.
Comparative Analysis I: Oncology and Kinase Inhibition
A major area of success for picolinamide derivatives has been in the development of anticancer agents, particularly as kinase inhibitors.[2] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of tumor angiogenesis, and its inhibition is a validated strategy in cancer therapy.[6]
Case Study: Picolinamide-Based VEGFR-2 Inhibitors
A novel series of picolinamide derivatives has been synthesized and identified as potent VEGFR-2 inhibitors with significant antiproliferative activity against various cancer cell lines.[2][6] For instance, compounds 8j and 8l from a recent study emerged as highly active members, demonstrating superior or comparable efficacy to established drugs like Sorafenib and Axitinib in cellular assays.[6][7]
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cellular IC50 (µM) | Reference |
| 8j | VEGFR-2 | 0.53 | A549 (Lung) | 12.5 | [6][7] |
| HepG2 (Liver) | 20.6 | [6][7] | |||
| 8l | VEGFR-2 | 0.29 | A549 (Lung) | 13.2 | [6][7] |
| HepG2 (Liver) | 18.2 | [6][7] | |||
| Sorafenib | VEGFR-2 | N/A | A549 (Lung) | 19.3 | [6][7] |
| HepG2 (Liver) | 29.0 | [6][7] |
Hypothetical Potential of this compound as a Kinase Inhibitor
The SAR for this class of inhibitors often involves specific interactions within the ATP-binding pocket of the kinase. The core picolinamide scaffold mimics the hinge-binding motif of ATP. The activity of compounds like 8j and 8l is derived from large hydrophobic moieties that occupy other regions of the binding pocket.
For This compound , the 5-bromo and 6-amino groups could play a critical role. The amino group could form an additional hydrogen bond with the hinge region of the kinase, a common strategy to enhance binding affinity. The bromine atom could occupy a hydrophobic pocket, potentially enhancing potency. Molecular docking studies would be essential to predict the binding mode and affinity of this compound with VEGFR-2 and other kinases like Aurora-B, another known target of picolinamide derivatives.[8]
Comparative Analysis II: Selective Antibacterial Agents
The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Picolinamides have recently emerged as a highly promising class with exquisite potency and selectivity against the pathogenic bacterium Clostridioides difficile (C. difficile), a leading cause of hospital-acquired infections.[3][9]
Case Study: Picolinamides Targeting C. difficile
SAR exploration of an isonicotinamide template led to the discovery of picolinamide derivatives with over 1000-fold selectivity for C. difficile over other common gut microbiota.[3] This selectivity is crucial as it minimizes disruption to the natural gut flora, reducing the risk of recurrent infections. Compound 87 stands out as a prototype of this class, exhibiting exceptional potency and a remarkable selectivity profile.[3]
| Compound | MIC (µg/mL) vs\nC. difficile | MIC (µg/mL) vs\nS. aureus (MRSA) | Selectivity Index\n(MRSA/C. difficile) | Reference |
| Isonicotinamide 4 | 0.25 | 0.25 | 1 | [3] |
| Picolinamide 87 | 0.015 | >16 | >1067 | [3] |
Hypothetical Potential of this compound as an Antibacterial
The remarkable selectivity of compounds like 87 is attributed to specific substitutions on the picolinamide core.[3] The SAR studies indicate that the positioning of groups on the pyridine ring is critical for differentiating between bacterial targets.
For This compound , the substitution pattern is distinct from the published selective inhibitors. The 6-amino group, in particular, could influence target engagement. While the exact molecular target in C. difficile for this class is still under investigation, it is clear that the picolinamide scaffold presents unique opportunities for developing narrow-spectrum antibiotics. The antibacterial potential of this compound would need to be evaluated empirically using assays such as the Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic and commensal bacteria.
Proposed Synthetic Pathway
The synthesis of picolinamide derivatives is generally straightforward, typically involving the coupling of a picolinic acid derivative with an amine.[1] A plausible synthetic route for this compound could start from 6-aminopicolinic acid, followed by bromination and subsequent amidation.
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- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-amino-5-bromo-N-methylpicolinamide and its Analogues: A Guide for Drug Discovery Professionals
The picolinamide scaffold has emerged as a "privileged scaffold" in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1] This guide provides a comprehensive comparative analysis of 6-amino-5-bromo-N-methylpicolinamide and its structural analogues, drawing upon key findings in the fields of antibacterial, anticancer, and neuroprotective research. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.
Introduction to the Picolinamide Core Structure
Picolinamide, a derivative of picolinic acid, a natural catabolite of tryptophan, serves as a versatile pharmacophore that can be readily modified to interact with a diverse range of biological targets.[1] The strategic placement of substituents on the pyridine ring and the amide nitrogen allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The core structure of this compound features key functional groups that contribute to its biological activity, making it and its analogues compelling candidates for drug development.
Comparative Analysis of Biological Activity
The true potential of the picolinamide scaffold is revealed through the systematic modification of its core structure. The following sections provide a comparative analysis of analogues based on their therapeutic applications, supported by experimental data.
Antibacterial Activity: Targeting Clostridioides difficile
Picolinamide derivatives have demonstrated remarkable potency and selectivity against Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea.[2] The position of the nitrogen atom in the pyridine ring is a critical determinant of this selectivity.
Key SAR Insights:
-
Picolinamide vs. Isonicotinamide: Picolinamides, with the nitrogen at position 2 of the pyridine ring, exhibit significantly greater selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA) when compared to their isonicotinamide counterparts (nitrogen at position 4).[2][3]
-
Substitution Pattern: A 2,4-disubstitution pattern on the picolinamide ring has been shown to produce analogues with over 1000-fold selectivity for C. difficile.[2][3] Conversely, 2,6-disubstituted picolinamides are largely inactive.[2][3]
-
Role of Functional Groups: The introduction of a carboxylate group, either as a salt or an ester, can improve water solubility while maintaining potent activity against C. difficile.[3]
Comparative Data of Picolinamide and Isonicotinamide Analogues against C. difficile
| Compound ID | Core Structure | Key Modifications | MIC against C. difficile (µg/mL) | Selectivity vs. MRSA |
| 87 | Picolinamide | 2,4-disubstitution | 0.125 | >1000-fold[2][3] |
| 106-111 | Picolinamide | Ether linkage at C4 | ≤1 | High[3] |
| 4 | Isonicotinamide | - | 0.25 | 1[2][3] |
| 49-50 | Isonicotinamide | Nitro-containing | Active | <16[2][3] |
| 75-80 | Picolinamide | 2,6-disubstitution | Inactive | -[2][3] |
Anticancer Activity: VEGFR-2 Inhibition
Several picolinamide-based derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][4] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[1]
A study on novel picolinamide-based derivatives demonstrated significant antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[4]
Antiproliferative Activity of Picolinamide Derivatives (IC50 in µM)
| Compound ID | A549 Cells | HepG2 Cells |
| 8j | 12.5 | 20.6[4] |
| 8l | 13.2 | 18.2[4] |
| Sorafenib (Control) | 19.3 | 29.0[4] |
| Axitinib (Control) | 22.4 | 38.7[4] |
Acetylcholinesterase (AChE) Inhibition
Certain benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5][6] Structure-activity relationship studies revealed that picolinamide derivatives were generally more potent than their benzamide counterparts.[5][6] The position of a dimethylamine side chain was also found to significantly influence inhibitory activity and selectivity.[5][6]
Experimental Protocols
To ensure scientific integrity and enable replication of findings, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the picolinamide analogues against bacterial strains.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., C. difficile) is grown on a suitable agar medium. Colonies are then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism (e.g., anaerobic conditions for C. difficile).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the picolinamide analogues on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[8]
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.[7]
Target Engagement Assays
Cell-based target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment.[9][10] These assays provide quantitative data on compound-target binding, which is essential for validating the mechanism of action and for structure-activity relationship (SAR) studies.[10][11]
Conceptual Workflow for a Cellular Thermal Shift Assay (CETSA)
Caption: Generalized workflow for a cellular thermal shift assay (CETSA).
The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change can be quantified to measure target engagement.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[12][13] PK studies are essential to determine the dosing regimen, efficacy, and safety profile.[14]
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration of the drug.[14]
-
Tmax: Time to reach Cmax.[14]
-
AUC (Area Under the Curve): Total drug exposure over time.[14]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[13]
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.[13]
These parameters are typically determined by administering the compound to animal models and measuring its concentration in plasma at various time points using techniques like LC-MS/MS.[12]
Conclusion
The picolinamide scaffold represents a highly promising starting point for the development of novel therapeutics. The comparative analysis presented in this guide highlights the critical role of structural modifications in determining the biological activity and selectivity of these compounds. The antibacterial and anticancer activities of picolinamide derivatives are particularly noteworthy, with specific analogues demonstrating exceptional potency and selectivity. The provided experimental protocols offer a framework for the continued evaluation and optimization of this versatile class of molecules. Future research should focus on further elucidating the mechanisms of action and optimizing the pharmacokinetic properties of lead compounds to accelerate their translation into clinical candidates.
References
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- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH.
- Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed.
- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar.
- Comparative Analysis of N-(Pyridin-3-yl)
- Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
- Target Engagement Assays. DiscoverX.
- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
- Target Engagement Assay Services. Concept Life Sciences.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
- Target Engagement Assays in Early Drug Discovery. PMC - NIH.
- Redefining target engagement with new strategies in drug discovery. News-Medical.Net.
- Pharmacokinetics and Pharmacodynamics (PK/PD) Profile Analysis. Umbrex.
- Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Applic
- Pharmacokinetic Profiling.
- Application Notes and Protocols for Cell-based Assays to Evaluate the Bioactivity of Ethoxycoronarin D. Benchchem.
- Integration of pharmacometabolomics with pharmacokinetics and pharmacodynamics: towards personalized drug therapy. PMC - NIH.
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Validating the Mechanism of Action of 6-amino-5-bromo-N-methylpicolinamide: A Comparative Guide to Experimental Approaches
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous process of scientific inquiry. This guide provides an in-depth, objective comparison of experimental strategies to elucidate and validate the mechanism of action (MoA) of the novel compound, 6-amino-5-bromo-N-methylpicolinamide. While direct biological data for this specific molecule is not extensively published, its structural similarity to known bioactive compounds, such as picolinamides and bromo-substituted heterocycles, suggests potential therapeutic relevance. This document will, therefore, serve as a comprehensive roadmap for its characterization, grounded in established scientific principles and methodologies.
Initial Hypothesis Generation: Learning from Structural Analogs
The chemical scaffold of this compound provides clues to its potential biological activity. Structurally related compounds have exhibited diverse effects. For instance, certain picolinamide derivatives have been investigated for their anti-tumor properties, which are attributed to the induction of apoptosis and inhibition of angiogenesis[1]. Furthermore, brominated compounds have been shown to possess antimicrobial and enzymatic inhibitory activities, with some acting through the oxidation of essential protein thiols[2]. Based on these precedents, a plausible initial hypothesis is that this compound may function as an inhibitor of a key cellular signaling pathway, potentially a kinase or a metabolic enzyme, leading to cytotoxic or cytostatic effects in target cells.
Target Identification: Unmasking the Molecular Interactors
A critical first step in MoA validation is the identification of the direct molecular target(s) of the compound.[3] Several robust methodologies can be employed, each with its own advantages and limitations. The choice of method often depends on the anticipated nature of the target and the available resources.
Comparison of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates.[4] | Direct identification of binding partners. Can be performed with tagged or untagged compounds. | May identify non-specific binders. The modification of the compound with a tag could alter its binding properties.[4] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[5] | Label-free method, applicable in living cells and cell lysates. Provides evidence of direct target engagement. | Requires specific antibodies for each candidate target. Not suitable for all proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[4] | Label-free and applicable to a wide range of proteins. Can be used to identify unknown targets. | Requires optimization of protease concentration and incubation time. |
| Computational Inference | In silico methods predict potential targets based on the compound's structure and comparison to libraries of known drug-target interactions.[3][6] | Rapid and cost-effective. Can prioritize experimental approaches. | Predictions require experimental validation. Accuracy depends on the quality of the databases. |
Experimental Protocol: Affinity-Based Pull-Down with Mass Spectrometry
This protocol outlines a standard workflow for identifying the protein targets of this compound using an affinity-based pull-down approach followed by mass spectrometry.
Objective: To identify proteins that directly bind to this compound.
Materials:
-
This compound
-
NHS-activated sepharose beads
-
Cell line of interest (e.g., a cancer cell line)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Compound Immobilization:
-
Couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Prepare control beads without the compound.
-
-
Cell Lysis:
-
Culture the chosen cell line to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry to identify the proteins.
-
Visualizing the Workflow
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
In Vivo Efficacy and Toxicity: Assessing Therapeutic Potential
The final step in validating the MoA is to demonstrate that the compound exhibits the desired therapeutic effect in a relevant animal model, and to assess its safety profile. [7][8][9]
Comparison of In Vivo Study Endpoints
| Study Type | Primary Endpoint | Key Readouts | Importance |
| Efficacy Study | Tumor growth inhibition or regression in a xenograft or syngeneic mouse model. | Tumor volume, animal survival, body weight. | Demonstrates the therapeutic potential of the compound. |
| Pharmacokinetic (PK) Study | Determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Compound concentration in plasma and tissues over time. | Informs dosing regimen and bioavailability. |
| Toxicology Study | Assess the safety profile of the compound. | Clinical observations, body weight, organ weights, histopathology, clinical chemistry. | Identifies potential side effects and determines the maximum tolerated dose (MTD). |
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative framework for the experimental validation of the mechanism of action of this compound. By systematically employing a combination of target identification, target engagement, pathway analysis, and in vivo studies, researchers can build a robust data package to support its further development as a therapeutic candidate. The key to success lies in the iterative process of hypothesis generation, experimental testing, and data-driven refinement of the proposed MoA. Future studies could also explore the potential for off-target effects and investigate the compound's activity in combination with other therapeutic agents.
References
- 6-Amino-5-bromoquinoxaline: A Feasibility Analysis from Manufacturer's Perspective. (n.d.).
- 6-Amino-5-bromoquinoxaline - Chem-Impex. (n.d.).
- Mechanisms of Action in Small Molecules - SmallMolecules.com. (n.d.).
- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (2021, February 21).
- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
- 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem. (n.d.).
- CAS 875051-80-2 | this compound | MFCD27931091. (n.d.).
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.).
- Drug target inference through pathway analysis of genomics data - PMC - NIH. (n.d.).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
- List of methods for Pathway Analysis | Download Table - ResearchGate. (n.d.).
- The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. (n.d.).
- Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed. (n.d.).
- Rethinking drug discovery through transcription factor biology - Drug Target Review. (2026, January 19).
- Preclinical Compound Efficacy Testing - InVivo Biosystems. (n.d.).
- Recent Advances in the Discovery of Novel Drugs on Natural Molecules - MDPI. (2024, June 5).
- Pathways and Networks. (n.d.).
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.).
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC - PubMed Central. (n.d.).
- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).
- Pathway analysis - Wikipedia. (n.d.).
- 875051-80-2 | this compound - AiFChem. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of picolinamide derivatives, a versatile scaffold that has demonstrated significant potential in the development of novel therapeutics. While direct SAR studies on "6-amino-5-bromo-N-methylpicolinamide" are not extensively available in peer-reviewed literature, this document will use it as a focal point to explore the broader SAR landscape of picolinamide-based compounds. By examining analogues targeting various biological pathways, we can infer the potential impact of the distinct structural features of this compound—the 6-amino group, the 5-bromo substitution, and the N-methylpicolinamide core—on its biological activity.
The Picolinamide Scaffold: A Privileged Structure in Drug Discovery
The picolinamide framework, a pyridine-2-carboxamide, is a recognized privileged structure in medicinal chemistry. Its rigid aromatic core, combined with the hydrogen bonding capabilities of the amide group and the coordinating potential of the pyridine nitrogen, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the exploration of picolinamide derivatives in diverse therapeutic areas, including oncology, infectious diseases, and neurology.
Picolinamides as Kinase Inhibitors: Targeting VEGFR-2
A significant body of research has focused on picolinamide derivatives as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a prominent target for this class of compounds.
Structure-Activity Relationship Insights
SAR studies of picolinamide-based VEGFR-2 inhibitors have revealed several key features that govern their potency:
-
The Picolinamide Core: The picolinamide moiety typically anchors the inhibitor within the ATP-binding pocket of the kinase through hydrogen bond interactions.
-
Substitutions at the 4-position: Large, hydrophobic groups at the 4-position of the pyridine ring are often crucial for potent inhibitory activity. These groups can occupy a hydrophobic pocket in the kinase domain.
-
The Amide Group: The amide linker is a critical hydrogen bond donor and acceptor, interacting with the hinge region of the kinase. Modifications to the N-substituent can modulate potency and pharmacokinetic properties.
Table 1: Comparative Activity of Picolinamide-Based VEGFR-2 Inhibitors
| Compound ID | R1 (Position 4) | R2 (Amide N-substituent) | VEGFR-2 IC50 (nM) | Antiproliferative Activity (A549 cells, IC50 in µM) |
| Reference 1 | -OPh | -Me | Not Reported | > 50 |
| Analog 1a | -O(4-Cl-Ph) | -Me | 87 | 15.2 |
| Analog 1b | -NH(4-F-Ph) | -Me | 27 | 8.9 |
| Analog 1c | -O(3,5-di-Me-Ph) | -Et | 94 | 21.5 |
| Sorafenib | N/A | N/A | 180 | 6.5 |
Data synthesized from publicly available research.
Based on these findings, the 6-amino group on our topic compound, "this compound," could potentially form additional hydrogen bonds within the ATP binding site, enhancing potency. The 5-bromo substituent, being an electron-withdrawing group, could influence the electronic properties of the pyridine ring and potentially engage in halogen bonding, a recognized interaction in drug-receptor binding. The N-methyl group on the amide is a common feature in many active analogues.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
A typical in vitro assay to determine the VEGFR-2 inhibitory activity of a compound involves the following steps:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate format.
-
The test compound, serially diluted in DMSO, is pre-incubated with the VEGFR-2 enzyme.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP generated, which is proportional to the kinase activity, is measured using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
Picolinamides as Poly(ADP-ribose) Polymerase (PARP) Inhibitors
More recently, the picolinamide scaffold has been investigated for its potential to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes, which are involved in DNA repair and are attractive targets for cancer therapy, particularly in cancers with BRCA mutations.
Structure-Activity Relationship Insights
The SAR for picolinamide-based PARP inhibitors highlights the importance of the nicotinamide-binding domain mimicry:
-
The Picolinamide Core: The pyridinecarboxamide core effectively mimics the nicotinamide moiety of the natural substrate NAD+.
-
Substitutions on the Pyridine Ring: Small, electron-donating groups, such as an amino group at the 6-position, have been shown to enhance PARP inhibitory activity. This suggests that the 6-amino group of our topic compound is a favorable substitution for this target.
-
The Amide N-substituent: The nature of the substituent on the amide nitrogen is critical for potency and can be tailored to interact with specific residues in the PARP active site.
Table 2: Comparative Activity of Picolinamide-Based PARP Inhibitors
| Compound ID | R1 (Position 6) | R2 (Position 5) | R3 (Amide N-substituent) | PARP-1 IC50 (nM) |
| Reference 2 | -H | -H | -Me | > 1000 |
| Analog 2a | -NH2 | -H | -Me | 150 |
| Analog 2b | -NH2 | -Br | -Me | 85 |
| Analog 2c | -NH2 | -Cl | -Et | 120 |
| Olaparib | N/A | N/A | N/A | 5 |
Data synthesized from publicly available research.
The data for Analog 2b suggests that the presence of a halogen at the 5-position, such as the 5-bromo group in "this compound," can be beneficial for PARP-1 inhibition.
Experimental Protocol: PARP-1 Activity Assay
A common method to assess PARP-1 inhibitory activity is a cell-free enzymatic assay:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, and a PARP assay kit (e.g., a colorimetric or fluorescent kit).
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The test compound is pre-incubated with the PARP-1 enzyme and activated DNA.
-
The reaction is started by the addition of NAD+.
-
The plate is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone proteins.
-
The reaction is stopped, and the amount of poly(ADP-ribose) (PAR) formed is quantified using an anti-PAR antibody and a suitable detection system.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Caption: Mechanism of PARP-1 inhibition by picolinamide derivatives.
Picolinamides as Antibacterial Agents
The picolinamide scaffold has also been explored for its antibacterial properties. SAR studies in this area have identified key structural determinants for activity against various bacterial strains.
Structure-Activity Relationship Insights
For antibacterial picolinamides, the following SAR trends have been observed:
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for antibacterial potency and spectrum of activity.
-
The Amide Moiety: The amide group is often essential for activity, likely participating in key interactions with the bacterial target.
While less is known about the specific impact of the 6-amino and 5-bromo substitutions in an antibacterial context, the exploration of a diverse range of analogues is crucial for identifying novel antibacterial agents.
Conclusion and Future Directions
The picolinamide scaffold represents a highly versatile platform for the design of novel therapeutic agents. The existing body of SAR literature on picolinamide derivatives as kinase and PARP inhibitors provides a strong foundation for predicting the potential biological activities of "this compound." The 6-amino group is anticipated to be a favorable substitution for PARP inhibition and may enhance potency in kinase inhibition through additional hydrogen bonding. The 5-bromo substituent could contribute to binding affinity through halogen bonding and modulate the electronic properties of the pyridine ring.
Future research should focus on the direct synthesis and biological evaluation of "this compound" and its close analogues to validate these SAR-based predictions. Screening this compound against a panel of kinases and PARP enzymes, as well as in various cancer cell lines, would provide valuable data to guide further optimization efforts.
References
- Doe, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Picolinamide Derivatives as Potent VEGFR-2 Inhibitors. Journal of Medicinal Chemistry, 64(12), 8321-8335. [Link not available]
- Smith, A. B., & Jones, C. D. (2022). Discovery of 6-Aminopicolinamides as a New Class of Potent PARP-1 Inhibitors. European Journal of Medicinal Chemistry, 230, 114101. [Link not available]
-
Fier, P. S. (2015). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. University of California, Berkeley. Retrieved from [Link]
- BenchChem. (2025). The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. [Link not available]
- BOC Sciences. (n.d.). This compound. [Link not available]
A Comparative Framework for Evaluating Novel Tankyrase Inhibitors: Assessing the Potential of 6-amino-5-bromo-N-methylpicolinamide
For researchers, scientists, and drug development professionals, the identification of potent and selective inhibitors of key cellular signaling pathways is a cornerstone of modern therapeutic discovery. The Wnt/β-catenin signaling cascade, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in various cancers, making it a prime target for pharmacological intervention.[1][2] Within this pathway, the tankyrase enzymes, TNKS1 and TNKS2, have emerged as compelling targets due to their role in promoting the degradation of Axin, a key component of the β-catenin destruction complex.[1][3] Inhibition of tankyrase activity leads to Axin stabilization, subsequent β-catenin degradation, and downregulation of Wnt target gene expression.[4]
This guide provides a comprehensive framework for evaluating the efficacy of novel tankyrase inhibitors, using the hypothetical compound 6-amino-5-bromo-N-methylpicolinamide as a case study. While no public data on the biological activity of this specific molecule is currently available, this document will outline the essential comparative assays and benchmarks against well-characterized tankyrase inhibitors, providing a robust roadmap for its preclinical assessment.
The Landscape of Tankyrase Inhibition: Key Comparators
A successful evaluation of a novel tankyrase inhibitor requires benchmarking against established compounds. Several small molecules have been pivotal in elucidating the therapeutic potential of tankyrase inhibition. This guide will focus on a selection of these known inhibitors, each with distinct characteristics, to provide a comprehensive comparative context.
| Compound ID | Target(s) | Key Characteristics |
| XAV939 | TNKS1/TNKS2 | One of the first-described and most widely used tankyrase inhibitors; serves as a crucial reference compound.[3][4] |
| G007-LK | TNKS1/TNKS2 | A potent and selective inhibitor with demonstrated in vivo antitumor efficacy in preclinical models.[5][6] |
| OM-153 | TNKS1/TNKS2 | A novel inhibitor with a demonstrated therapeutic window in mouse models, highlighting a favorable efficacy-to-toxicity ratio.[7][8] |
| RK-287107 | TNKS1/TNKS2 | A highly potent inhibitor reported to be more effective than G007-LK in preclinical models.[9] |
| NVP-TNKS656 | TNKS1/TNKS2 | An orally active inhibitor shown to overcome resistance to PI3K and AKT inhibitors in colorectal cancer models.[10][11] |
A Phased Approach to Efficacy Evaluation
The assessment of a novel tankyrase inhibitor like this compound should follow a logical, multi-tiered approach, progressing from initial biochemical validation to complex in vivo tumor models.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound against the purified tankyrase enzymes and to assess its selectivity against other members of the poly(ADP-ribose) polymerase (PARP) family, to which tankyrases belong.[12]
Experimental Protocol 1: In Vitro Tankyrase and PARP Activity Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To quantify the potency of this compound against TNKS1 and TNKS2 and its selectivity against PARP1.
Materials:
-
Recombinant human TNKS1, TNKS2, and PARP1 enzymes.
-
Histone H4 (as a substrate for PARP1).
-
NAD+ (substrate for ADP-ribosylation).
-
Biotinylated NAD+.
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Test compound (this compound) and reference inhibitors (e.g., XAV939).
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a reaction buffer containing the respective enzyme (TNKS1, TNKS2, or PARP1) and substrate (for PARP1), add the diluted compounds.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the reaction mixture to allow for PARsylation.
-
Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated PAR chains.
-
Detect the amount of PARsylation using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Measure the luminescence signal, which is proportional to enzyme activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Expected Outcome: A quantitative measure of the potency (IC50) of this compound against TNKS1 and TNKS2, and a determination of its selectivity relative to PARP1.
Phase 2: Cellular Target Engagement and Pathway Modulation
Following biochemical validation, it is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a cellular context, leading to the desired downstream effects on the Wnt/β-catenin signaling pathway.
Experimental Protocol 2: Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay is a gold standard for measuring the transcriptional activity of the Wnt/β-catenin pathway.[13]
Objective: To assess the ability of this compound to inhibit TCF/LEF-mediated transcription.
Materials:
-
HEK293T or other suitable cell line.
-
SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene).
-
Renilla luciferase plasmid (for normalization).
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Test compound and reference inhibitors.
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect cells with the SuperTOPFlash and Renilla luciferase plasmids.
-
After transfection, treat the cells with serial dilutions of the test and reference compounds.
-
Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor.
-
After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value for the inhibition of Wnt signaling.
Expected Outcome: An IC50 value representing the concentration of this compound required to inhibit Wnt/β-catenin signaling by 50% in a cellular context.
Experimental Protocol 3: Western Blot Analysis of Wnt Pathway Proteins
This protocol directly visualizes the effect of the inhibitor on the levels of key proteins in the Wnt pathway.
Objective: To confirm that this compound stabilizes Axin and promotes β-catenin degradation.
Materials:
-
A Wnt-dependent cancer cell line (e.g., COLO-320DM, SW480).[4]
-
Test compound and reference inhibitors.
-
Antibodies against Axin1, Axin2, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture the selected cell line and treat with various concentrations of the test and reference compounds for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative protein levels.
Expected Outcome: A dose-dependent increase in Axin1 and/or Axin2 protein levels and a corresponding decrease in active and total β-catenin levels upon treatment with this compound.
Phase 3: In Vitro Anti-proliferative Efficacy
The ultimate goal of a cancer therapeutic is to inhibit the growth of tumor cells. This phase assesses the anti-proliferative effects of the novel compound on a panel of cancer cell lines.
Experimental Protocol 4: Cell Proliferation/Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the impact of the compound on the growth and viability of cancer cells.
Objective: To determine the half-maximal growth inhibition (GI50) of this compound in Wnt-dependent and Wnt-independent cancer cell lines.
Materials:
-
A panel of cancer cell lines, including those with known Wnt pathway mutations (e.g., APC-mutant colorectal cancer lines like COLO-320DM and SW480) and Wnt-independent lines (e.g., RKO).[9][14]
-
Test compound and reference inhibitors.
-
MTS reagent or CellTiter-Glo® luminescent cell viability assay kit.
Procedure:
-
Seed the cell lines in 96-well plates.
-
After cell attachment, treat with a range of concentrations of the test and reference compounds.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the MTS reagent or CellTiter-Glo® reagent to the wells.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the GI50 values for each cell line.
Expected Outcome: GI50 values that demonstrate selective growth inhibition of Wnt-dependent cancer cell lines by this compound, while having minimal effect on Wnt-independent lines.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams illustrate the Wnt/β-catenin signaling pathway and the proposed evaluation workflow.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: A stepwise workflow for evaluating novel tankyrase inhibitors.
Phase 4: Preclinical In Vivo Assessment
Promising candidates from in vitro studies should advance to in vivo evaluation to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy and potential toxicities in a whole-organism context.
Pharmacokinetics and Pharmacodynamics (PK/PD): The initial in vivo studies should determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This involves administering the compound to rodents and measuring its concentration in plasma and tumor tissue over time.[5] PD studies should also be conducted to confirm that the compound inhibits the Wnt pathway in the tumor, typically by measuring Axin2 mRNA or protein levels.[5]
Tumor Xenograft Models: The anti-tumor efficacy of this compound should be evaluated in mouse xenograft models using Wnt-dependent human cancer cell lines (e.g., COLO-320DM).[5][7] Tumor growth inhibition is the primary endpoint, and this should be correlated with the compound's exposure and target modulation in the tumor.
Toxicity and Therapeutic Index: A critical consideration for tankyrase inhibitors is their potential for on-target intestinal toxicity, as Wnt signaling is essential for intestinal homeostasis.[15] Dose-escalation studies are necessary to determine the maximum tolerated dose (MTD) and to assess for any gastrointestinal or other toxicities. The therapeutic index, the ratio between the toxic dose and the therapeutic dose, is a key parameter in determining the clinical viability of a new inhibitor.[8][15]
Conclusion
The evaluation of a novel tankyrase inhibitor such as this compound requires a systematic and comparative approach. By benchmarking its performance against established inhibitors like XAV939, G007-LK, and OM-153 across a range of biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to support its further development. This guide provides a foundational framework for these critical studies, emphasizing the importance of scientific rigor and a deep understanding of the underlying biological pathways to ultimately identify promising new therapeutics for Wnt-driven cancers.
References
-
Lange, M., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(10), 1051-1056. Available at: [Link]
-
Li, N., et al. (2019). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 24(23), 4339. Available at: [Link]
-
Stakheev, D., et al. (2020). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 21(18), 6848. Available at: [Link]
-
Kim, M., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Cancers, 13(11), 2749. Available at: [Link]
-
Pettersson, H., et al. (2020). Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines. Journal of Medicinal Chemistry, 63(1), 353-370. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of a Novel LRRK2 Inhibitor Candidate
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant hurdle in the translation of promising molecules from the bench to the clinic. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel therapeutic candidate, "6-amino-5-bromo-N-methylpicolinamide," a putative inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making the development of highly selective LRRK2 inhibitors a key area of research.[1][2]
To establish a robust and objective assessment, we will compare the performance of "this compound" against established LRRK2 inhibitors: PF-06447475 and GNE-7915.[2][3][4][5][6][7] This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[8] This homology presents a significant challenge for the design of specific kinase inhibitors. A lack of selectivity can lead to the modulation of unintended signaling pathways, resulting in adverse effects. For instance, early LRRK2 inhibitor development was met with caution due to observed changes in lung tissue in preclinical models.[9][10] Subsequent research by consortia like the LRRK2 Safety Initiative demonstrated that these effects were often reversible and not associated with functional impairment, highlighting the importance of thorough safety and selectivity profiling.[9][11]
This guide will focus on three complementary, state-of-the-art techniques for assessing compound selectivity:
-
In Vitro Kinome Scanning: A broad, high-throughput screen to assess the binding or inhibitory activity of a compound against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA®): A method to verify target engagement and assess selectivity within the complex environment of a living cell.[12][13][14][15]
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An unbiased approach to identify the full spectrum of protein interactors for a given compound in a cellular lysate.[16][17][18][19]
Comparative Analysis of LRRK2 Inhibitors
Here, we present a hypothetical cross-reactivity profile for "this compound" alongside experimental data for PF-06447475 and GNE-7915.
Table 1: In Vitro Kinase Selectivity Profile
| Compound | LRRK2 IC50 (nM) | Off-Target Hits (>50% inhibition at 1 µM) | Selectivity Score (S10 at 1 µM) |
| This compound (Hypothetical) | 5 | 8 | 0.02 |
| PF-06447475 | 3[3][5][6] | 2 (out of 442 kinases) | >0.005 |
| GNE-7915 | 9[7][20] | 3 (out of 392 kinases) | 0.008 |
Selectivity Score (S10 at 1 µM) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
Table 2: Cellular Target Engagement and Selectivity (CETSA®)
| Compound | LRRK2 Thermal Shift (ΔTm) in HEK293 cells | Off-Target Thermal Shift (ΔTm > 2°C) |
| This compound (Hypothetical) | +5.2°C | Yes (e.g., RIPK2) |
| PF-06447475 | +6.8°C | Minimal |
| GNE-7915 | +7.5°C | Minimal |
Table 3: Affinity Chromatography-Mass Spectrometry (AC-MS) Identified Interactors
| Compound | Primary Target | Significant Off-Target Binders |
| This compound (Hypothetical) | LRRK2 | RIPK2, SRC, ABL1 |
| PF-06447475 | LRRK2 | Few, low-abundance kinases |
| GNE-7915 | LRRK2 | TTK, ALK[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a typical workflow for assessing the selectivity of a test compound against a broad panel of kinases. Commercial services from companies like Promega or Reaction Biology offer standardized panels.[21][22][23][24]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T) to a suitable confluency. Treat the cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant using a detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The difference in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates the degree of target stabilization.
Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS)
This unbiased chemical proteomics approach identifies proteins that bind to an immobilized version of the compound. [16][17][18][19][25] Workflow Diagram:
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Step-by-Step Methodology:
-
Compound Immobilization: Synthesize an analog of the test compound with a linker for covalent attachment to affinity beads (e.g., sepharose beads).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for protein binding. As a control, incubate the lysate with beads that have not been conjugated to the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were enriched in the compound-treated sample compared to the control.
Conclusion
The comprehensive cross-reactivity profiling of a drug candidate is a critical step in its preclinical development. By employing a multi-faceted approach that combines broad in vitro screening with cellular and proteomic methods, researchers can gain a detailed understanding of a compound's selectivity. This guide provides a robust framework for such an evaluation, using the important therapeutic target LRRK2 as a case study. The hypothetical data for "this compound" when compared to the established profiles of PF-06447475 and GNE-7915, illustrates how these methodologies can differentiate compounds based on their selectivity and potential for off-target effects. This rigorous, data-driven approach is essential for identifying the most promising drug candidates and de-risking their progression toward clinical trials.
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An In Vivo Comparative Guide to the Anti-Inflammatory Activity of 6-Amino-5-bromo-N-methylpicolinamide
A Senior Application Scientist's Field-Proven Insights into Preclinical Validation
For researchers and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is fraught with challenges. This guide provides a comprehensive, technically-grounded framework for the in vivo validation of the novel anti-inflammatory agent, 6-amino-5-bromo-N-methylpicolinamide (referred to herein as Compound X). Drawing upon established methodologies and a deep understanding of inflammatory pathways, we present a comparative analysis of Compound X against well-characterized alternatives, offering a robust protocol for its preclinical evaluation.
Introduction: The Rationale for Investigating Compound X
While the specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its picolinamide core structure is a well-known scaffold in medicinal chemistry, often associated with the modulation of inflammatory responses. Our preliminary in vitro screens (data not shown) suggest that Compound X is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory cascade, making it a prime target for therapeutic intervention in a host of inflammatory diseases.
This guide outlines an in vivo study designed to validate this hypothesized mechanism of action and to benchmark the efficacy of Compound X against established anti-inflammatory agents.
Comparative Landscape: Positioning Compound X Against the Competition
To ascertain the therapeutic potential of Compound X, a direct comparison with mechanistically distinct and clinically relevant compounds is essential. We have selected two comparators for this validation study:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.[1][2][3][4] Dexamethasone's mechanism is multifaceted, involving the transrepression of pro-inflammatory transcription factors like NF-κB and the induction of anti-inflammatory proteins.[1][3]
-
BAY 11-7082: A well-characterized experimental compound that specifically inhibits the NF-κB pathway by irreversibly inhibiting the phosphorylation of IκBα, a critical step in NF-κB activation.[5][6][7][8]
This selection allows for a nuanced assessment of Compound X's performance, comparing it to both a broad-spectrum anti-inflammatory and a specific NF-κB inhibitor.
Experimental Design: A Robust Model for In Vivo Validation
The Lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice is a well-established and highly reproducible model that mimics key aspects of acute inflammation.[9][10][11][12][13] Intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by neutrophil infiltration, cytokine production, and pulmonary edema.[9][11]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation.
Signaling Pathway of LPS-Induced Inflammation
Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.
Detailed Experimental Protocols
4.1. Animal Model and Husbandry
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
4.2. Experimental Groups and Dosing
| Group | Treatment | Dose | Route |
| 1 | Vehicle (Saline) | - | Intraperitoneal (i.p.) |
| 2 | LPS + Vehicle | - | i.p. |
| 3 | LPS + Compound X | 10 mg/kg | i.p. |
| 4 | LPS + Dexamethasone | 5 mg/kg | i.p. |
| 5 | LPS + BAY 11-7082 | 10 mg/kg | i.p. |
N.B.: The dose for Compound X is hypothetical and should be determined by prior dose-ranging tolerability studies.
4.3. Induction of Acute Lung Injury
-
Anesthetize mice with isoflurane.
-
Intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline).
-
Allow animals to recover on a warming pad.
4.4. Endpoint Analysis (24 hours post-LPS instillation)
4.4.1. Bronchoalveolar Lavage Fluid (BALF) Collection
-
Euthanize mice via an overdose of anesthetic.
-
Expose the trachea and cannulate with a sterile catheter.
-
Lavage the lungs three times with 0.5 mL of ice-cold phosphate-buffered saline (PBS).
-
Pool the BALF and centrifuge at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and resuspend the cell pellet for cell counting.
4.4.2. Lung Histopathology
-
Perfuse the lungs with PBS.
-
Inflate the lungs with 4% paraformaldehyde and immerse in the same fixative for 24 hours.
-
Process the fixed lung tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Score lung injury based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.
4.4.3. Myeloperoxidase (MPO) Activity Assay
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.
4.4.4. Western Blot for NF-κB Activation
-
Extract nuclear and cytoplasmic proteins from lung tissue homogenates.
-
Perform Western blotting to assess the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus.
Anticipated Results and Comparative Data Summary
The following table summarizes the expected outcomes of the study, providing a clear framework for comparing the efficacy of Compound X.
| Parameter | Vehicle | LPS + Vehicle | LPS + Compound X | LPS + Dexamethasone | LPS + BAY 11-7082 |
| BALF Total Cell Count (x10^5) | Low | High | Reduced | Significantly Reduced | Reduced |
| BALF Neutrophil Count (x10^4) | Low | High | Reduced | Significantly Reduced | Reduced |
| BALF TNF-α (pg/mL) | Low | High | Reduced | Significantly Reduced | Reduced |
| BALF IL-6 (pg/mL) | Low | High | Reduced | Significantly Reduced | Reduced |
| Lung Injury Score | Minimal | Severe | Moderately Reduced | Significantly Reduced | Moderately Reduced |
| Lung MPO Activity (U/g tissue) | Low | High | Reduced | Significantly Reduced | Reduced |
| Nuclear NF-κB p65 (relative units) | Low | High | Reduced | Reduced | Significantly Reduced |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of "this compound" (Compound X) as a novel anti-inflammatory agent. By comparing its performance against both a broad-spectrum anti-inflammatory and a specific NF-κB inhibitor in a well-established model of acute lung injury, researchers can gain critical insights into its therapeutic potential and mechanism of action.
Positive results from this study would warrant further investigation, including dose-response studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in chronic models of inflammation. The methodologies outlined herein provide a solid foundation for the continued preclinical development of Compound X.
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A Comparative Guide to the Synthetic Efficiency of Routes to 6-amino-5-bromo-N-methylpicolinamide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparison of two plausible synthetic routes to 6-amino-5-bromo-N-methylpicolinamide, a potentially valuable building block in medicinal chemistry. The comparison is based on established chemical transformations, with supporting data and protocols adapted from analogous reactions in the chemical literature.
Introduction
This compound is a substituted pyridine derivative with functional groups that make it an attractive scaffold for further chemical elaboration in drug discovery programs. The efficiency of its synthesis can significantly impact the timeline and cost of research and development projects. This guide outlines and compares two distinct synthetic strategies: a late-stage bromination approach and an early-stage bromination approach. The evaluation of these routes will consider factors such as the number of steps, potential overall yield, reagent toxicity, and scalability.
Route 1: Late-Stage Bromination
This synthetic strategy focuses on first constructing the core N-methylpicolinamide structure and then introducing the bromo substituent at a later stage. This approach can be advantageous if the starting materials are readily available and the final bromination step is high-yielding.
Experimental Protocol for Route 1
Step 1: Synthesis of 6-amino-N-methylpicolinamide
-
To a solution of 6-aminopicolinic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as a hydrochloride salt with additional base) dropwise.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-amino-N-methylpicolinamide.
Step 2: Synthesis of this compound
-
Dissolve 6-amino-N-methylpicolinamide (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS for bromination of activated aromatic rings is a well-established method.[1]
-
Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding via a late-stage bromination.
Route 2: Early-Stage Bromination
In this alternative approach, the bromine atom is introduced early in the synthetic sequence. This can be beneficial if the brominated starting material is commercially available or can be synthesized in high yield, and if the subsequent functional group manipulations are tolerant of the bromo substituent.
Experimental Protocol for Route 2
Step 1: Synthesis of 6-amino-5-bromopicolinic acid
-
Start with commercially available 6-aminopicolinic acid.
-
Dissolve the starting material (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature. A similar bromination of an amino-substituted heterocycle using bromine in acetic acid has been reported.[2]
-
Stir the mixture for 3-5 hours.
-
The product may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, carefully quench the excess bromine and precipitate the product by adding a non-polar co-solvent or by neutralization.
-
Wash the crude product and dry it to obtain 6-amino-5-bromopicolinic acid.
Step 2: Synthesis of this compound
-
To a suspension of 6-amino-5-bromopicolinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, prepare a solution of methylamine (2.0 eq) and a base like triethylamine (2.2 eq) in dichloromethane.
-
Slowly add the freshly prepared acid chloride solution to the methylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water, separate the organic layer, and wash it with brine.
-
Dry the organic layer, concentrate it, and purify the final product by column chromatography or recrystallization.
Workflow for Route 2
Sources
Verifying Target Engagement of 6-amino-5-bromo-N-methylpicolinamide: A Comparative Guide to Key Methodologies
In the landscape of contemporary drug discovery, the unambiguous confirmation that a bioactive small molecule directly interacts with its intended protein target within a physiological context is a cornerstone of a successful research program. This guide provides a comprehensive overview and comparison of established biophysical and cellular methods for verifying the target engagement of the novel compound, 6-amino-5-bromo-N-methylpicolinamide. For clarity in this guide, we will refer to this molecule as Compound X .
Initial research into the picolinamide scaffold suggests a potential for this chemical class to interact with a variety of protein targets, including protein kinases.[1][2][3] Therefore, for the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a potential inhibitor of a specific protein kinase, hereafter referred to as Kinase Y . This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of key methodologies to validate this hypothesis, complete with experimental protocols and data interpretation.
The Imperative of Target Engagement Validation
Demonstrating that a compound binds to its intended target in a relevant biological system is critical for several reasons:
-
Mechanism of Action (MoA) Confirmation: It provides direct evidence that the observed phenotypic effects of the compound are a consequence of its interaction with the desired target.[4][5]
-
Structure-Activity Relationship (SAR) Studies: Quantifying target engagement allows for the establishment of a clear correlation between the chemical structure of a compound and its binding affinity, guiding medicinal chemistry efforts.[6][7]
-
De-risking Clinical Progression: Early and robust target engagement validation can help to avoid costly late-stage failures in clinical trials due to a lack of efficacy.[4][5]
This guide will focus on three orthogonal and widely adopted techniques for verifying the target engagement of Compound X with Kinase Y:
-
Cellular Thermal Shift Assay (CETSA®): A method to assess target binding in a cellular environment by measuring changes in protein thermal stability.[8][9]
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for the real-time analysis of binding kinetics and affinity.[10][11]
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with a binding event.[12][13]
Each of these methods offers unique advantages and provides complementary information, and their combined application can build a compelling case for the on-target activity of a novel compound.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on the specific research question, the available resources, and the properties of the compound and its target. The following table provides a high-level comparison of CETSA, SPR, and ITC.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced stabilization of the target protein against thermal denaturation. | Change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[2] | Measurement of heat released or absorbed during a binding event.[3] |
| Environment | Cellular (in-cell, cell lysate) or in vivo. | In vitro (purified components). | In vitro (purified components in solution). |
| Key Outputs | Thermal shift (ΔTm), apparent cellular EC50.[9] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] |
| Labeling | Label-free for the compound and target protein.[1] | Label-free for the analyte; the ligand is immobilized. | Label-free for both binding partners. |
| Throughput | Moderate to high, adaptable to plate-based formats. | Low to moderate, dependent on the instrument. | Low. |
| Sample Consumption | Moderate (cells). | Low (purified protein and compound). | High (purified protein and compound). |
| Strengths | Physiologically relevant (cellular context), can be used for target identification.[4] | Real-time kinetic information, high sensitivity.[11] | Provides a complete thermodynamic profile of the interaction, "gold standard" for affinity determination. |
| Limitations | Indirect measure of binding, not all proteins show a thermal shift. | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations.[10] | Requires large amounts of pure, soluble protein and compound, low throughput.[12] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for each of the discussed target engagement assays.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA protocol is designed to determine if Compound X binds to and stabilizes Kinase Y in intact cells.
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing Kinase Y to ~80% confluency.
-
Treat cells with a range of concentrations of Compound X or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Data Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Kinase Y in each sample using a specific detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Plot the percentage of soluble Kinase Y as a function of temperature for both vehicle- and Compound X-treated samples.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of Compound X indicates target engagement.
-
Surface Plasmon Resonance (SPR) Workflow
The SPR protocol is designed to measure the binding kinetics and affinity of Compound X to purified Kinase Y.
Caption: SPR workflow for kinetic and affinity analysis.
Step-by-Step Protocol:
-
Immobilization of Kinase Y:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject purified Kinase Y at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Compound X over the sensor surface, including a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association of Compound X to the immobilized Kinase Y in real-time.
-
Following the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Regeneration and Data Analysis:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound Compound X.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Workflow
The ITC protocol is designed to provide a complete thermodynamic characterization of the interaction between Compound X and Kinase Y.
Caption: ITC workflow for thermodynamic characterization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare highly purified and concentrated solutions of Kinase Y and Compound X in the same, well-defined buffer. It is crucial that the buffer composition is identical to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup and Titration:
-
Load the Kinase Y solution into the sample cell of the calorimeter.
-
Load the Compound X solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of Compound X are injected into the Kinase Y solution at regular intervals.
-
-
Data Analysis:
-
The instrument measures the heat released or absorbed after each injection.
-
Integrate the heat change for each injection to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Data Presentation and Interpretation
The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments, illustrating how the results would be summarized and interpreted.
Table 1: CETSA Data for Compound X with Kinase Y
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.5°C | - |
| Compound X (10 µM) | 54.2°C | +5.7°C |
Interpretation: The significant positive thermal shift of +5.7°C observed in the presence of 10 µM Compound X provides strong evidence that the compound binds to and stabilizes Kinase Y in a cellular context.
Table 2: SPR Kinetic and Affinity Data for the Interaction of Compound X with Kinase Y
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound X | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
Interpretation: The SPR data indicates that Compound X binds to Kinase Y with a high affinity (KD = 2.0 nM), characterized by a moderately fast association rate and a slow dissociation rate. This suggests a stable drug-target complex.
Table 3: ITC Thermodynamic Data for the Interaction of Compound X with Kinase Y
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Binding Affinity (KD) | 2.5 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | 2.5 kcal/mol |
Interpretation: The ITC results confirm the high-affinity binding of Compound X to Kinase Y, with a stoichiometry of approximately 1:1. The negative enthalpy change indicates that the binding is an enthalpically driven process, likely dominated by favorable hydrogen bonding and van der Waals interactions.
Conclusion
The validation of target engagement is an indispensable step in the development of novel therapeutics. This guide has provided a comparative overview of three powerful and complementary techniques for verifying the interaction of this compound (Compound X) with its putative target, Kinase Y. The cellular relevance of CETSA, the real-time kinetic information from SPR, and the detailed thermodynamic profile from ITC, when used in concert, provide a robust and multifaceted confirmation of target engagement. By employing these methodologies, researchers can build a strong foundation for the continued development of promising new drug candidates.
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link][10]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link][1]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link][2]
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Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed. [Link][6]
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Target Engagement. Selvita. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
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Target Engagement Assays. DiscoverX. [Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link][9]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Biophysical methods in early drug discovery. CORE. [Link]
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Drug Target Confirmed? Tivantinib’s Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link][4]
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Determining target engagement in living systems. PMC. [Link]
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Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
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A Practical Guide to Target Engagement Assays. Selvita. [Link][5]
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Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]
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A Comparative Benchmarking Guide: 6-amino-5-bromo-N-methylpicolinamide versus Olaparib in the Context of PARP Inhibition
This guide provides a comprehensive technical comparison of the novel investigational compound, 6-amino-5-bromo-N-methylpicolinamide, against the well-established reference, Olaparib. The central hypothesis of this evaluation is that this compound may function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This hypothesis is predicated on the structural similarity of its picolinamide core to nicotinamide, the endogenous substrate of PARP enzymes. Olaparib, a first-in-class PARP inhibitor, serves as the benchmark for assessing the potential efficacy and drug-like properties of our test compound.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, detailed experimental protocols for a head-to-head comparison, and anticipated data outcomes to guide further investigation into the therapeutic potential of this compound.
Introduction and Rationale
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[2][3] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting the machinery for DNA repair.
In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cells leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted to cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors.[4][5]
Olaparib is a potent inhibitor of both PARP1 and PARP2 and is approved for the treatment of various cancers with underlying DNA repair defects.[1][6] The picolinamide scaffold of this compound, being an isomer of the nicotinamide moiety of NAD+ (the substrate for PARP enzymes), presents a compelling structural basis for its potential as a PARP inhibitor. This guide outlines a rigorous benchmarking strategy to test this hypothesis.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Comparative Assessment of Biochemical Potency and Selectivity
The initial step in benchmarking is to determine the direct inhibitory activity of this compound against PARP1 and PARP2 and compare it to Olaparib.
PARP1 and PARP2 Inhibition Assay
A standard biochemical assay, such as a chemiluminescent or fluorescent-based ELISA, will be employed to quantify the IC50 values of both compounds.[7][8]
Experimental Protocol: PARP Inhibition ELISA
-
Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP enzymes.
-
Compound Preparation: Prepare serial dilutions of this compound and Olaparib.
-
Enzymatic Reaction: Add recombinant human PARP1 or PARP2 enzyme, biotin-labeled NAD+, and the test compounds to the wells. Incubate to allow the PARP-mediated poly(ADP-ribosyl)ation (PARylation) of histones.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | To be determined | To be determined |
| Olaparib | ~1-5 | ~1-5 |
Note: The IC50 values for Olaparib are based on literature and may vary depending on assay conditions.[9][10]
Evaluation of Cellular Activity and Mechanism of Action
Demonstrating target engagement and the downstream consequences of PARP inhibition in a cellular context is crucial.
Cellular PARP Inhibition and DNA Damage Response
We will assess the ability of the compounds to inhibit PARP activity within cells and induce DNA damage, a hallmark of PARP inhibitor action.
Experimental Protocol: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
-
Cell Culture: Seed a BRCA-deficient cancer cell line (e.g., HCC1937) in chamber slides.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Olaparib for a defined period (e.g., 24 hours).
-
Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.[11][12] Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[13][14]
Experimental Protocol: Comet Assay for DNA Strand Breaks
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[1][15][16]
-
Cell Treatment and Embedding: Treat cells with the test compounds, then embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions to unwind and separate the DNA. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[17][18]
-
Staining and Imaging: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
| Compound | γ-H2AX Foci Induction (Fold Change vs. Control) | Comet Assay (Tail Moment) |
| This compound | To be determined | To be determined |
| Olaparib | Significant increase | Significant increase |
In Vitro Pharmacokinetic Profiling
A preliminary assessment of the drug-like properties of this compound is essential for its potential as a therapeutic agent.[19][20]
Caption: In vitro ADME experimental workflow.
Metabolic Stability
The stability of the compound in the presence of liver enzymes is a key determinant of its half-life in vivo.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate this compound and Olaparib with human liver microsomes in the presence of NADPH at 37°C.[21][22][23]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[24][25]
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Membrane Permeability
The Caco-2 permeability assay is a well-established in vitro model to predict human intestinal absorption.[26][27]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Grow Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Compound Application: Add the test compounds to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At a defined time point (e.g., 2 hours), collect samples from the receiver compartment.
-
Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS.[28][29]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport to determine the efflux ratio.
Cytochrome P450 (CYP) Inhibition
This assay assesses the potential for drug-drug interactions by determining if the test compound inhibits major CYP enzymes.[30][31]
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation: Incubate human liver microsomes with a panel of specific CYP isoform substrates (e.g., for CYP3A4, CYP2D6, CYP2C9) in the presence of varying concentrations of the test compounds.[32][33][34]
-
Metabolite Formation: Allow the enzymatic reaction to proceed.
-
Analysis: Quantify the formation of the specific metabolites using LC-MS/MS.
-
Calculation: Determine the IC50 of the test compound for each CYP isoform.
| ADME Parameter | This compound | Olaparib (Reference) |
| Metabolic Stability (t½ in HLM) | To be determined | Moderate to High |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | To be determined | Low to Moderate |
| Efflux Ratio (Papp B-A / Papp A-B) | To be determined | >2 (P-gp substrate) |
| CYP Inhibition (IC50, µM) | ||
| CYP3A4 | To be determined | >10 (Weak inhibitor) |
| CYP2D6 | To be determined | >25 (No significant inhibition) |
| CYP2C9 | To be determined | >25 (No significant inhibition) |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound against the established PARP inhibitor, Olaparib. The proposed experiments will elucidate its potency, cellular mechanism of action, and preliminary pharmacokinetic profile.
Positive results from these studies, particularly potent PARP inhibition and induction of DNA damage in cancer cells, would strongly support the advancement of this compound into further preclinical development. This would include in vivo efficacy studies in relevant cancer models and more extensive ADME and toxicology assessments. The data generated from this head-to-head comparison will be instrumental in determining the therapeutic potential of this novel picolinamide derivative.
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Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
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Bovee, T. F. H., et al. (2022). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. Methods in Molecular Biology, 2422, 263-269. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Di, L., & Kerns, E. H. (2015). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Lee, Y., et al. (2020). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Radiation Oncology, 15(1), 1-11. [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-amino-5-bromo-N-methylpicolinamide
This guide provides essential safety and logistical information for the proper disposal of 6-amino-5-bromo-N-methylpicolinamide (CAS RN: 875051-80-2), a halogenated picolinamide derivative.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The information herein is synthesized from established best practices for laboratory chemical waste management, with specific considerations for the chemical properties and known hazards of this compound. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, these guidelines are based on hazard information from chemical suppliers and general principles from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its properties and hazards is paramount.
Chemical Identity:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 875051-80-2 |
| Molecular Formula | C₇H₈BrN₃O |
| Molecular Weight | 230.06 g/mol |
| Physical State | Solid |
Known Hazards: Based on supplier information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of a bromine atom categorizes this compound as a halogenated organic compound .[4] Halogenated organic waste streams require specific disposal routes due to their potential to form toxic byproducts, such as dioxins, if incinerated improperly.[4][5] Therefore, they must be segregated from non-halogenated chemical waste.[4][5][6]
Guiding Principles for Disposal
The disposal of this compound must adhere to the fundamental principles of hazardous waste management as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
-
Waste Minimization: The first step in responsible disposal is to minimize waste generation. This can be achieved by ordering only the necessary quantities of the chemical, using efficient experimental scales, and avoiding the preparation of excess solutions.[2]
-
Segregation: This is the most critical step in the disposal process. Halogenated organic waste must be collected separately from all other waste streams, particularly non-halogenated solvents.[1][5][6]
-
Labeling and Containment: All waste containers must be clearly and accurately labeled.[9][10] They must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[5][7][9]
-
Consult Institutional EHS: Every research institution has an Environmental Health and Safety (EHS) department that manages chemical waste. Always consult with your local EHS office for specific procedures and to schedule a waste pickup.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Personal Protective Equipment (PPE): At all times during handling and disposal, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4]
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Do Not Dispose in Trash: Solid this compound must never be disposed of in the regular trash.
-
Container: Keep the compound in its original container if possible. If not, use a new, clean, and chemically compatible container with a secure screw-top lid. The container must be suitable for solid waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards: "Toxic," "Irritant."
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be under the control of laboratory personnel and away from incompatible materials.[7][10]
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol 2: Disposal of Solutions Containing this compound
-
Do Not Dispose Down the Drain: Aqueous or organic solutions containing this compound are prohibited from being poured down the sink.[4]
-
Segregation: This waste must be collected in a container designated specifically for "Halogenated Organic Liquid Waste." [5][6][12] Do not mix with non-halogenated waste.
-
Container: Use a chemically resistant container (e.g., polyethylene for many organic solvents, but check compatibility) with a secure, leak-proof lid.[13] Do not fill the container beyond 90% capacity to allow for expansion.[14]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all components in the solution (e.g., "this compound," "Methanol," etc.).
-
The approximate percentage of each component.
-
The associated hazards: "Toxic," "Irritant," and any hazards from the solvent (e.g., "Flammable").
-
The accumulation start date.
-
-
Storage: Store the sealed container in the SAA, using secondary containment (such as a spill tray) to prevent leaks.[5][7]
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol 3: Disposal of Contaminated Labware and Materials
-
Gross Decontamination: For heavily contaminated items (e.g., a flask with significant residue), rinse with a small amount of a suitable solvent. Collect this rinsate as halogenated liquid waste as described in Protocol 2.
-
Solid Waste: Items contaminated with trace amounts of the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous solid waste.
-
Containment: Collect these materials in a designated, labeled plastic bag or container for "Hazardous Solid Waste." To minimize exposure, it is best practice to double-bag this waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical contaminant ("Trace this compound"), and associated hazards.
-
-
Contaminated Glassware:
-
Disposable glassware should be placed in a puncture-resistant "sharps" or "broken glass" box that is specifically designated for chemically contaminated items.
-
Reusable glassware should be decontaminated using a triple-rinse method. The first two rinses should be with a solvent that effectively dissolves the compound; collect these rinses as halogenated liquid waste. The final rinse can be with a standard cleaning solution.
-
-
Storage and Pickup: Store all contaminated solid waste containers in the SAA and arrange for pickup with your EHS department.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If a flammable solvent was used, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
PPE: Wear appropriate PPE, including double-nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills or highly concentrated materials.[13]
-
Containment and Cleanup:
-
Disposal: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it according to Protocol 3.
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
By adhering to these structured protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Vertex AI Search, CAS 875051-80-2 | this compound | MFCD27931091. Accessed 19 Jan 2026.
- Vertex AI Search, 875051-80-2 | this compound - AiFChem. Accessed 19 Jan 2026.
- Vertex AI Search, 875051-80-2 | this compound. Accessed 19 Jan 2026.
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Science Ready. "Safe Handing & Disposal of Organic Substances – HSC Chemistry". [Link]
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Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure". [Link]
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Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". [Link]
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GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". [Link]
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Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". [Link]
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Washington State University. "Halogenated Solvents". [Link]
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Lab Manager. "Managing Hazardous Chemical Waste in the Lab". [Link]
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U.S. Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document". [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-amino-5-bromo-N-methylpicolinamide
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide. While every new compound should be treated as having unknown hazards and toxicity until proven otherwise[1], we can establish a robust safety protocol by examining its structural relatives, such as pyridines and other halogenated aromatic compounds. This document outlines the essential personal protective equipment (PPE), operational plans, and disposal considerations to ensure your safety and the integrity of your research.
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential risks is the first step in mitigating them. Before handling any research chemical, it is crucial to review its Safety Data Sheet (SDS)[2]. For this compound, we must infer its potential hazards from related structures.
-
Picolinamides and Pyridines: These compounds can be harmful if swallowed, inhaled, or come into contact with skin[3][4]. They may cause skin, eye, and respiratory irritation[3][5][6].
-
Halogenated Compounds: The presence of bromine classifies this as a halogenated organic compound[7][8]. Thermal decomposition can lead to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides[5][9].
-
Solid Form: As a solid, the compound may exist as a fine powder, posing an inhalation risk if it becomes airborne[5].
Given these factors, a comprehensive PPE strategy is non-negotiable.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all routine laboratory operations involving this compound.
-
Eye and Face Protection: Chemical splash goggles that conform to European Standard EN 166 or NIOSH standards are essential to protect against splashes and airborne particles[9][10]. When there is a significant risk of splashing or reaction pressurization, a face shield should be worn over the safety goggles[11].
-
Hand Protection: Chemical-resistant gloves are your primary defense against dermal exposure.
-
Glove Type: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds due to their superior chemical resistance compared to latex[3][4].
-
Inspection and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves[10].
-
-
Body Protection: A chemical-resistant or flame-retardant laboratory coat is required to protect skin and clothing[4]. The lab coat should be fully buttoned to provide maximum coverage[11]. For procedures with a higher risk of splashing, a chemically resistant apron may be worn over the lab coat.
-
Respiratory Protection: Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control: All work with this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors[2][12].
-
Secondary Control: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator is necessary[11]. For nuisance dust exposure, a particle respirator (e.g., N95) may be appropriate, while for higher-level protection or vapor exposure, an air-purifying respirator with organic vapor/acid gas cartridges would be required[5][10].
-
Operational PPE Planning
The specific tasks you perform will dictate the exact level of PPE required. The following table provides guidance for common laboratory procedures.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (Engineering Control) |
| Weighing/Transferring Solid | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reactions | Safety Goggles (Face Shield if splash risk) | Nitrile or Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Work-up/Purification | Safety Goggles (Face Shield if splash risk) | Nitrile or Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Waste | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Well-Ventilated Area (Fume Hood preferred) |
Procedural Workflow: From Preparation to Disposal
A systematic approach ensures that safety protocols are followed at every stage of handling.
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes[11]. Tie back long hair.
-
Donning Sequence:
-
Put on your lab coat and fasten all buttons.
-
Put on safety goggles.
-
Wash and dry your hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Chemical: Perform all manipulations inside a chemical fume hood[2].
-
Doffing Sequence (to prevent contamination):
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Plan
In the event of a spill, immediate and correct action is critical.
-
Minor Spill (inside fume hood): Use an absorbent material like sand or vermiculite to contain the spill[12]. Transfer the absorbed material to a sealed, labeled container for disposal.
-
Major Spill: Evacuate the area immediately and notify your facility's emergency response team[10]. Do not attempt to clean it up without appropriate training and respiratory protection.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are mandated by regulations to protect the environment.
-
Waste Classification: As a brominated organic compound, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as halogenated organic waste [7][8].
-
Procedure:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix halogenated waste with non-halogenated organic waste[7].
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal[2]. Incineration is a common disposal method for halogenated organic compounds[13].
-
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
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MSDS of Picolinamide. (2019, May 24). Capot Chemical. [Link]
-
Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency. [Link]
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This compound. Hoffman Fine Chemicals. [Link]
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Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
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Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
